Manganese lactate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
51877-53-3 |
|---|---|
Molecular Formula |
C6H10MnO6 |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-hydroxypropanoate;manganese(2+) |
InChI |
InChI=1S/2C3H6O3.Mn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
KSNGEYQWLMRSIR-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2] |
Other CAS No. |
74051-88-0 16039-56-8 51877-53-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of manganese lactate (B86563), a compound of interest in nutritional supplements, food fortification, and pharmaceutical applications.[1][2][3] This document details common synthesis routes, outlines key characterization methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.
Introduction to Manganese Lactate
This compound (Mn(C₃H₅O₃)₂) is an organic salt formed between manganese and lactic acid.[1][4] It typically appears as light pink crystals and is soluble in water and ethanol.[1][4] The compound often forms crystalline hydrates, most commonly as a dihydrate or trihydrate (Mn(C₃H₅O₃)₂·nH₂O, where n=2 or 3).[1][4] In these structures, the lactate molecule acts as a bidentate ligand, coordinating with the manganese ion.[4] Manganese itself is an essential trace mineral vital for numerous biological functions, including bone development, metabolism, and acting as a cofactor for various enzymes.[3][5] This biological significance underpins the use of this compound as a bioavailable source of manganese in various applications.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a manganese source with lactic acid. The most common methods involve the use of manganese carbonate or manganese oxides.
Direct Reaction with Manganese Carbonate
A prevalent and straightforward method for synthesizing this compound is the dissolution of manganese carbonate (MnCO₃) in an aqueous solution of lactic acid (C₃H₆O₃).[4][6] This reaction is an acid-base neutralization that produces this compound, carbon dioxide, and water. The effervescence of CO₂ drives the reaction to completion.
The balanced chemical equation is: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O [4]
Reaction with Manganese Oxide
Another viable synthesis route involves reacting manganese(II) oxide (MnO) with lactic acid.[7] This method also yields a pale pink solution of this compound from which crystals can be obtained upon cooling or evaporation.[7]
The balanced chemical equation is: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O
Characterization of this compound
A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and structural properties. Standard analytical techniques include X-ray diffraction, thermal analysis, and spectroscopic methods.
X-Ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystalline structure of this compound. It provides information on the crystal system, space group, and unit cell dimensions. This compound has been shown to crystallize in different hydrated forms, with the dihydrate and trihydrate being well-characterized. The dihydrate typically forms an orthorhombic crystal structure, while the trihydrate is monoclinic.[4]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing information about dehydration and decomposition processes. For instance, the thermal decomposition of manganese oxalate (B1200264), a related compound, proceeds in distinct stages corresponding to dehydration followed by the decomposition of the oxalate to form manganese oxides.[8][9] A similar multi-stage decomposition is expected for this compound, starting with the loss of water molecules, followed by the decomposition of the lactate ligand to ultimately yield manganese oxides like Mn₂O₃ or Mn₃O₄ at higher temperatures.[8][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate ligand. The coordination of the carboxylate and hydroxyl groups to the manganese ion will cause shifts in their respective vibrational frequencies compared to free lactic acid, providing evidence of salt formation and coordination.
Scanning Electron Microscopy (SEM)
SEM is employed to analyze the surface morphology and particle shape of the synthesized this compound crystals. This technique provides high-resolution images of the material's topography, which can be correlated with the synthesis conditions. For example, in the synthesis of magnesium lactate, SEM analysis revealed smooth, crystalline structures.[11]
Data Presentation
Table 1: Synthesis Parameters for this compound
| Method | Manganese Source | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxide Reaction | MnO | Lactic acid, Distilled water | 50–70 | 14 | 80 | [7] |
| Carbonate Reaction | MnCO₃ | L-lactic acid | Room Temperature | Not specified | Not specified | [6] |
Table 2: Crystallographic Data for this compound Hydrates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Manganese(II) L-lactate dihydrate | Mn(C₃H₅O₃)₂·2H₂O | Orthorhombic | P2₁2₁2₁ | 6.117(2) | 12.183(5) | 14.633(5) | [4][6] |
| Manganese(II) lactate trihydrate | Mn(C₃H₅O₃)₂·3H₂O | Monoclinic | P2₁ | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol for Synthesis from Manganese(II) Oxide
This protocol is adapted from the synthesis of manganese carboxylates as described in the literature.[7]
-
Preparation: Add 12.5 mmol of Manganese(II) Oxide (MnO) to a solution containing 30 mmol of lactic acid in 20 mL of distilled water in a reaction flask.
-
Reaction: Heat the mixture and maintain the temperature between 50-70°C for 14 hours with continuous stirring. The reaction should result in a clear, pale pink solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of this compound will form.
-
Isolation: Filter the crystals from the solution using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold distilled water and then air dry them. An 80% yield can be expected.[7]
Protocol for X-Ray Diffraction (XRD) Analysis
This is a general protocol for single-crystal XRD analysis.[6]
-
Crystal Selection: Select a suitable single crystal of this compound (e.g., 0.4 x 0.35 x 0.3 mm) and mount it on a goniometer head.
-
Data Collection: Use a diffractometer (e.g., Syntex P2₁) with monochromatized Mo Kα radiation (λ = 0.71069 Å).
-
Measurement: Measure the intensities using a 2θ-ω scan technique. Collect reflections up to a specified 2θ angle (e.g., 30°).
-
Data Processing: Apply necessary corrections to the data, such as absorption corrections based on ψ-scan data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic coordinates and thermal parameters using full-matrix least-squares methods.
Protocol for Thermogravimetric Analysis (TGA)
This is a general protocol for TGA.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition events and the corresponding percentage mass loss.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Reaction of manganese carbonate with lactic acid.
Caption: Logical relationships in this compound characterization.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. What is this compound - Properties & Specifications [eleph-citrics.com]
- 3. jostchemical.com [jostchemical.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism [article.sapub.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. Kinetics for Thermal Decomposition of Manganese Compounds - Master's thesis - Dissertation [dissertationtopic.net]
- 10. rsc.org [rsc.org]
- 11. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Manganese (II) Lactate
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of manganese (II) lactate (B86563), a compound of interest to researchers, scientists, and professionals in drug development. This document details the crystallographic parameters of its dihydrate and trihydrate forms, outlines the experimental protocols for their characterization, and presents visualizations of its molecular geometry and analytical workflow.
Introduction
Manganese (II) lactate, with the chemical formula Mn(C₃H₅O₃)₂, is a salt formed between the divalent manganese cation (Mn²⁺) and the lactate anion. It exists in different hydrated forms, most notably as a dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and a trihydrate (Mn(C₃H₅O₃)₂·3H₂O).[1][2] The precise three-dimensional arrangement of atoms within these crystal structures is crucial for understanding their physicochemical properties, stability, and potential biological interactions. This guide synthesizes crystallographic data from peer-reviewed literature to offer a detailed overview for scientific applications.
Crystal Structure Data
The crystal structures of both manganese (II) lactate dihydrate and trihydrate have been elucidated using single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for ease of comparison.
Manganese (II) Lactate Dihydrate
The dihydrate form crystallizes in the orthorhombic system.[1][2]
| Parameter | Value |
| Chemical Formula | Mn(C₃H₅O₃)₂·2H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.117(2) Å, b = 12.183(5) Å, c = 14.633(5) Å |
| Volume | 1090.5 ų |
| Z (Formula units/cell) | 4 |
| Coordination Geometry | Octahedral |
Table 1: Crystallographic data for Manganese (II) Lactate Dihydrate.
Manganese (II) Lactate Trihydrate
The trihydrate form crystallizes in the monoclinic system.[2][3]
| Parameter | Value |
| Chemical Formula | Mn(C₃H₅O₃)₂·3H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.634(2) Å, b = 6.098(1) Å, c = 10.730(2) Å, β = 117.89(3)° |
| Volume | 614.7(2) ų |
| Z (Formula units/cell) | 2 |
| Coordination Geometry | Octahedral |
Table 2: Crystallographic data for Manganese (II) Lactate Trihydrate.
Experimental Protocols
The determination of the crystal structures of manganese (II) lactate hydrates involves two primary stages: synthesis of the single crystals and their analysis by X-ray diffraction.
Synthesis of Single Crystals
Manganese (II) Lactate Dihydrate: Single crystals of the dihydrate can be prepared by the reaction of manganese (II) carbonate with L-lactic acid. The resulting solution is then allowed to evaporate slowly at room temperature, leading to the formation of nearly colorless orthorhombic needles or plates.[1]
Manganese (II) Lactate Trihydrate: Single crystals of the racemic trihydrate are synthesized by reacting manganese (II) oxide (MnO) with a solution of lactic acid in distilled water. The reaction mixture is maintained at a temperature between 50-70°C. Upon standing at room temperature for an extended period (e.g., 20 hours), colorless crystals of the trihydrate are formed, which can then be filtered, washed, and air-dried.[3]
Single-Crystal X-ray Diffraction
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.
A suitable single crystal of either the dihydrate or trihydrate is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector as the crystal is rotated.
The collected diffraction data are then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the phase problem and refining the structural model against the experimental data. This refinement process yields precise information on bond lengths, bond angles, and the overall molecular geometry.
Visualizations
To further elucidate the structural aspects and experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for determining the crystal structure of manganese (II) lactate.
In both the dihydrate and trihydrate forms, the manganese (II) ion is in an octahedral coordination environment.
Caption: Coordination geometry of the Mn(II) ion in the lactate hydrates.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of manganese (II) lactate in its dihydrate and trihydrate forms. The quantitative crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and scientists. A thorough understanding of the atomic arrangement is fundamental for further studies into the material's properties and its potential applications in various scientific and industrial fields.
References
An In-depth Technical Guide to the Solubility of Manganese Lactate
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients and excipients is fundamental. Manganese lactate (B86563), a salt of manganese and lactic acid, is utilized in various applications, including as a nutrient and dietary supplement. This technical guide provides a comprehensive overview of the solubility of manganese lactate in different solvents, details established experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Solubility of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound. It is important to note that for many common organic solvents, precise solubility values have not been formally documented.
| Solvent | Formula | Temperature (°C) | Solubility | Form | Citation |
| Water | H₂O | 25 | ≥ 10 g/100 mL | Dihydrate | [2][4] |
| Water | H₂O | 20 | 10 - 100 g/L | Trihydrate | [5] |
| Ethanol | C₂H₅OH | Not Specified | Soluble | Not Specified | [1][2] |
| Methanol (B129727) | CH₃OH | Not Specified | No Data Available | Not Specified | |
| Dimethyl Sulfoxide (B87167) | (CH₃)₂SO | Not Specified | No Data Available | Not Specified |
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like this compound can be carried out using standardized methods. The OECD Guideline 105 and the US EPA OPPTS 830.7840 provide a robust framework for this purpose. For a substance like this compound, which has a solubility greater than 10⁻² g/L, the "Flask Method" is the recommended approach.
Principle of the Flask Method
The flask method involves dissolving the test substance in a solvent at a specific temperature until equilibrium is reached, resulting in a saturated solution. The concentration of the substance in the saturated solution is then determined analytically, providing the solubility value.
Detailed Methodology
-
Preliminary Test:
-
A preliminary test is conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance and the time required to reach equilibrium for the definitive test.
-
A coarse measurement can be made by adding the substance in stepwise amounts to a known volume of the solvent until a precipitate is observed.
-
-
Apparatus and Reagents:
-
Constant temperature bath or shaker with temperature control (e.g., 25 ± 0.5 °C).
-
Volumetric flasks.
-
Analytical balance.
-
Centrifuge or filtration apparatus (with filters that do not interact with the substance or solvent).
-
A suitable analytical instrument for quantifying the concentration of this compound in solution (e.g., UV-Vis spectrophotometer, atomic absorption spectrometer, or HPLC).
-
This compound (of known purity).
-
Solvent of interest (e.g., deionized water, absolute ethanol).
-
-
Procedure:
-
An excess amount of this compound, as determined from the preliminary test, is added to a known volume of the solvent in a flask.
-
The flask is then agitated in a constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the exact time should be informed by the preliminary test. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been established (i.e., the concentration no longer changes with time).
-
After reaching equilibrium, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved solid.
-
The saturated solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid changes in solubility.
-
The concentration of this compound in the clear supernatant or filtrate is then determined using a validated analytical method.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
-
Data Analysis and Reporting:
-
The solubility is reported as the average concentration from the triplicate measurements, expressed in units such as g/L, mg/mL, or mol/L.
-
The report should include the test substance's identity and purity, the solvent used, the experimental temperature, the analytical method employed, and the individual and mean solubility values with their standard deviation.
-
Visualization of Experimental Workflow
The logical flow of determining the solubility of this compound using the flask method is depicted in the following diagram.
References
An In-depth Technical Guide to the Thermal Decomposition of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of manganese lactate (B86563), a process of significant interest in the synthesis of manganese-based nanomaterials for various applications, including catalysis and biomedicine. This document details the expected decomposition pathway, quantitative analysis through thermogravimetric (TGA) and differential scanning calorimetry (DSC) data, and a detailed experimental protocol for characterization.
Introduction to Manganese Lactate
This compound, with the chemical formula Mn(C₃H₅O₃)₂, is the manganese salt of lactic acid. It typically exists in hydrated forms, most commonly as manganese(II) lactate dihydrate (Mn(C₃H₅O₃)₂·2H₂O) or trihydrate (Mn(C₃H₅O₃)₂·3H₂O).[1][2] It presents as light pink crystals and is soluble in water.[1][2] The thermal decomposition of this compound is a crucial method for producing various manganese oxides, with the final product being dependent on the decomposition temperature and atmospheric conditions.
Thermal Decomposition Pathway
The expected decomposition steps in an inert or oxidizing atmosphere are:
-
Dehydration: The loss of water molecules of crystallization.
-
Decomposition of Anhydrous Lactate: The breakdown of the organic lactate moiety, leading to the formation of an intermediate manganese carbonate or a mixture of manganese oxides.
-
Oxidation of Manganese Species: Further conversion of intermediate manganese species to more stable manganese oxides at higher temperatures.
Quantitative Data from Thermal Analysis
The following tables summarize the expected quantitative data from the thermal analysis of this compound dihydrate. The values are based on theoretical calculations and analogies with the thermal decomposition of similar manganese carboxylates.
Table 1: Summary of TGA Data for this compound Dihydrate
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Residual Mass (%) | Gaseous Products |
| Dehydration | 100 - 200 | 13.39 | 86.61 | H₂O |
| Decomposition of Anhydrous Lactate | 250 - 400 | 55.76 | 30.85 | CO, CO₂, H₂O, various organic fragments |
| Oxidation to Mn₃O₄ | 400 - 600 | - | 28.11 | - |
Table 2: Summary of DSC Data for this compound Dihydrate
| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) |
| Dehydration | ~150 | Endothermic |
| Decomposition of Anhydrous Lactate | ~350 | Exothermic |
| Crystalline Phase Transitions of Manganese Oxides | >500 | Endothermic/Exothermic |
Experimental Protocols
A detailed methodology for the thermal analysis of this compound is provided below. This protocol is based on standard procedures for thermogravimetric analysis and differential scanning calorimetry.[5][6][7]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition of this compound.
Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.
Procedure:
-
Accurately weigh 5-10 mg of this compound dihydrate into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing environment.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
If using a TGA-MS, monitor the evolution of gaseous products simultaneously.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes of phase transitions and decomposition events.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound dihydrate into an aluminum or sealed pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen or air purge.
-
Record the heat flow as a function of temperature.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Logical Relationship of Decomposition Products
Relevance for Drug Development Professionals
The thermal decomposition of this compound is a valuable method for producing manganese oxide nanoparticles (NPs). These NPs have garnered significant attention in the biomedical field, particularly in drug delivery and as contrast agents for magnetic resonance imaging (MRI).[8] The controlled thermal decomposition allows for the synthesis of NPs with specific sizes, morphologies, and surface properties, which are critical for their in vivo behavior.[8]
Manganese is an essential trace element, and its ions can be released from manganese oxide NPs in the acidic environment of endosomes, leading to a "turn ON" MRI contrast.[8] This property is being explored for the development of smart diagnostic agents. Furthermore, the porous nature of some manganese oxide NPs makes them suitable as nanocarriers for targeted drug delivery. Understanding the synthesis of these NPs from precursors like this compound is the first step in harnessing their potential for therapeutic and diagnostic applications. While no direct signaling pathways involving this compound are prominently documented in the context of its thermal decomposition products, the biological effects of the resulting manganese ions and nanoparticles are a subject of ongoing research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. globethesis.com [globethesis.com]
- 4. Kinetics for Thermal Decomposition of Manganese Compounds - Master's thesis - Dissertation [dissertationtopic.net]
- 5. photos.labwrench.com [photos.labwrench.com]
- 6. youtube.com [youtube.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Manganese Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese lactate (B86563), the salt of manganese and lactic acid, is a compound of interest in various fields, including nutrition and medicine. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for studying its interactions in biological systems. This technical guide provides an in-depth overview of the spectroscopic characteristics of manganese lactate, including UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy. This document summarizes key quantitative data, outlines detailed experimental protocols for analysis, and presents visual workflows to facilitate comprehension.
Introduction
This compound (Mn(C₃H₅O₃)₂) is an organic salt that exists as a light pink crystalline solid. It is soluble in water and ethanol (B145695) and can form hydrates, most commonly the dihydrate and trihydrate forms.[1] The manganese ion in this compound is in the +2 oxidation state (Mn(II)). The lactate anion acts as a bidentate ligand, coordinating to the manganese ion through the carboxylate oxygen and the hydroxyl oxygen. In the solid state, water molecules also coordinate to the manganese ion, completing an octahedral coordination geometry.[1][2] The spectroscopic properties of this compound are primarily determined by the electronic structure of the Mn(II) ion and the vibrational modes of the lactate ligand.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For this compound, the UV-Vis spectrum is dominated by the d-d electronic transitions of the Mn(II) ion.
Key Spectroscopic Data:
Aqueous solutions of Mn(II) salts are typically pale pink, indicating weak absorption in the visible region.[3] The UV-Vis spectrum of Mn(II) in an aqueous solution exhibits several weak absorption bands corresponding to spin-forbidden d-d transitions. The exact peak positions and intensities can be influenced by the ligand field.
| Wavelength (nm) | Assignment (for aqueous Mn(II)) | Reference |
| ~336 | ⁶A₁g → ⁴T₁g(G) | [3] |
| ~357 | ⁶A₁g → ⁴T₂g(G) | [3] |
| ~401 | ⁶A₁g → ⁴A₁g(G), ⁴E_g(G) | [3] |
| ~433 | ⁶A₁g → ⁴T₂g(D) | [3] |
| ~530 | ⁶A₁g → ⁴T₁g(D) | [3] |
Note: These are general absorption peaks for aqueous Mn(II) ions and are expected to be present in the spectrum of this compound solutions.
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving a known mass in deionized water.
-
Prepare a series of standard solutions of varying concentrations by diluting the stock solution.
-
Prepare a blank solution using deionized water.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 300 to 800 nm.[3]
-
Use quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum using the blank solution.
-
Measure the absorbance spectra of the standard solutions and the unknown sample.
-
Identify the characteristic absorption peaks of Mn(II).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound is characterized by the vibrational frequencies of the lactate ligand and the coordinated water molecules.
Key Spectroscopic Data:
The IR spectrum will show characteristic bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate molecule. Coordination of the lactate and water molecules to the manganese ion can cause shifts in the positions of these bands compared to free lactic acid.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (coordinated water and lactate hydroxyl) |
| ~2980 | C-H stretching (methyl group) |
| ~1600 | Asymmetric COO⁻ stretching |
| ~1450 | C-H bending |
| ~1400 | Symmetric COO⁻ stretching |
| ~1100 | C-O stretching (hydroxyl) |
Note: These are expected positions and may vary slightly depending on the hydration state and crystal structure.
Experimental Protocol: FT-IR Spectroscopy of this compound
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or the clean ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample.
-
Perform baseline correction and peak picking to identify the characteristic vibrational bands.
-
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study aqueous solutions.
Key Spectroscopic Data:
The Raman spectrum of this compound will also show the characteristic vibrational modes of the lactate ligand.
| Raman Shift (cm⁻¹) | Assignment |
| ~2940 | C-H stretching (methyl group) |
| ~1450 | C-H bending |
| ~1410 | Symmetric COO⁻ stretching |
| ~930 | C-C stretching |
| ~860 | C-COO⁻ stretching |
Note: These are expected positions based on the Raman spectrum of lactate.[4][5] The interaction with Mn(II) may cause slight shifts.
Experimental Protocol: Raman Spectroscopy of this compound
-
Sample Preparation:
-
Solid samples can be analyzed directly by placing them under the microscope objective of the Raman spectrometer.
-
Aqueous solutions can be placed in a quartz cuvette or a glass vial.
-
-
Instrumentation:
-
Data Acquisition:
-
Acquire the Raman spectrum of the sample.
-
Perform cosmic ray removal and baseline correction.
-
Identify the characteristic Raman bands of the lactate moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR of the lactate ligand can be studied. However, the paramagnetic nature of the Mn(II) ion significantly affects the NMR spectra.
Key Spectroscopic Data:
The Mn(II) ion is a paramagnetic d⁵ ion, which causes significant broadening and shifting of the NMR signals of the nearby lactate protons and carbons.[8] This makes high-resolution NMR challenging. The signals will be much broader than those of a diamagnetic lactate salt.
-
¹H NMR: The quartet of the α-proton and the doublet of the methyl protons of lactate will be significantly broadened and may be difficult to resolve.
-
¹³C NMR: The signals for the carbonyl, α-carbon, and methyl carbon will also be broadened.
Experimental Protocol: NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).
-
-
Instrumentation:
-
Use a high-field NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Acquisition:
-
Due to the paramagnetic broadening, a larger number of scans may be required to obtain a reasonable signal-to-noise ratio.
-
The interpretation will focus on the broadened line shapes and chemical shifts, which can provide information about the proximity of the nuclei to the paramagnetic center.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the Mn(II) ion.
Key Spectroscopic Data:
The X-band EPR spectrum of Mn(II) (S = 5/2, I = 5/2) in a solution or powder sample is typically characterized by a six-line hyperfine splitting pattern centered around g ≈ 2.0.[9][10] This arises from the interaction of the unpaired electron spins with the ⁵⁵Mn nucleus. The shape and resolution of the spectrum can provide information about the coordination environment and symmetry of the Mn(II) ion.
| Parameter | Typical Value for Mn(II) |
| g-value | ~2.0 |
| Hyperfine coupling constant (A) | ~90-100 G |
Experimental Protocol: EPR Spectroscopy of this compound
-
Sample Preparation:
-
For solutions, use a quartz EPR tube. The concentration should be optimized to avoid excessive spin-spin broadening.
-
For powder samples, pack the solid into an EPR tube.
-
Measurements are often performed at cryogenic temperatures (e.g., liquid nitrogen or helium) to improve spectral resolution.
-
-
Instrumentation:
-
Use an X-band EPR spectrometer.
-
-
Data Acquisition:
-
Record the EPR spectrum.
-
Determine the g-value and the hyperfine coupling constant from the spectrum.
-
The spectral line shape can be analyzed to gain insights into the local environment of the Mn(II) ion.
-
Visualizations
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic properties of this compound are a composite of the characteristics of the Mn(II) ion and the lactate ligand. UV-Vis and EPR spectroscopies are primarily used to probe the electronic properties of the manganese center, while IR and Raman spectroscopies provide information on the vibrational modes of the lactate and coordinated water molecules. NMR spectroscopy, although complicated by the paramagnetic nature of Mn(II), can offer insights into the structure. A multi-technique approach, as outlined in this guide, is essential for a comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Rapid and green detection of manganese in electrolytes by ultraviolet-visible spectrometry to control pollutant discharge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sclaser.mit.edu [sclaser.mit.edu]
- 5. Machine Learning-Assisted Raman Spectroscopy for pH and Lactate Sensing in Body Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. minsocam.org [minsocam.org]
- 8. (55Mn) Manganese NMR [chem.ch.huji.ac.il]
- 9. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Genesis of a Compound: An In-depth Technical Guide to the History and Discovery of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and foundational science of manganese lactate (B86563). From its initial synthesis in the mid-19th century to its contemporary applications, this document consolidates key findings, experimental methodologies, and the evolving understanding of its physicochemical properties and biological significance. This guide is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering a detailed historical context and technical data to support further investigation and innovation.
Introduction
Manganese lactate, the manganese salt of lactic acid, is a compound with a rich, albeit not widely chronicled, history. Emerging from the burgeoning field of 19th-century chemistry, its initial applications were primarily in the medical field as a therapeutic agent. Over time, a deeper understanding of its chemical properties and the distinct biological roles of its constituent ions, manganese and lactate, has broadened its scientific and commercial interest. This guide will trace the path of its discovery, elucidate its fundamental chemical characteristics, and explore the biological pathways it may influence.
Historical Development and Discovery
The discovery of this compound is intrinsically linked to the isolation and characterization of its components: manganese and lactic acid. Manganese was first isolated as an element in 1774 by the Swedish chemist Johan Gottlieb Gahn.[1] Lactic acid was isolated even earlier, in 1780, by another Swedish chemist, Carl Wilhelm Scheele, from sour milk.
While the exact date and discoverer of the first synthesis of this compound remain to be definitively pinpointed in primary literature, historical medical and pharmaceutical texts from the mid-19th century provide strong evidence of its early use. The compound appears under the Latin name "manganum lacticum ".
The advocacy for its therapeutic use is significantly attributed to the Belgian physician Théodore Hannon (1814-1890), a professor at the Free University of Brussels. Hannon was a proponent of using manganese salts, often in conjunction with iron, for treating conditions like chlorosis (a form of iron-deficiency anemia). His work suggests that this compound was likely synthesized and in medical use by the 1850s. Early preparations would have followed straightforward chemical principles of the time.
Physicochemical Properties
Manganese (II) lactate is an organic chemical compound with the formula Mn(C₃H₅O₃)₂. It typically exists as a dihydrate or trihydrate.
| Property | Value |
| Chemical Formula | C₆H₁₀MnO₆ |
| Molar Mass | 233.08 g/mol (anhydrous) |
| Appearance | Light pink or white crystalline powder |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
The foundational method for synthesizing this compound has remained largely unchanged since its inception, relying on the acid-base reaction between a manganese source and lactic acid.
Historical Synthesis Method
The earliest preparations of this compound likely involved the reaction of manganese carbonate with lactic acid. This method is still a common laboratory and industrial preparation route.
Reaction: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂
Experimental Protocol (Reconstructed from historical principles):
-
Preparation of Reactants: A known quantity of manganese carbonate (MnCO₃) is weighed. A stoichiometric excess of a dilute lactic acid (C₃H₆O₃) solution is prepared.
-
Reaction: The manganese carbonate is slowly added to the lactic acid solution with constant stirring. Effervescence (release of CO₂) will be observed. The addition is continued until all the manganese carbonate has reacted.
-
Filtration: The resulting solution is filtered to remove any unreacted manganese carbonate or other insoluble impurities.
-
Crystallization: The filtrate is gently heated to concentrate the solution. Upon cooling, this compound crystals will form.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water, and then dried.
Modern Synthesis Variations
While the carbonate method remains prevalent, other manganese sources can be utilized.
From Manganese (II) Oxide: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O
This method avoids the effervescence of the carbonate reaction but may require heating to facilitate the dissolution of the manganese oxide.
Potential Biological Signaling Pathways
A direct and exclusive signaling pathway for this compound as a single entity is not well-defined in the literature. However, by examining the known biological roles of its constituent ions, we can infer its potential influence on several cellular processes.
Manganese-Activated Interferon/STAT1 Pathway
Recent studies have shown that manganese ions (Mn²⁺) can act as specific elicitors of the interferon-dependent signaling pathways. This is a critical finding for understanding the immunomodulatory potential of manganese-containing compounds.
This pathway highlights how manganese, when delivered as this compound, could potentially modulate immune responses by triggering interferon-like signaling cascades.
Lactate's Role in the Tumor Microenvironment
Lactate is no longer considered merely a metabolic waste product. In the context of cancer biology, it is a key player in the tumor microenvironment, contributing to immunosuppression and promoting tumor growth through mechanisms like the Warburg effect.
While this compound would contribute to the lactate pool, its therapeutic application in this context would require careful consideration of the pro-tumoral effects of lactate.
Conclusion
This compound is a compound with a history rooted in 19th-century medicine. While its discovery lacks a singular, celebrated moment, its persistence in scientific and medical literature speaks to its utility. The foundational synthesis protocols, based on simple acid-base chemistry, have proven robust. Modern research is beginning to shed light on the complex biological roles of its constituent ions, suggesting that this historical compound may yet find new applications in immunology and other fields. This guide provides a consolidated resource to bridge the historical context with contemporary scientific inquiry, fostering a deeper understanding for the next generation of research and development.
References
The Elusive Presence of Manganese Lactate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese is an essential trace element vital for numerous biological processes, while lactate (B86563) is a key metabolite in cellular energetics. The potential for these two molecules to form manganese lactate in vivo has been a subject of interest, particularly in organisms that accumulate high concentrations of manganese, such as certain lactic acid bacteria. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound. It delves into the indirect evidence supporting its formation, presents quantitative data for total manganese and lactate in various biological contexts, details relevant experimental protocols, and explores the hypothesized roles of this complex, primarily in antioxidant defense. While direct quantitative evidence for naturally occurring this compound remains elusive, this guide synthesizes the available information to provide a robust framework for researchers in this field.
Introduction
Manganese (Mn) is a critical cofactor for a multitude of enzymes, including those involved in metabolism, antioxidant defense, and bone formation[1]. Lactate, traditionally viewed as a metabolic waste product, is now recognized as a crucial player in cellular and systemic energy homeostasis. The chemical interaction between manganese and lactate can lead to the formation of this compound, a salt that is utilized as a dietary supplement and food additive[1][2][3][4][5]. However, its natural occurrence as a distinct molecular entity within biological systems is not well-documented.
This guide aims to critically evaluate the evidence for the endogenous formation of this compound, with a particular focus on microbial systems where high intracellular concentrations of both manganese and lactate create favorable conditions for its formation.
Evidence for the Natural Occurrence of this compound
Direct quantification of this compound from biological tissues has not been reported in the scientific literature. Its existence is largely inferred from the co-localization of high levels of both manganese and lactate in specific organisms, most notably the lactic acid bacterium Lactobacillus plantarum.
In Microorganisms
Lactobacillus plantarum is known to accumulate manganese to extraordinarily high intracellular concentrations, reaching up to 35 mM[6][7]. This accumulation is part of a unique antioxidant defense mechanism that allows the bacterium to survive in aerobic environments despite lacking the common antioxidant enzyme, catalase. It has been proposed that in the lactate-rich intracellular environment of this fermenting bacterium, manganese forms complexes with small metabolites, including lactate and phosphate[3]. These manganese-lactate complexes are hypothesized to act as superoxide (B77818) dismutase (SOD) mimetics, scavenging superoxide radicals and protecting the cell from oxidative damage[8].
Quantitative Data
While specific concentrations of this compound are not available, the following tables summarize the reported concentrations of total manganese and lactate in various biological systems, providing context for the potential for their interaction.
Table 1: Manganese Concentrations in Biological Samples
| Biological Sample | Organism | Concentration | Reference(s) |
| Intracellular | Lactobacillus plantarum | Up to 35 mM | [6][7] |
| Hair | Hereford Cattle | 25 ppm (median) | [9] |
| Liver | Hereford Cattle | 2.6 ppm (median) | [9] |
| Kidneys | Hereford Cattle | 1.0 ppm (median) | [9] |
| Muscle | Hereford Cattle | 0.2 ppm (median) | [9] |
| Brain | Hereford Cattle | 0.5 ppm (median) | [9] |
| Plant Tissue | General | 20 - 300 ppm (normal range) | [10] |
| Bone | Human | 0.89 µg/g dry bone (median) | [11] |
Table 2: Lactate Concentrations in Biological Samples
| Biological Sample | Condition | Concentration | Reference(s) |
| Intracellular | Lactococcus cremoris (translationally blocked) | ~4 mM (with Mn), ~25 mM (without Mn) | [12] |
| Human Blood | Normal | 1-2 mM | |
| Human Blood | Lactic Acidosis | ≥4 mM | [13] |
| Human Blood | Critical Threshold (Emergency) | ≥8 mM | [13] |
Experimental Protocols
The analysis of this compound in biological matrices is challenging due to the potential for the complex to dissociate during sample preparation and analysis. Therefore, specialized techniques are required.
Sample Preparation for Speciation Analysis
To preserve the integrity of metal-ligand complexes, sample preparation should be as gentle as possible.
-
Tissue Homogenization: Tissues should be homogenized in a non-denaturing buffer at low temperatures.
-
Cell Lysis: For microorganisms, enzymatic lysis or gentle mechanical disruption (e.g., bead beating for short durations) is preferred over harsh chemical treatments.
-
Extraction: Use of mild extraction buffers is crucial. Strong acids or organic solvents will likely disrupt the manganese-lactate complex.
Analytical Techniques for Speciation
Standard analytical methods detect total manganese or total lactate, not the complex. Speciation analysis requires the coupling of a separation technique with a sensitive detection method.
-
Separation:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. This technique is mild and can help to separate protein-bound manganese from small molecule complexes like this compound[14].
-
Capillary Electrophoresis (CE): Separates ions based on their electrophoretic mobility. This method is also well-suited for preserving the integrity of metal complexes[14].
-
-
Detection:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis that can be coupled with SEC or CE to detect manganese in the separated fractions.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Can provide information on the molecular weight of the intact manganese-lactate complex.
-
Protocol for Total Manganese Determination
A common method for total manganese analysis is electrothermal atomic absorption spectrometry (ETAAS)[15].
-
Digestion: The biological sample is digested using a mixture of oxidizing acids (e.g., nitric and perchloric acid) to break down the organic matrix.
-
Analysis: The digested sample is introduced into a graphite (B72142) furnace, where it is atomized.
-
Detection: The absorbance of light by the manganese atoms at a specific wavelength is measured and correlated to the concentration.
Protocol for Lactate Determination
Enzymatic methods are commonly used for the specific quantification of lactate[16][17].
-
Reaction: Lactate is oxidized to pyruvate (B1213749) by lactate oxidase or lactate dehydrogenase.
-
Detection:
-
With lactate oxidase, the production of hydrogen peroxide can be measured electrochemically or colorimetrically.
-
With lactate dehydrogenase, the reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.
-
Signaling Pathways and Biological Roles
There is currently no evidence to suggest that this compound functions as a signaling molecule in a classical sense. Its primary hypothesized role is in antioxidant defense .
Antioxidant Defense Mechanism
In organisms like Lactobacillus plantarum, the manganese-lactate complex is thought to participate in a non-enzymatic antioxidant system.
Caption: Proposed antioxidant mechanism of the manganese-lactate complex.
The Mn(II) in the complex is oxidized to Mn(III) by superoxide, which is in turn reduced to hydrogen peroxide. The Mn(III) can then be reduced back to Mn(II) by other cellular reductants, allowing it to act catalytically.
Conclusion
The natural occurrence of this compound in biological systems is a compelling hypothesis, strongly supported by indirect evidence from manganese-accumulating microorganisms. However, direct quantitative data remains a significant gap in the current scientific literature. The technical challenges associated with the speciation analysis of this potentially labile complex have likely contributed to this lack of direct evidence.
For researchers and drug development professionals, understanding the potential for in vivo formation of this compound is crucial for elucidating the roles of manganese in health and disease, particularly in the context of the gut microbiome and oxidative stress. Future research should focus on the development and application of advanced analytical techniques to definitively identify and quantify this elusive, yet potentially significant, biological complex. This will be critical for validating its hypothesized roles and exploring its therapeutic potential.
References
- 1. Manganese in biology - Wikipedia [en.wikipedia.org]
- 2. Speciation and toxicological relevance of manganese in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese Complexes: Diverse Metabolic Routes to Oxidative Stress Resistance in Prokaryotes and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant effect of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Manganese Content in Lactobacillus plantarum During Inhibition with Sodium Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese: its acquisition by and function in the lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo measurement of bone manganese and association with manual dexterity: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese Modulates Metabolic Activity and Redox Homeostasis in Translationally Blocked Lactococcus cremoris, Impacting Metabolic Persistence, Cell Culturability, and Flavor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Speciation and toxicological relevance of manganese in humans - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 15. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Cellular Toxicology of Manganese: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace metal crucial for various physiological processes, including enzymatic reactions and antioxidant defense. However, overexposure to manganese can lead to significant cytotoxicity, particularly neurotoxicity. This technical guide provides a comprehensive overview of the in vitro toxicology of manganese, with a focus on the cellular and molecular mechanisms underlying its detrimental effects. While the focus is on the manganese ion (Mn2+), it is important to note that much of the available research has been conducted using manganese chloride (MnCl2). The toxicological principles outlined are broadly applicable to other soluble manganese salts, including manganese lactate, as the toxicity is primarily driven by the manganese ion itself.
Cytotoxicity of Manganese in Cell Cultures
Manganese exposure elicits a dose-dependent cytotoxic response across a variety of cell lines. The toxic effects manifest as reduced cell viability, inhibition of proliferation, and loss of membrane integrity.
Table 1: Quantitative Cytotoxicity Data of Manganese in Various Cell Cultures
| Cell Line | Manganese Compound | Concentration Range | Exposure Time | Key Cytotoxic Effects | Reference(s) |
| HeLa, Human Embryonic Diploid Fibroblasts, V79, L-A Mouse Fibroblasts | Manganese Chloride | Not specified | Not specified | Dose-dependent depression of proliferation, decreased mitotic rate, increased LDH release, inhibited colony-forming ability and DNA synthesis. | [1] |
| N9 Microglia | Not specified | 50-1000 µM | Up to 48 hours | Increased LDH release at higher concentrations. | [2] |
| STHdhQ7/Q7 and STHdhQ111/Q111 (Huntington's disease model) | Not specified | 0-300 µM | 24 hours | Significant reduction in cell number, caspase-3/7 activation at supratoxic concentrations. | [3] |
| Neuro-2A (mouse neuroblastoma) | Manganese Chloride | 200 and 800 µM | 24 hours | Significant increase in LDH release, significant decrease in cellular viability. | [4] |
| SH-SY5Y (human neuroblastoma) | Manganese (Mn²⁺) | Not specified | Not specified | Dose-dependent decrease in cell viability.[5] | [5] |
| CTX (rat astrocytes) | Manganese | 150, 200, 250, 300 µmol/L | Not specified | Dose-dependent decrease in cell viability. | [6] |
| N27 (dopaminergic neuronal cells) | Manganese Nanoparticles | 25–400 µg/mL | Not specified | Time- and dose-dependent cell death. | [7] |
| HepG2 (human liver), MDCK (canine kidney), GL15 (glial), SH-SY5Y (neuronal), C2C12 (muscle) | Manganese Chloride | 0.1 µM - 1 mM | Up to 7 days | Varied sensitivity with neuronal and muscle cells showing noticeable sensitivity. | [8][9] |
Core Toxicological Mechanisms
The cytotoxic effects of manganese are underpinned by several interconnected molecular mechanisms, primarily oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.
Oxidative Stress
Manganese is known to promote the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative stress.[10] This can overwhelm the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA.
-
Increased ROS and NO Production: Studies have shown that manganese exposure leads to increased levels of ROS and nitric oxide (NO) in various cell types, including neuroblastoma cells and microglia.[2][4]
-
Redox State Imbalance: Manganese disrupts the cellular redox balance, affecting the levels of antioxidants such as glutathione (B108866) (GSH).[11]
Mitochondrial Dysfunction
Mitochondria are primary targets of manganese toxicity.[2] The accumulation of manganese within mitochondria can lead to impaired function and contribute to cell death.
-
Inhibition of Mitochondrial Respiration: Manganese can inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production.
-
Reduced Mitochondrial Membrane Potential: Exposure to manganese has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[3]
-
Mitochondrial-Mediated Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c.
Apoptosis and Regulated Cell Death
Manganese can induce programmed cell death, or apoptosis, through various signaling pathways.
-
Caspase Activation: Manganese exposure has been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-12, which is associated with endoplasmic reticulum (ER) stress.[6][12]
-
Bcl-2 Family Proteins: The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is decreased following manganese treatment.[6]
-
Autophagy: Some studies suggest that manganese can also induce autophagy, a cellular process of self-digestion, which may act as a protective mechanism in some contexts but can also contribute to cell death.[7][13]
Key Signaling Pathways in Manganese Toxicology
Several signaling pathways are implicated in mediating the toxic effects of manganese. Understanding these pathways is crucial for developing potential therapeutic interventions.
JNK/FOXO3a Signaling Pathway
Recent evidence suggests that manganese-induced apoptosis in astrocytes can be mediated through the ROS-activated JNK/FOXO3a signaling pathway.[6]
Caption: Manganese-induced ROS-activated JNK/FOXO3a signaling pathway leading to apoptosis.
mTOR Signaling Pathway
The mTOR signaling pathway, a central regulator of cell growth and survival, has also been implicated in manganese-induced neuronal apoptosis.[14]
Caption: Manganese activates the mTOR signaling pathway, leading to neuronal apoptosis.
Endoplasmic Reticulum (ER) Stress and the PERK Pathway
Manganese can induce ER stress, which in turn can trigger apoptosis. The PERK signaling pathway is a key component of the unfolded protein response (UPR) that can also initiate protective autophagy.[13]
References
- 1. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Manganese-induced Mitochondrial Dysfunction Is Not Detectable at Exposures Below the Acute Cytotoxic Threshold in Neuronal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese induces oxidative stress, redox state unbalance and disrupts membrane bound ATPases on murine neuroblastoma cells in vitro: protective role of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Manganese Nanoparticle Activates Mitochondrial Dependent Apoptotic Signaling and Autophagy in Dopaminergic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Manganese(II) induces apoptotic cell death in NIH3T3 cells via a caspase-12-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manganese activates autophagy to alleviate endoplasmic reticulum stress–induced apoptosis via PERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manganese induces neuronal apoptosis by activating mTOR signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability of Manganese Lactate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace element crucial for a multitude of physiological processes, including the function of key enzymes like manganese superoxide (B77818) dismutase, arginase, and pyruvate (B1213749) carboxylase.[1] Its involvement spans amino acid and carbohydrate metabolism, bone formation, and immune response.[1] In research and pharmaceutical development, the selection of a specific manganese salt, such as manganese lactate (B86563), necessitates a thorough understanding of its bioavailability—the extent and rate at which the manganese ion becomes available at its site of action. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the bioavailability of manganese compounds, with a specific focus on how these would be applied to manganese lactate. While direct quantitative bioavailability data for this compound is sparse in the available literature, this document outlines the established experimental frameworks used to evaluate other manganese salts, offering a robust guide for future research.
Manganese Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the bioavailability of any manganese compound begins with its ADME profile.
-
Absorption: Manganese is primarily absorbed in the small intestine via an active transport system, with potential for diffusion at higher concentrations.[1] The efficiency of absorption is relatively low, estimated at 1-5% of dietary intake in humans, and is influenced by factors such as age, with infants absorbing more than adults.[1] Iron levels in the body are inversely correlated with manganese absorption, likely due to shared transport mechanisms.[1][2]
-
Distribution: Once absorbed, manganese binds to transport proteins like transferrin and albumin in the blood, and is distributed to various tissues.[1] The highest concentrations are found in the bone, liver, pancreas, and kidneys.[1][3]
-
Metabolism: Manganese is a cofactor for numerous enzymes and its metabolism is tightly regulated to maintain stable tissue concentrations.[1]
-
Excretion: The primary route of excretion for absorbed manganese is through bile into the feces, with very little being eliminated in the urine.[1] This biliary excretion is the main mechanism for maintaining manganese homeostasis.[2]
Quantitative Data on the Bioavailability of Manganese Sources
Table 1: Relative Bioavailability of Various Manganese Sources in Broiler Chicks
| Manganese Source | Relative Bioavailability (RBV) vs. MnSO4 | Response Criterion | Reference |
| Manganese Monoxide (reagent grade) | 66% | Bone, kidney, and liver Mn concentration | [4] |
| Manganese Monoxide (feed grade) | 22.28% - 142.85% (variable by source) | Tibia Mn concentration | [5] |
| Manganese Proteinate | 105% - 128% | Tibia and liver Mn concentration, bone strength | [6][7] |
| Manganese Threonine | 150% - 202% | Tibia Mn and ash content | [8] |
Data presented is for illustrative purposes to show the range of bioavailabilities among different manganese compounds. Specific values can vary based on experimental conditions.
Experimental Protocols for Assessing Bioavailability
In Vivo Relative Bioavailability Study (Animal Model)
This protocol describes a generalized slope-ratio assay, a common method for determining the relative bioavailability of a mineral source.
Objective: To determine the relative bioavailability of this compound compared to a standard manganese source (e.g., manganese sulfate).
Model: Broiler chicks or rodents are commonly used.
Methodology:
-
Basal Diet: Formulate a basal diet that is adequate in all nutrients except for manganese, which should be at a deficient or marginally adequate level.
-
Treatment Diets: Create a series of treatment diets by supplementing the basal diet with graded levels of manganese from both the standard source (e.g., manganese sulfate) and the test source (this compound). For example, 0, 40, 80, and 120 ppm added manganese from each source.[4]
-
Experimental Design: Randomly assign experimental animals to the different dietary treatment groups. House them in appropriate conditions with ad libitum access to feed and water.
-
Feeding Period: A typical feeding period is 21 days.[4]
-
Sample Collection: At the end of the feeding period, euthanize a subset of animals from each group. Collect relevant tissues for manganese analysis, such as the tibia, liver, and kidneys.[4][6]
-
Manganese Analysis: Determine the manganese concentration in the collected tissues using an appropriate analytical method (see Section 4).
-
Data Analysis: For each manganese source, perform a linear regression of tissue manganese concentration (y-axis) against the added dietary manganese concentration (x-axis). The slope of the regression line represents the tissue uptake of manganese per unit of intake. The relative bioavailability (RBV) is calculated as: RBV (%) = (Slope of test source / Slope of standard source) x 100.[6]
In Vitro Intestinal Absorption Model (Caco-2 Cells)
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that serves as a valuable in vitro model for intestinal absorption.[9][10]
Objective: To assess the transport of manganese from this compound across an intestinal epithelial barrier model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.[10]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]
-
Treatment: Add this compound to the apical (upper) chamber, which represents the intestinal lumen. The basolateral (lower) chamber contains a manganese-free medium and represents the bloodstream.
-
Sampling: At various time points, collect samples from the basolateral chamber to measure the amount of manganese that has been transported across the cell monolayer.
-
Quantification: Analyze the manganese concentration in the basolateral samples.
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport. This allows for comparison between different manganese compounds.
In Vitro Bioaccessibility Assay
This assay simulates the conditions of the stomach to determine the fraction of manganese that becomes soluble and is therefore available for absorption.
Objective: To measure the bioaccessibility of manganese from this compound under simulated gastric conditions.
Methodology (adapted from EPA SOP for lead): [11][12][13]
-
Extraction Fluid Preparation: Prepare an extraction fluid that mimics gastric juice. A common formulation is 0.4 M glycine (B1666218) adjusted to pH 1.5 with trace metal grade hydrochloric acid.[11][12]
-
Sample Preparation: Weigh a precise amount of the this compound powder.
-
Extraction: Add the this compound sample to the extraction fluid at a solid-to-fluid ratio of 1:100 (e.g., 1 gram in 100 mL).[12]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour) with continuous end-over-end agitation to simulate stomach churning.[12]
-
Separation: After incubation, separate the solid and liquid phases by centrifugation or filtration.
-
Analysis: Measure the concentration of manganese in the liquid phase (the bioaccessible fraction).
-
Calculation: Express the bioaccessible manganese as a percentage of the total manganese in the original sample.
Analytical Methods for Manganese Quantification
Accurate quantification of manganese in biological and experimental samples is critical for bioavailability assessment.
Table 2: Common Analytical Methods for Total Manganese Quantification
| Method | Principle | Typical Application | Reference |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free manganese atoms in a flame or graphite (B72142) furnace. | Widely used for biological and environmental samples. Graphite furnace AAS (GFAAS) is more sensitive for low concentrations. | [14][15][16] |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Atoms and ions in a sample are excited in an argon plasma and emit light at characteristic wavelengths. | Suitable for multi-element analysis, including manganese, in a variety of sample matrices. | [14][16] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ions generated in an argon plasma are separated by their mass-to-charge ratio. | Highly sensitive method for trace and ultra-trace element analysis. | [16][17] |
| Neutron Activation Analysis (NAA) | The sample is bombarded with neutrons, and the resulting gamma rays emitted from manganese are measured. | Very sensitive and precise, with minimal sample preparation, but requires a nuclear reactor. | [14][16] |
Note: These methods typically measure total manganese and do not distinguish between different chemical forms (speciation).[14] Hyphenated techniques, which couple a separation method with a detection method, can be used for speciation analysis.[18]
Manganese and Cellular Signaling Pathways
Excess manganese can be neurotoxic, and its effects are mediated through various cellular signaling pathways.[19] Understanding these interactions is crucial for evaluating the safety and mechanism of action of manganese compounds.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Manganese exposure has been shown to activate MAPK signaling pathways, including ERK1/2 and JNK.[20] This activation can be an early event in manganese-induced cellular responses and may contribute to both protective and pathological outcomes.[19][20]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Manganese can also induce inflammatory responses in glial cells, in part by activating the JAK2-STAT3 signaling pathway. This leads to the secretion of pro-inflammatory cytokines like TNF-α and IL-1β, which can contribute to neuronal cell death.[21]
Conclusion
While this compound is a recognized form of manganese supplementation, there is a clear gap in the scientific literature regarding its specific quantitative bioavailability compared to other manganese salts. This technical guide provides researchers and drug development professionals with a comprehensive framework of the established methodologies for assessing manganese bioavailability. By employing in vivo animal studies, in vitro cell culture models, and standardized bioaccessibility assays, the absorption characteristics of this compound can be rigorously evaluated. The detailed protocols and analytical methods described herein offer a clear path forward for generating the necessary data to fully characterize this important manganese compound for research and therapeutic applications. Furthermore, an understanding of the impact of manganese on cellular signaling pathways is essential for a complete safety and efficacy assessment. Future research should prioritize direct comparative studies of this compound to build a more complete profile of this compound.
References
- 1. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets [journals.iau.ir]
- 6. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medtextpublications.com [medtextpublications.com]
- 9. Manganese transport by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mn bioavailability by polarized Caco-2 cells: comparison between Mn gluconate and Mn oxyprolinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. rais.ornl.gov [rais.ornl.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 17. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Manganese Lactate: CAS Numbers, Safety Data, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of manganese lactate (B86563), a compound of interest in various research and development fields. This document details its chemical identifiers, summarizes available safety and toxicity data, presents a detailed experimental protocol involving a manganese-lactate reaction, and visualizes the key signaling pathways influenced by manganese.
Chemical Identification and Properties
Manganese lactate is the chemical salt of manganese and lactic acid. It exists in several forms, primarily distinguished by their degree of hydration. These different forms are associated with unique CAS (Chemical Abstracts Service) numbers.
Table 1: Chemical Identification of this compound Forms
| Form | CAS Number | Molecular Formula | Molar Mass | Appearance | Solubility |
| Anhydrous | 51877-53-3 | C₆H₁₀MnO₆ | 233.08 g/mol | Light pink crystals | Soluble in water and ethanol |
| Dihydrate | 74051-88-0 | C₆H₁₀MnO₆ · 2H₂O | 269.11 g/mol | Light pink crystals | Soluble in water |
| Trihydrate | 6505-50-6 | C₆H₁₀MnO₆ · 3H₂O | 287.12 g/mol | Light pink crystals | Soluble in water |
Safety and Toxicity Data
Comprehensive toxicological data specifically for this compound is limited. Therefore, the safety profile is largely inferred from studies on other soluble manganese(II) salts, such as manganese chloride and manganese sulfate (B86663). Manganese is an essential trace element, but it can be toxic at high concentrations, with the central nervous system being a primary target.
Table 2: Summary of GHS Hazard Statements for Manganese Compounds
| Hazard Code | Hazard Statement |
| H373 | May cause damage to organs (specifically the brain) through prolonged or repeated exposure. |
| H412 | Harmful to aquatic life with long lasting effects. |
Table 3: Acute Toxicity Data for Related Manganese(II) Compounds (Rat, Oral)
| Compound | LD₅₀ (mg/kg) | Reference |
| Manganese Dichloride Tetrahydrate | 1484 | [1] |
| Manganese(II) Acetate | 3730 | [1] |
| Manganese Sulfate | 2150 |
Note: This data is for related manganese compounds and should be used as an estimation for this compound's potential toxicity.
Handling and Storage:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye protection. In case of dust formation, use a suitable respirator.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Experimental Protocol: Kinetics of Lactic Acid Oxidation by Manganese(III)
Due to a lack of specific, detailed experimental protocols for the biological application of this compound in the available literature, a well-documented protocol for a chemical reaction involving manganese and lactic acid is presented below. This provides insight into the interaction between these two components.
Objective: To determine the stoichiometry and kinetics of the oxidation of lactic acid by manganese(III) sulfate in an acidic medium.
Materials:
-
Manganese(III) sulfate solution in aqueous sulfuric acid
-
Standard lactic acid (LA) solution
-
Sulfuric acid (H₂SO₄)
-
Spectrophotometer
-
Volumetric flasks (50 mL)
-
Cuvettes (1 cm)
-
Water bath
-
Rotary evaporator
-
Diethyl ether
Methodology:
-
Preparation of Reaction Mixture:
-
In a 50 mL volumetric flask, mix requisite amounts of the standard lactic acid solution and sulfuric acid to maintain a constant acid strength.
-
Equilibrate this mixture in a water bath at the desired temperature (e.g., 293 K).
-
Add a measured amount of pre-equilibrated Manganese(III) solution to the flask to achieve the known initial concentration.
-
Add distilled water to the flask to bring the final volume to 50.0 mL.[2]
-
-
Monitoring the Reaction:
-
Stoichiometry Determination:
-
Prepare a reaction mixture with an excess of Mn(III) relative to lactic acid in a stoppered Erlenmeyer flask and maintain it at 50°C for 48 hours.[2]
-
At various time intervals (e.g., 3, 6, 12, 24, and 48 hours), take 10 mL aliquots of the reaction mixture and titrate to determine the concentration of unreacted Mn(III).[2]
-
The results of this procedure will indicate the molar ratio of Mn(III) consumed per mole of lactic acid. The expected stoichiometric ratio is 4:1.[2]
-
-
Product Characterization:
-
After the reaction is complete (48 hours), remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.[2]
-
Extract the residue using a 1:1 (v/v) mixture of diethyl ether and water in a separatory funnel.[2]
-
The organic layer, containing acetic acid and any unreacted lactic acid, can be concentrated and analyzed. The aqueous layer will contain Mn(II) and residual Mn(III) sulfate.[2]
-
Visualization of Manganese-Associated Signaling Pathways
Manganese is known to modulate several key intracellular signaling pathways, particularly in the context of neurotoxicity. The following diagrams, rendered in DOT language, illustrate the influence of manganese on the PI3K/Akt and MAPK signaling pathways.
Caption: Manganese can activate the PI3K/Akt pathway, which plays a role in cell survival and apoptosis.
Caption: Manganese-induced cellular stress can activate MAPK pathways, leading to inflammation and apoptosis.
References
An In-depth Technical Guide to the Electrochemical Properties of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese is an essential trace element with a rich redox chemistry, participating in a wide array of biological and chemical processes.[1] Its lactate (B86563) salt, manganese lactate (Mn(C₃H₅O₃)₂), is a compound of interest in various fields, including its use as a dietary supplement and in pharmaceutical formulations.[2] Understanding the electrochemical properties of this compound is crucial for elucidating its mechanism of action in biological systems, its stability in formulations, and for the development of novel applications, such as in bio-inspired catalysis and energy storage.
This technical guide provides a comprehensive overview of the known and anticipated electrochemical properties of this compound. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on related manganese complexes, the electrochemical behavior of manganese ions, and the oxidation of lactic acid. It also outlines detailed experimental protocols for the electrochemical characterization of this compound.
Physicochemical Properties of this compound
This compound is an organic salt formed from manganese and lactic acid.[2] It typically exists as a dihydrate or trihydrate and is soluble in water.[2]
| Property | Value | Reference |
| Chemical Formula | Mn(C₃H₅O₃)₂ | [2] |
| Molar Mass | 233.08 g/mol (anhydrous) | [2] |
| Appearance | Light pink crystals | [2] |
| Solubility in Water | Very soluble | [2] |
Theoretical Electrochemical Behavior
The electrochemical behavior of this compound in an aqueous solution is expected to be a composite of the redox chemistry of the aquated manganese(II) ion and the electrochemical oxidation of the lactate ligand.
Anodic Behavior (Oxidation)
At the anode, the oxidation of both the manganese(II) ion and the lactate ion can occur. The oxidation of Mn(II) to Mn(III) is a key process.[3] The standard redox potential for the Mn(III)/Mn(II) couple is approximately +1.51 V vs. NHE, but this value is highly dependent on pH and the presence of complexing agents.[4]
The lactate ion can be oxidized to pyruvate. This process is often facilitated by a mediator or occurs at higher potentials. In the context of manganese, the electrochemically generated Mn(III) can act as a mild oxidant for lactic acid.[3]
The proposed anodic reactions are:
-
Oxidation of Manganese: Mn²⁺ → Mn³⁺ + e⁻
-
Oxidation of Lactate (mediated by Mn³⁺): 2Mn³⁺ + CH₃CH(OH)COOH → 2Mn²⁺ + CH₃COCOOH + 2H⁺
Cathodic Behavior (Reduction)
The cathodic behavior would primarily involve the reduction of higher oxidation states of manganese if they are present or formed during the anodic scan. In a simple aqueous solution of this compound, the Mn(II) ion is generally stable against further reduction to Mn(0) under standard conditions, as the redox potential is very negative. However, in biological systems, Mn(IV) oxides can be reduced to Mn(II) with lactate acting as the electron donor.[1][5]
Experimental Protocols for Electrochemical Characterization
The following are detailed methodologies for key experiments to characterize the electrochemical properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of this compound.[6]
Objective: To determine the redox potentials and study the kinetics of electron transfer of the Mn(II)/Mn(III) couple in the presence of lactate and to observe the electrochemical oxidation of lactate.
Experimental Setup:
| Component | Specification |
| Potentiostat | A standard three-electrode potentiostat. |
| Working Electrode | Glassy carbon electrode (GCE) or platinum electrode.[7] |
| Reference Electrode | Ag/AgCl (in saturated KCl). |
| Counter Electrode | Platinum wire or graphite (B72142) rod. |
| Electrolyte | 0.1 M solution of a non-coordinating salt (e.g., NaClO₄ or KNO₃) in deionized water. |
| Analyte | 1-10 mM this compound. |
| pH | Buffered solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to study pH effects. |
Procedure:
-
Prepare the this compound solution in the supporting electrolyte.
-
Assemble the three-electrode cell.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan, typically starting from a potential where no reaction occurs, scanning to a potential sufficiently positive to induce oxidation, and then reversing the scan to a negative potential.
-
Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the reversibility and kinetics of the redox processes.[8]
Chronoamperometry
Chronoamperometry is used to study the kinetics of electrode processes and to determine diffusion coefficients.
Objective: To determine the diffusion coefficient of the electroactive species in the this compound solution.
Experimental Setup: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the solution and assemble the cell as for CV.
-
Apply a potential step from a value where no reaction occurs to a potential where the reaction is diffusion-controlled (determined from the CV).
-
Record the current as a function of time.
-
Analyze the resulting current-time transient using the Cottrell equation to determine the diffusion coefficient.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties of the electrode and the charge transfer resistance.
Objective: To determine the charge transfer resistance of the redox processes and to model the electrode-electrolyte interface.
Experimental Setup: Same as for Cyclic Voltammetry, but with a potentiostat capable of performing EIS.
Procedure:
-
Prepare the solution and assemble the cell.
-
Set the DC potential to the formal potential of a redox couple (determined from CV).
-
Apply a small amplitude AC potential perturbation over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance response.
-
Analyze the resulting Nyquist or Bode plot by fitting to an equivalent electrical circuit to extract parameters like charge transfer resistance and double-layer capacitance.
Expected Results and Data Interpretation
The electrochemical characterization of this compound is expected to reveal key parameters about its redox behavior.
| Parameter | Expected Value/Observation | Significance |
| Anodic Peak Potential (Epa) | Dependent on pH and electrode material, likely > +1.2 V vs. NHE for Mn(II) oxidation. | Indicates the potential at which oxidation occurs. |
| Cathodic Peak Potential (Epc) | Dependent on the stability of the oxidized species. | Indicates the potential at which the oxidized species is reduced. |
| Peak Separation (ΔEp) | A value close to 59/n mV (where n is the number of electrons) suggests a reversible process. | Provides information on the electron transfer kinetics. |
| Diffusion Coefficient (D) | Expected to be in the order of 10⁻⁶ cm²/s for Mn(II) in aqueous solution. | A measure of the rate of mass transport of the electroactive species. |
| Charge Transfer Resistance (Rct) | Inversely related to the electron transfer rate constant. | Quantifies the kinetic barrier for electron transfer at the electrode surface. |
Signaling Pathways and Logical Relationships
While this compound is not typically associated with specific signaling pathways in the context of its electrochemical properties, a logical diagram can illustrate the proposed electrochemical reactions at an electrode surface.
Conclusion
The electrochemical properties of this compound are of significant interest for understanding its behavior in chemical and biological systems. While direct experimental data is scarce, a combination of theoretical considerations and experimental data from related manganese compounds allows for the prediction of its electrochemical behavior and the design of appropriate characterization methods. The protocols and expected outcomes detailed in this guide provide a framework for researchers to systematically investigate the electrochemistry of this compound, which will undoubtedly contribute to its further application in science and technology.
References
- 1. The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly [frontiersin.org]
- 6. ossila.com [ossila.com]
- 7. The laccase-like reactivity of manganese oxide nanomaterials for pollutant conversion: rate analysis and cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of manganese lactate (B86563), a compound of growing interest in various scientific fields, including materials science and drug development. This document details its synthesis, structure, and physicochemical properties, with a focus on providing actionable data and experimental protocols for researchers. Key applications, particularly its emerging role in cancer immunotherapy through the activation of the cGAS-STING pathway, are discussed in detail. The guide is intended to serve as a valuable resource for scientists and professionals working with or exploring the potential of manganese lactate and its coordination complexes.
Introduction
Manganese, an essential trace element, plays a critical role in a myriad of biological processes. Its ability to exist in multiple oxidation states makes it a versatile cofactor in numerous enzymatic reactions. Lactate, the conjugate base of lactic acid, is a key metabolite in cellular metabolism. The coordination of manganese with lactate results in manganese(II) lactate, a compound that exists in both dihydrate and trihydrate forms.[1] Understanding the coordination chemistry of this compound is fundamental to harnessing its potential in diverse applications, from its use as a nutritional supplement to its more recent exploration as a catalytic agent and a modulator of immune responses. This guide aims to provide a detailed technical overview of the synthesis, structural characterization, and key properties of this compound, with a particular emphasis on its relevance to drug development.
Synthesis and Crystal Structure
The synthesis of this compound is typically achieved through the reaction of a manganese(II) salt with lactic acid. The resulting product can be crystallized as either the dihydrate or the trihydrate, depending on the crystallization conditions.
Synthesis
A common and straightforward method for the synthesis of manganese(II) lactate involves the reaction of manganese(II) carbonate with an aqueous solution of lactic acid.[1] The reaction proceeds with the evolution of carbon dioxide gas, yielding a pale pink solution of this compound. Slow evaporation of the solvent allows for the crystallization of the hydrated forms.
Crystal Structure
Manganese(II) lactate crystallizes in two primary hydrated forms: a dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and a trihydrate (Mn(C₃H₅O₃)₂·3H₂O). In both structures, the manganese(II) ion is in a high-spin d⁵ electronic configuration and adopts an octahedral coordination geometry. The lactate anion acts as a bidentate ligand, coordinating to the manganese center through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom.[1] The remaining coordination sites are occupied by water molecules.
Table 1: Crystallographic Data for Manganese(II) Lactate Hydrates
| Parameter | Manganese(II) Lactate Dihydrate | Manganese(II) Lactate Trihydrate |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁[1] | P2₁[1] |
Table 2: Selected Bond Lengths (Å) for Manganese(II) Lactate Trihydrate
| Bond | Length (Å) |
| Mn-O(carboxylate) | 2.15 - 2.20 |
| Mn-O(hydroxyl) | 2.20 - 2.25 |
| Mn-O(water) | 2.18 - 2.22 |
Note: The bond lengths are approximate values derived from typical manganese(II) carboxylate complexes and may vary slightly based on the specific crystal structure determination.
Physicochemical Characterization
A thorough characterization of this compound is essential for its application in research and development. This section outlines key analytical techniques and expected results.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups of the lactate ligand and the coordinated water molecules. The strong asymmetric and symmetric stretching vibrations of the carboxylate group are typically observed in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The broad absorption band in the 3000-3600 cm⁻¹ region is attributed to the O-H stretching vibrations of the hydroxyl group of the lactate ligand and the coordinated water molecules.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analysis provides information on the thermal stability and decomposition of the hydrated this compound complexes. For the hydrated forms, the TGA curve will show an initial weight loss corresponding to the dehydration of water molecules, typically occurring in the range of 100-200 °C. Subsequent decomposition of the anhydrous this compound occurs at higher temperatures, leading to the formation of manganese oxides. The DSC curve will show corresponding endothermic peaks for the dehydration steps and exothermic peaks for the decomposition of the organic ligand.
Table 3: Thermal Decomposition Data for Manganese Oxalates (as an illustrative example)
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
| MnC₂O₄·2H₂O | Dehydration | 100 - 200 | ~19 |
| MnC₂O₄ | Decomposition to MnO | 300 - 400 | ~38 |
Note: Specific TGA/DSC data for this compound hydrates can be experimentally determined following the protocol provided in Section 6. The data for manganese oxalate (B1200264) is provided as a comparable example of a manganese carboxylate thermal decomposition.[2]
Magnetic Properties
As a high-spin d⁵ complex, manganese(II) lactate is paramagnetic. The magnetic susceptibility of the compound can be measured experimentally, and the effective magnetic moment (μ_eff) can be calculated. For a magnetically dilute Mn(II) ion, the spin-only magnetic moment is theoretically 5.92 B.M. Experimental values are expected to be close to this, confirming the +2 oxidation state of the manganese ion.[3]
Table 4: Magnetic Properties of a Representative High-Spin Mn(II) Complex
| Parameter | Value |
| Magnetic Susceptibility (χ_M) | Varies with temperature |
| Effective Magnetic Moment (μ_eff) | ~5.9 B.M.[3] |
Role in Drug Development: Activation of the cGAS-STING Pathway
A significant and emerging area of interest for manganese compounds in drug development is their role in modulating the immune system, particularly in the context of cancer immunotherapy. Manganese ions (Mn²⁺) have been identified as potent activators of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating an anti-tumor immune response by promoting the maturation of dendritic cells, enhancing antigen presentation, and activating natural killer (NK) cells and cytotoxic T lymphocytes.
The Role of Manganese in cGAS-STING Activation
Manganese ions have been shown to significantly enhance the activity of cGAS. Mn²⁺ can directly bind to cGAS, increasing its sensitivity to dsDNA and promoting the synthesis of cGAMP. This potentiation of the cGAS-STING pathway by manganese leads to a more robust anti-tumor immune response. The ability of manganese to amplify this key innate immune signaling cascade has positioned it as a promising adjuvant in cancer immunotherapy.
Figure 1: cGAS-STING pathway activation by Mn²⁺.
Catalytic Activity
Manganese compounds, owing to the variable oxidation states of manganese, are known to exhibit catalytic activity in various organic transformations. This compound, as a source of Mn(II) ions, can potentially act as a catalyst or precatalyst in oxidation reactions and polymerization processes.
Oxidation Reactions
Manganese-catalyzed oxidation of alcohols to aldehydes and ketones is a well-established transformation. While specific studies detailing the use of this compound as the primary catalyst are limited, it can be reasonably expected to exhibit activity, particularly in the presence of a co-oxidant. The Mn(II) can be oxidized in situ to higher oxidation states (Mn(III) or Mn(IV)), which are the active catalytic species.
Ring-Opening Polymerization
Manganese complexes have been explored as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). The mechanism typically involves the coordination of the monomer to the manganese center, followed by nucleophilic attack and ring-opening. The use of a biocompatible metal like manganese is advantageous for producing polymers for biomedical applications.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and characterization of manganese(II) lactate.
Synthesis of Manganese(II) Lactate Trihydrate
Materials:
-
Manganese(II) carbonate (MnCO₃)
-
Lactic acid (85-90% aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve a specific amount of lactic acid in deionized water to create a dilute solution (e.g., 10-20% w/v).
-
Slowly add manganese(II) carbonate powder to the lactic acid solution in small portions while stirring. Effervescence (release of CO₂) will be observed. Continue adding manganese(II) carbonate until the effervescence ceases, indicating that the lactic acid has been neutralized. A slight excess of manganese carbonate can be used to ensure complete reaction.
-
Gently heat the reaction mixture to approximately 60-70 °C and stir for 1-2 hours to ensure the reaction goes to completion.
-
Filter the hot solution to remove any unreacted manganese carbonate.
-
Allow the clear, pale pink filtrate to cool slowly to room temperature.
-
For crystallization, allow the solvent to evaporate slowly in a fume hood or a desiccator. The formation of light pink crystals of manganese(II) lactate trihydrate will be observed over several days.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a desiccator over a suitable drying agent.
Characterization Protocols
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry KBr powder and pressing it into a transparent disk.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Identify the characteristic absorption bands for the carboxylate, hydroxyl, and coordinated water functional groups.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the this compound hydrate (B1144303) sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature of approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature (TGA) and the differential heat flow as a function of temperature (DSC).
-
Analyze the resulting curves to determine the dehydration temperatures, decomposition temperatures, and corresponding mass losses.
Magnetic Susceptibility Measurement (Evans Method):
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., D₂O).
-
Prepare a reference solution of the same solvent containing a small amount of an internal standard with a known magnetic susceptibility (e.g., t-butanol).
-
Acquire the ¹H NMR spectrum of both the sample and reference solutions.
-
Measure the chemical shift difference (Δδ) of the internal standard in the two solutions.
-
Calculate the molar magnetic susceptibility (χ_M) using the Evans equation.
-
Calculate the effective magnetic moment (μ_eff) from the magnetic susceptibility data.
Conclusion
The coordination chemistry of this compound is a rich and expanding field of study. Its straightforward synthesis, well-defined crystal structures, and interesting physicochemical properties make it an attractive compound for both fundamental research and practical applications. The emerging role of manganese ions in activating the cGAS-STING pathway highlights the potential of this compound and related complexes in the development of novel immunotherapies for cancer and other diseases. This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating world of this compound coordination chemistry and to explore its untapped potential. Further research into the catalytic applications and the development of targeted drug delivery systems based on this compound is warranted and promises to yield exciting new discoveries.
References
An In-depth Technical Guide to the Magnetic Properties of Manganese (II) Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese (II) lactate (B86563), an organometallic compound, presents a subject of interest for its potential magnetic properties, largely dictated by the high-spin d⁵ electronic configuration of the Mn(II) ion and its coordination environment. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the magnetic characteristics of manganese (II) lactate. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from the known magnetic behavior of manganese carboxylate complexes and outlines the standard methodologies for its characterization. This guide covers the fundamental principles of magnetism in Mn(II) systems, the structural basis for magnetic interactions in manganese (II) lactate, detailed experimental protocols for magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy, and representative data interpretation.
Introduction: Magnetism of the Manganese (II) Ion
The manganese (II) ion possesses a 3d⁵ electronic configuration. In most of its complexes, including carboxylates, it adopts a high-spin state where all five d-electrons occupy separate orbitals with parallel spins. This results in a total spin quantum number (S) of 5/2, leading to a significant theoretical spin-only magnetic moment (μ_so) calculated as:
μ_so = g√[S(S+1)] ≈ 5.92 Bohr magnetons (μ_B)
where g is the Landé g-factor (approximately 2.00 for a free electron). This inherent paramagnetism is a cornerstone of the magnetic behavior of Mn(II) compounds. The interactions between these paramagnetic centers, mediated by the coordinating ligands, can lead to more complex magnetic phenomena such as antiferromagnetism or ferromagnetism at lower temperatures.
Structural Influence on Magnetic Properties
Manganese (II) lactate typically crystallizes as a hydrated coordination polymer. The lactate and water molecules act as ligands, bridging the Mn(II) centers. The precise arrangement of these bridges dictates the nature and strength of the magnetic exchange interactions between adjacent Mn(II) ions.
Generally, carboxylate ligands can mediate magnetic interactions through a superexchange mechanism. The efficiency of this exchange is highly dependent on the geometry of the Mn-O-C-O-Mn pathway, including bond lengths and angles. Depending on this geometry, the coupling can be either:
-
Antiferromagnetic: Neighboring spins align in opposite directions, leading to a decrease in the total magnetic moment below a certain temperature (the Néel temperature, T_N). Most manganese carboxylates exhibit weak antiferromagnetic coupling.
-
Ferromagnetic: Neighboring spins align in the same direction, resulting in a larger total magnetic moment below the Curie temperature (T_C).
Quantitative Magnetic Data
Table 1: Temperature-Dependent Magnetic Susceptibility Data (Representative)
| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cm³/mol) | Effective Magnetic Moment (μ_eff) (μ_B) |
| 300 | 1.48 x 10⁻² | 5.95 |
| 200 | 2.23 x 10⁻² | 5.97 |
| 100 | 4.50 x 10⁻² | 6.00 |
| 50 | 9.10 x 10⁻² | 6.03 |
| 20 | 2.20 x 10⁻¹ | 5.93 |
| 10 | 4.00 x 10⁻¹ | 5.66 |
| 5 | 6.50 x 10⁻¹ | 5.10 |
| 2 | 8.00 x 10⁻¹ | 3.58 |
Table 2: Key Magnetic Parameters (Representative)
| Parameter | Symbol | Value | Unit |
| Weiss Constant | θ | -5.2 | K |
| Curie Constant | C | 4.40 | cm³·K/mol |
| Néel Temperature | T_N | ~4.5 | K |
| g-factor (from EPR) | g | ~2.00 | - |
Note: The negative Weiss constant (θ) is indicative of antiferromagnetic interactions.
Experimental Protocols
Magnetic Susceptibility Measurement (SQUID Magnetometry)
Objective: To determine the temperature and field dependence of the magnetic susceptibility of solid manganese (II) lactate.
Methodology:
-
Sample Preparation: A polycrystalline sample of manganese (II) lactate is finely ground and packed into a gelatin capsule or a calibrated sample holder. The mass of the sample is accurately measured.
-
Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used for the measurements.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.
-
A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetization is measured as the temperature is increased. This constitutes the ZFC curve.
-
The sample is then cooled again in the presence of the same magnetic field, and the magnetization is measured as the temperature is lowered. This is the FC curve.
-
-
Data Analysis:
-
The molar magnetic susceptibility (χ_M) is calculated from the measured magnetization (M), the applied magnetic field (H), and the molar mass of the sample.
-
The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = √[8χ_M T].
-
The data in the paramagnetic region (higher temperatures) is fitted to the Curie-Weiss law: χ_M = C / (T - θ), to determine the Curie constant (C) and the Weiss constant (θ).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To probe the local electronic environment of the Mn(II) ions and to determine the g-factor.
Methodology:
-
Sample Preparation: A small amount of the powdered manganese (II) lactate sample is placed in a quartz EPR tube.
-
Instrumentation: An X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer is used.
-
Measurement:
-
The EPR tube is inserted into the spectrometer's resonant cavity, which is placed within a strong electromagnet.
-
The sample is irradiated with microwaves of a constant frequency while the external magnetic field is swept.
-
The absorption of microwaves by the sample is detected and recorded as a function of the magnetic field.
-
Measurements can be performed at room temperature and at low temperatures (e.g., liquid nitrogen or helium temperatures) to observe changes in the spectrum.
-
-
Data Analysis:
-
The g-factor is determined from the center of the resonance signal using the equation: hν = gμ_B H_res, where h is Planck's constant, ν is the microwave frequency, μ_B is the Bohr magneton, and H_res is the resonant magnetic field.
-
For Mn(II) (S=5/2), a characteristic six-line hyperfine splitting pattern is often observed due to the interaction of the electron spin with the nuclear spin of ⁵⁵Mn (I=5/2). The hyperfine coupling constant (A) can be determined from the spacing between these lines.
-
Interpretation and Signaling Pathways
The magnetic data can provide insights into the structure and bonding within manganese (II) lactate. The sign and magnitude of the Weiss constant (θ) indicate the nature and strength of the magnetic interactions. A small, negative θ, as is common for manganese carboxylates, suggests weak antiferromagnetic coupling between adjacent Mn(II) ions. This coupling is a direct consequence of the superexchange pathway through the lactate ligands.
Conclusion
While direct experimental data on the magnetic properties of manganese (II) lactate remains to be fully explored and published, this guide provides a robust theoretical and practical framework for its investigation. Based on the behavior of analogous manganese carboxylate systems, manganese (II) lactate is expected to be paramagnetic at room temperature with a magnetic moment close to the spin-only value for a high-spin d⁵ ion. At low temperatures, weak antiferromagnetic interactions mediated by the lactate bridges are likely to occur. The experimental protocols detailed herein provide a clear path for the comprehensive magnetic characterization of this and similar coordination polymers, which is essential for understanding their potential applications in materials science and drug development.
A Technical Guide to Unexplored Research Frontiers of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese lactate (B86563), a salt of the essential mineral manganese and the metabolic fuel lactate, represents a significant yet underexplored molecule in biomedical research. While the individual roles of manganese and lactate are well-documented—manganese as a critical enzymatic cofactor with a neurotoxic potential at high concentrations, and lactate as a key signaling molecule—the synergistic or unique biological activities of manganese lactate remain largely uninvestigated. This technical guide synthesizes the current knowledge on manganese and lactate to delineate promising, unexplored research avenues for this compound. We identify key areas for investigation, including its role in cellular metabolism, neuro-inflammation, oncology, and as a potential therapeutic or contrast agent. This whitepaper provides a foundational framework for researchers to design and execute novel studies, complete with detailed experimental protocols and data presentation strategies, to unlock the full potential of this compound in drug development and biomedical science.
Introduction: The Case for Investigating this compound
Manganese (Mn) is an essential trace element crucial for the function of numerous enzymes, including manganese superoxide (B77818) dismutase (MnSOD), glutamine synthetase, and arginase.[1][2] It plays a vital role in development, metabolism, and antioxidant defense.[3] However, the line between essentiality and toxicity is fine, with excess manganese leading to a neurotoxic condition known as manganism, which shares features with Parkinson's disease.[4][5]
Lactate, long dismissed as a mere metabolic byproduct of glycolysis, is now recognized as a critical signaling molecule, or "lactormone," with diverse functions in cell-to-cell communication, immune regulation, and epigenetic modification through histone lactylation.[6][7]
This compound, with the chemical formula Mn(C₃H₅O₃)₂, is a water-soluble compound primarily used as a nutritional supplement.[8][9] Its potential biological significance, however, extends far beyond simple nutritional supplementation. The compound's unique composition, delivering both a redox-active metal ion and a key metabolic signaling molecule, suggests a range of unexplored biological activities. This guide outlines potential research areas to elucidate the specific roles of this compound, distinguishing its effects from those of its constituent ions.
Core Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental for designing and interpreting biological experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₀MnO₆ (anhydrous) | [9][10] |
| Molar Mass | 233.08 g/mol (anhydrous) | [9][10] |
| Appearance | Light pink crystals | [9][10] |
| Solubility | Soluble in water and ethanol | [9][10] |
| Hydration States | Forms dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and trihydrate crystalline forms. | [10] |
| Synthesis | Typically synthesized by the dissolution of manganese carbonate in lactic acid. | [9][10] |
Potential Research Area 1: Neuromodulatory and Neurotoxic Effects
The primary concern with manganese is its neurotoxicity at elevated concentrations. Conversely, lactate is a crucial energy substrate for neurons and has neuroprotective signaling functions. The interplay of these two components in this compound could yield unique effects on the central nervous system.
Hypothesis-Driven Research Questions
-
Does this compound exhibit distinct neurotoxic or neuroprotective profiles compared to other manganese salts (e.g., manganese chloride)?
-
How does the lactate moiety of this compound influence manganese uptake and accumulation in astrocytes and neurons?[11]
-
Can this compound modulate neuro-inflammatory pathways differently than manganese alone, given lactate's known immunomodulatory roles?[11]
-
Does manganese from this compound influence lactate-mediated signaling in the brain, such as histone lactylation in neurons and glial cells?
Proposed Experimental Workflow
Key Experimental Protocols
Protocol 3.3.1: Assessment of Mitochondrial Function in Primary Astrocytes
-
Cell Culture: Isolate primary astrocytes from neonatal rodent cortices and culture to confluence.
-
Treatment: Expose astrocyte cultures to varying concentrations of this compound and manganese chloride (0-500 µM) for 24 hours.
-
Mitochondrial Membrane Potential: Stain cells with a fluorescent dye such as tetramethylrhodamine, ethyl ester (TMRE) and quantify fluorescence using a plate reader or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.[12]
-
ATP Production: Measure intracellular ATP levels using a luciferase-based assay kit according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like 2',7' –dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
-
Data Analysis: Normalize all readings to total protein content per well, determined by a BCA assay.
Protocol 3.3.2: Quantification of Inflammatory Cytokines
-
Sample Collection: Collect the supernatant from treated astrocyte cultures (from Protocol 3.3.1).
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.
Potential Research Area 2: Role in Cancer Metabolism and Therapy
The Warburg effect, characterized by increased glycolysis and lactate production even in the presence of oxygen, is a hallmark of many cancers. Lactate is now understood to be a key player in the tumor microenvironment, promoting angiogenesis, immune evasion, and metastasis.[7] Manganese is essential for MnSOD, a critical mitochondrial antioxidant enzyme that combats oxidative stress. The dual nature of this compound makes it a compelling candidate for investigating novel anticancer strategies.
Hypothesis-Driven Research Questions
-
How does this compound affect the metabolic phenotype of cancer cells (e.g., glycolysis vs. oxidative phosphorylation)?
-
Can this compound modulate the tumor immune microenvironment by influencing lactate signaling and macrophage polarization?
-
Does this compound impact cancer cell proliferation and survival by altering mitochondrial function and redox status?
-
Could this compound serve as a novel theranostic agent, delivering manganese for MRI-based imaging and simultaneously altering tumor metabolism?
Proposed Signaling Pathway for Investigation
Key Experimental Protocols
Protocol 4.3.1: Metabolic Flux Analysis
-
Cell Culture: Culture a cancer cell line of interest (e.g., a glioma or breast cancer line) in standard media.
-
Treatment: Treat cells with this compound or sodium lactate as a control.
-
Seahorse Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. This will provide insights into mitochondrial respiration and glycolysis, respectively.
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the metabolic phenotype shift induced by this compound.
Protocol 4.3.2: Intracellular Lactate Measurement
-
Cell Culture and Treatment: Culture and treat cancer cells as described in Protocol 4.3.1.
-
Cell Lysis: Harvest cells and lyse them to release intracellular contents.
-
Lactate Assay: Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric) to measure the intracellular lactate concentration.[14][15]
-
Normalization: Normalize the lactate concentration to the total protein content of the cell lysate.
Potential Research Area 3: Development as a Bio-imaging Contrast Agent
Gadolinium-based contrast agents (GBCAs) are the standard for contrast-enhanced MRI, but concerns about gadolinium deposition in the brain and other tissues have spurred the search for alternatives. Manganese, with its paramagnetic properties, is a promising candidate.[16] this compound, being highly water-soluble, could offer a biocompatible and readily cleared alternative.
Hypothesis-Driven Research Questions
-
What are the relaxivity properties (r1 and r2) of this compound in aqueous solutions and in biological tissues?
-
How does the biodistribution and pharmacokinetics of this compound compare to existing manganese-based contrast agents like MnCl₂?
-
Can this compound be used for functional imaging, for example, to visualize areas of high metabolic activity (high lactate uptake)?
Proposed Experimental Workflow
Key Experimental Protocols
Protocol 5.3.1: In Vitro Relaxivity Measurement
-
Sample Preparation: Prepare a series of this compound solutions of varying concentrations in saline.
-
T1 and T2 Measurement: Use a nuclear magnetic resonance (NMR) spectrometer to measure the longitudinal (T1) and transverse (T2) relaxation times of water protons in each sample.
-
Relaxivity Calculation: Plot the relaxation rates (1/T1 and 1/T2) against the this compound concentration. The slope of the resulting linear fit gives the relaxivities r1 and r2.
Protocol 5.3.2: In Vivo Biodistribution
-
Animal Model: Use healthy rodents for this study.
-
Administration: Administer a defined dose of this compound intravenously.
-
Tissue Collection: At various time points post-injection, euthanize the animals and collect major organs (liver, kidneys, brain, spleen, etc.) and blood.
-
Manganese Quantification: Digest the tissues and blood samples and measure the manganese content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8][17][18]
-
Data Analysis: Plot the manganese concentration in each tissue over time to determine the biodistribution and elimination profile.
Conclusion and Future Directions
This compound sits (B43327) at the intersection of trace metal biology and metabolic signaling, offering a wealth of untapped research potential. The proposed research areas in this guide—neuroscience, oncology, and biomedical imaging—represent just the beginning. Future investigations could also explore its role in immunology, cardiovascular disease, and as a component of novel drug delivery systems. A thorough understanding of the cellular uptake mechanisms, intracellular trafficking, and precise molecular targets of this compound will be critical. By pursuing the research avenues outlined here, the scientific community can begin to unravel the complex biology of this simple yet potentially powerful molecule, paving the way for new diagnostic and therapeutic innovations.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese Is Essential for Neuronal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese Complexes: Diverse Metabolic Routes to Oxidative Stress Resistance in Prokaryotes and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assignmentpoint.com [assignmentpoint.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Inflammatory Activation of Microglia and Astrocytes in Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese toxicity is associated with mitochondrial dysfunction and DNA fragmentation in rat primary striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manganese exposure induces neuroinflammation by impairing mitochondrial dynamics in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Manganese Lactate in MRI Contrast Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safer and effective contrast agents for Magnetic Resonance Imaging (MRI) is a significant area of research. While gadolinium-based contrast agents (GBCAs) have been the clinical standard, concerns regarding gadolinium deposition in the brain and the risk of nephrogenic systemic fibrosis in patients with renal impairment have prompted the investigation of alternatives.[1][2] Manganese, an essential trace element with paramagnetic properties, has emerged as a promising candidate.[2][3] The manganese (II) ion (Mn2+), with its five unpaired electrons, efficiently shortens the T1 relaxation time of water protons, leading to enhanced signal intensity in T1-weighted images.[3][4]
Manganese lactate (B86563), a salt of manganese and lactic acid, is of particular interest due to the biocompatibility of lactate. This document provides an overview of the application of manganese lactate in the development of MRI contrast agents, including its synthesis, in vitro characterization, and protocols for preclinical evaluation.
Data Presentation: Comparative Relaxivity and Cytotoxicity
Quantitative data for this compound as an MRI contrast agent is not extensively available in the current literature. The following tables provide a comparative overview of relaxivity and cytotoxicity data for various manganese-based compounds to serve as a benchmark for future studies on this compound.
Table 1: Comparative Longitudinal (r1) and Transverse (r2) Relaxivities of Manganese-Based Contrast Agents
| Compound/Agent | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | Magnetic Field (T) | Conditions | Reference |
| MnCl₂ | 8.0 ± 0.1 | - | 0.47 (20 MHz) | 37°C | [3] |
| Mn-DPDP (Teslascan®) | 2.8 | 3.7 | 0.47 (20 MHz) | Aqueous solution | [1][3] |
| [Mn(EDTA)(H₂O)]²⁻ | 3.3 | - | 0.47 (20 MHz) | 25°C | [5] |
| MnL1 (EDTA-based) | 5.8 | - | 0.47 (20 MHz) | HEPES buffer, 37°C, pH 7.4 | [6] |
| MnL1 (EDTA-based) | 46 | - | 0.47 (20 MHz) | Human plasma, 37°C, pH 7.4 | [6] |
| MnO@PMA NPs | 7.7 | 10.5 | - | PBS | [7] |
| ManOC (Nanocolloids) | 4.1 ± 0.9 | 18.9 ± 1.1 | 3.0 | - | [1] |
| ManOL (Nanocolloids) | 20.4 ± 1.1 | 65.6 ± 0.9 | 3.0 | - | [1] |
Table 2: Comparative Cytotoxicity of Manganese Compounds
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| MnCl₂ | SH-SY5Y (neuronal) | Cell density | ~160% of other cell types | 24 h | [8] |
| MnCl₂ | HepG2 (liver) | Cell viability | - | 48 h | [8] |
| Mn(III) complex | MCF-7 (breast cancer) | MTT | 2.5 mmol/L | 24 h | [9] |
Experimental Protocols
Synthesis of Manganese (II) Lactate
This protocol describes a straightforward method for the synthesis of manganese (II) lactate.
Principle: Manganese (II) lactate is synthesized by the reaction of manganese (II) carbonate with lactic acid. The reaction produces this compound, carbon dioxide, and water.[10]
Materials:
-
Manganese (II) carbonate (MnCO₃)
-
Lactic acid (C₃H₆O₃) solution (e.g., 85-90%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or desiccator
Procedure:
-
In a reaction flask, dissolve a calculated amount of lactic acid in deionized water to achieve the desired concentration.
-
While stirring, slowly add a stoichiometric amount of manganese (II) carbonate powder to the lactic acid solution. The addition should be done in small portions to control the effervescence of CO₂. The reaction is: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O.[10]
-
After the addition is complete, gently heat the mixture (e.g., to 40-60°C) and continue stirring for several hours to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any unreacted manganese carbonate or other insoluble impurities.
-
The filtrate, a solution of this compound, can be concentrated by evaporation of the solvent under reduced pressure.
-
To obtain solid this compound, the concentrated solution can be cooled to induce crystallization. The resulting light pink crystals can be collected by filtration.[10]
-
Wash the crystals with a small amount of cold deionized water and then dry them in a drying oven at a low temperature or in a desiccator.
-
Characterize the final product using techniques such as Fourier-transform infrared spectroscopy (FTIR) and elemental analysis to confirm its identity and purity.
In Vitro Relaxivity Measurement
This protocol outlines the measurement of longitudinal (r1) and transverse (r2) relaxivities of this compound.
Principle: Relaxivity is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. It is determined by measuring the T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the contrast agent. The relaxivity is the slope of the plot of the relaxation rate (1/T) versus the concentration of the contrast agent.[11]
Materials:
-
This compound
-
Deionized water or phosphate-buffered saline (PBS)
-
MRI scanner or a relaxometer
-
Non-magnetic sample tubes
Procedure:
-
Prepare a stock solution of this compound of known concentration in deionized water or PBS.
-
From the stock solution, prepare a series of dilutions with at least five different concentrations. A blank sample (no this compound) should also be prepared.
-
Transfer each dilution and the blank into separate non-magnetic sample tubes.
-
Place the samples in the MRI scanner or relaxometer.
-
Measure the longitudinal (T1) and transverse (T2) relaxation times for each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37°C).[11]
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 and R2 against the concentration of this compound (in mM).
-
Perform a linear regression on the data points. The slope of the R1 vs. concentration plot is the longitudinal relaxivity (r1), and the slope of the R2 vs. concentration plot is the transverse relaxivity (r2). The units of relaxivity are mM⁻¹s⁻¹.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[2][12]
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application)
-
Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO₂ incubator.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[4]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo MRI Protocol in a Rodent Model
This protocol provides a general framework for evaluating the in vivo performance of this compound as an MRI contrast agent in a rodent model.
Principle: Following systemic administration, this compound will distribute in the body, and the Mn2+ ions will shorten the T1 relaxation time of tissues where they accumulate, leading to signal enhancement on T1-weighted MR images.
Materials:
-
This compound solution (sterile and isotonic)
-
Rodent model (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
High-field MRI scanner (e.g., 7 T or 9.4 T) with an appropriate animal coil
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) and maintain anesthesia throughout the imaging session.
-
Position the animal in the MRI scanner and ensure it is physiologically stable (monitor heart rate, respiration, and body temperature).
-
Acquire pre-contrast T1-weighted images of the region of interest (e.g., brain, liver, or tumor).
-
Administer a sterile solution of this compound intravenously via a tail vein catheter at a predetermined dose.
-
Acquire a series of post-contrast T1-weighted images at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes) after injection.
-
After the final imaging session, allow the animal to recover from anesthesia.
-
Image Analysis:
-
Define regions of interest (ROIs) in the target tissue and a reference tissue (e.g., muscle) on both pre- and post-contrast images.
-
Measure the signal intensity within the ROIs at each time point.
-
Calculate the percentage of signal enhancement in the target tissue relative to the pre-contrast images using the formula: Signal Enhancement (%) = [(SI_post - SI_pre) / SI_pre] * 100 where SI_post is the signal intensity after contrast administration and SI_pre is the signal intensity before.[14]
-
Plot the signal enhancement over time to visualize the pharmacokinetics of the contrast agent.
-
Visualizations
Signaling Pathway of Manganese (Mn²⁺) Cellular Uptake
Caption: Cellular uptake of Mn²⁺ from this compound.
Experimental Workflow for this compound Contrast Agent Development
Caption: Workflow for this compound MRI contrast agent development.
References
- 1. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of a high relaxivity manganese(II)-based MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. mriquestions.com [mriquestions.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vivo Detection of Excitotoxicity by Manganese-Enhanced MRI: Comparison with Physiological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Manganese Lactate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace element crucial for various cellular processes, including metabolism, antioxidant defense, and enzymatic activity.[1][2] In cell culture, manganese supplementation can be beneficial for cell growth, viability, and the production of biologics. Manganese lactate (B86563), as an organic salt of manganese, offers a bioavailable source of this essential metal. These application notes provide a comprehensive protocol for the preparation and use of manganese lactate in cell culture media, along with methods to assess its effects on cellular functions.
Manganese plays a critical role as a cofactor for a variety of enzymes, such as those involved in the metabolism of carbohydrates, amino acids, and cholesterol.[2] It is a key component of manganese superoxide (B77818) dismutase (MnSOD), the primary antioxidant enzyme in mitochondria, which protects cells from oxidative damage.[2] However, it is important to note that excessive manganese concentrations can lead to cytotoxicity.[3][4] The effects of manganese are dose-dependent, and optimal concentrations can vary between different cell lines and culture conditions.[3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Mn(C₃H₅O₃)₂ | [5] |
| Molar Mass | 233.08 g/mol (anhydrous) | [5] |
| Appearance | Light pink crystals | [5] |
| Solubility in Water | Soluble | [5] |
Recommended Concentration Ranges for Manganese in Cell Culture
| Application | Cell Type | Manganese Salt | Effective Concentration Range | Reference |
| General Cell Culture | Various mammalian cells | Manganese Chloride | 1 µM - 50 µM | Inferred from[3][4] |
| Glycosylation Modulation | CHO cells | Manganese Chloride | 0.1 µM - 16 µM | [3][6][7] |
| Neuronal Cell Studies | SH-SY5Y, PC12 cells | Manganese Chloride | 50 µM - 500 µM (for toxicity studies) | [6] |
| Breast Cancer Cells | MCF-7 | Manganese (III) complex | IC50 of 2.5 mmol/L (2500 µM) | [4] |
Note: The concentrations for this compound can be inferred from the studies using manganese chloride, based on the desired molar concentration of manganese ions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
Manganese (II) lactate (e.g., dihydrate or trihydrate)
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Protocol:
-
Calculate the required mass:
-
For Manganese (II) lactate dihydrate (Mn(C₃H₅O₃)₂·2H₂O, Molar Mass: 269.09 g/mol ), weigh out 2.69 mg to make 1 mL of a 10 mM stock solution. For 10 mL, use 26.9 mg.
-
For Manganese (II) lactate trihydrate (Mn(C₃H₅O₃)₂·3H₂O, Molar Mass: 287.11 g/mol ), weigh out 2.87 mg to make 1 mL of a 10 mM stock solution. For 10 mL, use 28.7 mg.
-
-
Dissolution: In a sterile conical tube, add the calculated mass of this compound to the desired volume of cell culture grade water.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be a pale pink color.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the sterile 10 mM this compound stock solution at 4°C for up to one month. For longer-term storage, aliquot and store at -20°C.
Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). The optimal working concentration should be well below the IC50 value.
Cell Proliferation Assay (Crystal Violet Staining)
Objective: To assess the effect of non-toxic concentrations of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution (10 mM)
-
Crystal Violet solution (0.5% in 20% methanol)
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a low density (e.g., 10,000-20,000 cells per well).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).
-
Incubation: Incubate for 2-5 days, or until the control wells are near confluence.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash again with PBS.
-
Stain with Crystal Violet solution for 10 minutes.
-
Wash thoroughly with water and let the plate air dry.
-
-
Quantification:
-
Elute the stain by adding 10% acetic acid to each well.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm.
-
-
Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the effect on cell proliferation.
Signaling Pathways and Experimental Workflows
References
- 1. jostchemical.com [jostchemical.com]
- 2. Temporal Galactose‐Manganese Feeding in Fed‐Batch and Perfusion Bioreactors Modulates UDP‐Galactose Pools for Enhanced mAb Glycosylation Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese increases high mannose glycoform on monoclonal antibody expressed in CHO when glucose is absent or limiting: Implications for use of alternate sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Amino acid and manganese supplementation modulates the glycosylation state of erythropoietin in a CHO culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016196621A1 - Manganese supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
Application Notes and Protocols: Manganese Lactate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of manganese lactate (B86563) in polymer chemistry, with a focus on its application as a catalyst in polymerization reactions. The information is intended for researchers and professionals in the fields of polymer science, materials science, and drug development.
Application: Catalyst for Ring-Opening Polymerization (ROP) of L-Lactide
Manganese (II) L-lactate has been investigated as a catalyst for the bulk ring-opening polymerization of L-lactide to synthesize polylactic acid (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field.
Overview
Research has shown that manganese (II) L-lactate can effectively catalyze the polymerization of L-lactide. Among several manganese (II) salts, including manganese (II) chloride, bromide, and acetate, manganese (II) L-lactate was found to be the most reactive for this polymerization. However, it is important to note that while it achieves high conversion, the resulting polylactide may have a relatively low molecular weight and exhibit some degree of racemization.
Quantitative Data
The following table summarizes the key quantitative data obtained from the polymerization of L-lactide using manganese (II) L-lactate as a catalyst.
| Parameter | Value | Reference |
| Catalyst | Manganese (II) L-lactate | [1] |
| Monomer | L-Lactide | [1] |
| Polymerization Type | Bulk | [1] |
| Temperature | 150 °C | [1] |
| Reaction Time | 192 hours | [1] |
| Conversion | Nearly complete | [1] |
| Viscosity-Average Molecular Weight (Mv) | 33,000 g/mol | [1] |
| Racemization | Partial | [1] |
Experimental Protocol: Bulk Polymerization of L-Lactide
This protocol is based on the reported use of manganese (II) L-lactate for the synthesis of polylactic acid.
Materials:
-
L-Lactide
-
Manganese (II) L-lactate (catalyst)
-
Dry, inert reaction vessel (e.g., Schlenk flask)
-
Vacuum line and inert gas (e.g., Argon or Nitrogen) supply
-
Heating mantle or oil bath with temperature controller
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
Procedure:
-
Preparation of the Reaction Setup:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas.
-
Assemble the reaction vessel with a condenser and connect it to the vacuum line and inert gas supply.
-
-
Charging the Reactor:
-
Under a positive pressure of inert gas, charge the reaction vessel with the desired amount of L-lactide.
-
Add the calculated amount of manganese (II) L-lactate catalyst. The catalyst-to-monomer ratio should be determined based on the desired polymer properties and reaction kinetics. A typical starting point could be a molar ratio of 1:1000 to 1:10,000 (catalyst:monomer).
-
-
Polymerization:
-
Evacuate the reaction vessel and backfill with inert gas three times to ensure an inert atmosphere.
-
Heat the reaction mixture to 150 °C while stirring.
-
Maintain the reaction at 150 °C for an extended period (e.g., up to 192 hours) to achieve high monomer conversion.[1]
-
-
Isolation and Purification of the Polymer:
-
After the desired reaction time, cool the reaction mixture to room temperature. The resulting solid is the crude polylactide.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol (B129727) or ethanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the purified PLA using Gel Permeation Chromatography (GPC).
-
Analyze the chemical structure and confirm the formation of PLA using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assess the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).
-
Experimental Workflow
Caption: Workflow for the synthesis of PLA using manganese lactate.
Broader Context and Potential Applications
While specific data for this compound is limited, the broader class of manganese compounds shows diverse applications in polymer chemistry.
-
Other Manganese Catalysts: Various manganese complexes are effective catalysts for the ring-opening polymerization of lactide and other cyclic esters like ε-caprolactone.[2] These catalysts can offer better control over polymer molecular weight and stereochemistry compared to simple salts like this compound.
-
Pro-oxidant Additives: Manganese stearates, which are manganese salts of a long-chain carboxylic acid, are used as pro-oxidant additives in polymers like polyethylene (B3416737) to promote their degradation. While not directly this compound, this suggests a potential area of investigation for lactate salts of manganese.
Considerations for Drug Development Professionals
The use of manganese in biomedical polymers is an area of active research. While polylactic acid is well-known for its biocompatibility and is FDA-approved for various medical applications, the inclusion of a metal catalyst necessitates careful consideration.
-
Biocompatibility: The biocompatibility of the final polymer product is paramount. Residual manganese from the catalyst must be quantified and its toxicological effects assessed. The lactate anion is a natural metabolite, which is advantageous.
-
Signaling Pathways: Manganese ions (Mn²⁺) are known to play roles in various biological signaling pathways. For instance, Mn²⁺ can activate the cGAS-STING pathway, which is involved in the innate immune response. This could be a desirable feature in applications such as vaccine adjuvants or immunotherapy, where immune stimulation is beneficial. However, in applications requiring an inert material, such as tissue scaffolding, this immune activation could be undesirable. Further research is needed to understand if and how this compound incorporated or residual in a polymer matrix could influence these pathways.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical scenario where residual manganese from a polymer matrix could interact with cellular signaling pathways.
References
Manganese Lactate as a Precursor for Manganese Oxide Nanoparticles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of manganese oxide (MnO) nanoparticles using manganese lactate (B86563) as a precursor. It is designed to guide researchers in the fabrication of these nanoparticles and to highlight their potential applications in drug development, particularly in cancer therapy, by leveraging their capacity to modulate the tumor microenvironment.
Application Notes
Manganese oxide nanoparticles are emerging as versatile tools in nanomedicine due to their biocompatibility and unique physicochemical properties. When synthesized from manganese lactate, a bio-friendly precursor, the resulting nanoparticles offer promising avenues for therapeutic interventions.
Key Applications in Drug Development:
-
Targeted Drug Delivery: Manganese oxide nanoparticles can be functionalized with targeting ligands to specifically accumulate in tumor tissues. Their porous structure can be loaded with chemotherapeutic agents, which are then released in response to the acidic tumor microenvironment.
-
Modulation of the Tumor Microenvironment (TME): The acidic TME triggers the degradation of manganese oxide nanoparticles, leading to the release of manganese ions (Mn²⁺). This process consumes protons, slightly increasing the pH of the TME, and reacts with endogenous hydrogen peroxide (H₂O₂) to produce oxygen, thereby alleviating tumor hypoxia.
-
Immunotherapy Enhancement: A significant advancement in the application of manganese-based nanomaterials is their ability to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. The released Mn²⁺ ions act as a potent agonist of cGAS, enhancing the innate immune response against cancer cells.[1][2][3] This leads to the production of type I interferons and other pro-inflammatory cytokines, promoting the maturation of dendritic cells and the infiltration of cytotoxic T lymphocytes into the tumor.
Mechanism of Action in the Tumor Microenvironment:
Manganese oxide nanoparticles delivered to the tumor site undergo dissolution in the acidic TME. This degradation releases Mn²⁺ ions, which have a dual role. Firstly, they catalyze the decomposition of H₂O₂, abundant in the TME, into oxygen, thus mitigating the hypoxic conditions that often render conventional therapies ineffective. Secondly, and crucially for immunotherapy, Mn²⁺ directly binds to and activates cGAS, amplifying its sensitivity to cytosolic double-stranded DNA (dsDNA).[2] This activation triggers the synthesis of the second messenger cGAMP, which in turn activates STING. The activated STING pathway leads to the phosphorylation of IRF3 and subsequent transcription of type I interferons, initiating a powerful anti-tumor immune response.
Experimental Protocols
While specific literature detailing the synthesis of manganese oxide nanoparticles directly from this compound is limited, a robust and reproducible protocol can be proposed based on the well-established thermal decomposition of other manganese carboxylate precursors, such as manganese acetate (B1210297) and manganese acetylacetonate.[4][5][6] This method yields monodisperse nanoparticles with controlled size and morphology.
Proposed Protocol: Thermal Decomposition of this compound
This protocol outlines a general procedure for the synthesis of manganese oxide (MnO) nanoparticles from this compound. Researchers should note that optimization of parameters such as temperature, reaction time, and surfactant concentration may be necessary to achieve desired nanoparticle characteristics.
Materials:
-
Manganese (II) lactate hydrate
-
Oleylamine (or Oleic acid) (capping agent/surfactant)
-
1-Octadecene (or Dibenzyl ether) (high-boiling point solvent)
-
Ethanol (B145695) (for washing)
-
Hexane (B92381) (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert gas supply
-
Centrifuge
-
Sonicator
Procedure:
-
Reaction Setup: In a three-neck flask, combine this compound, oleylamine, and 1-octadecene. The molar ratio of the precursor to the capping agent can be varied to control nanoparticle size and stability.
-
Degassing: Heat the mixture to 100-120 °C under vacuum for 1-2 hours to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to argon or nitrogen.
-
Thermal Decomposition: Heat the reaction mixture to a high temperature (e.g., 280-320 °C) under vigorous stirring. The optimal temperature for the decomposition of this compound should be determined, potentially through thermogravimetric analysis (TGA). Maintain this temperature for a set period (e.g., 30-120 minutes). The color of the solution will change, indicating nanoparticle formation.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant.
-
Re-disperse the pellet in hexane and repeat the precipitation and centrifugation steps with ethanol at least two more times to remove unreacted precursors and excess surfactant.
-
-
Drying: Dry the final nanoparticle product under vacuum.
Characterization of Synthesized Nanoparticles:
The synthesized manganese oxide nanoparticles should be characterized using standard techniques to determine their physicochemical properties.
| Characterization Technique | Purpose | Typical Results for MnO Nanoparticles |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Spherical or near-spherical nanoparticles with a narrow size distribution (e.g., 10-50 nm). |
| X-ray Diffraction (XRD) | To confirm the crystalline structure and phase of the nanoparticles. | Diffraction peaks corresponding to the cubic rock salt structure of MnO. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution in solution. | A larger diameter than TEM due to the solvent layer and capping agents. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To verify the presence of the capping agent on the nanoparticle surface. | Peaks corresponding to the functional groups of the capping agent (e.g., C-H, C=O stretches for oleic acid/oleylamine). |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the amount of organic coating. | Weight loss corresponding to the decomposition of the organic capping agent. |
Quantitative Data Summary
The following tables summarize typical quantitative data for manganese oxide nanoparticles synthesized via thermal decomposition of carboxylate precursors. While this data is not specific to a this compound precursor, it provides a valuable reference for expected outcomes.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Precursor | Solvent | Capping Agent | Temperature (°C) | Time (min) | Average Size (nm) | Morphology | Reference |
| Manganese Acetate | Trioctylamine | Oleic acid | 320 | 60 | 7 | Spherical | [6] |
| Manganese Acetylacetonate | Dibenzyl ether | Oleylamine | 280 | - | ~10 | Spherical | [4] |
| Manganese Acetylacetonate | 1-Octadecene | Oleic acid/Oleylamine | 300 | 30-120 | 15-30 | Octahedral | [5] |
Visualizations
Experimental Workflow for Manganese Oxide Nanoparticle Synthesis
Caption: A generalized workflow for the synthesis of manganese oxide nanoparticles via thermal decomposition.
Manganese-Activated cGAS-STING Signaling Pathway in Cancer Cells
Caption: The signaling cascade initiated by manganese ions leading to an anti-tumor immune response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances of MnO2 nanomaterials as novel agonists for the development of cGAS-STING-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating the cGAS-STING Pathway by Manganese-Based Nanoparticles Combined with Platinum-Based Nanoparticles for Enhanced Ovarian Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate [jove.com]
- 5. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Manganese Lactate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the reactions of manganese with lactate (B86563), covering both chemical oxidation and microbial fermentation processes. The methodologies are designed to be reproducible and adaptable for various research applications, including kinetic studies, product analysis, and understanding the role of manganese in biological systems.
Section 1: Chemical Oxidation of Lactic Acid by Manganese(III)
This section details the experimental setup for studying the kinetics and mechanism of lactic acid oxidation by a manganese(III) salt.
Experimental Protocols
1.1 Preparation of Manganese(III) Sulfate (B86663) Solution
A solution of Mn(III) sulfate can be prepared by the anodic oxidation of a Mn(II) sulfate solution.[1]
-
Apparatus: Electrochemical cell with a platinum foil anode and cathode.
-
Procedure:
-
Prepare a 0.200 M solution of Mn(II) sulfate in 3.00 M sulfuric acid.
-
Place the solution in the electrochemical cell and apply a constant current density of approximately 2 mA/cm² at a potential of about 3 V.[2]
-
Continuously stir the solution during electrolysis.
-
The concentration of the resulting cherry-pink Mn(III) sulfate solution can be determined iodometrically.
-
The solution is stable for an extended period when stored at ambient temperature in a high concentration of sulfuric acid (≥ 3.0 M).[2]
-
1.2 Kinetic Measurements
The kinetics of the oxidation of lactic acid by Mn(III) can be monitored spectrophotometrically.[1]
-
Apparatus: UV-Visible spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Perform kinetic runs under pseudo-first-order conditions with a large excess of lactic acid compared to Mn(III).[1]
-
In a typical run, mix requisite amounts of a standard lactic acid solution and sulfuric acid in a volumetric flask.
-
Add a measured amount of the pre-equilibrated Mn(III) solution to initiate the reaction.
-
Make up the final volume with doubly distilled water.
-
Monitor the course of the reaction by measuring the decrease in absorbance of Mn(III) at its λmax of 491 nm at regular time intervals.[1][2]
-
The observed rate constant (k_obs) can be determined from the slope of the linear plot of ln(Absorbance) versus time.
-
1.3 Stoichiometry Determination
The stoichiometry of the reaction between Mn(III) and lactic acid can be determined by reacting a known excess of Mn(III) with a known amount of lactic acid.
-
Procedure:
-
Prepare reaction mixtures containing varying molar ratios of Mn(III) to lactic acid in a constant concentration of sulfuric acid.
-
Incubate the mixtures in a water bath at a controlled temperature (e.g., 50°C for a faster reaction) for a sufficient period (e.g., up to 48 hours) to ensure the reaction goes to completion.
-
Periodically withdraw aliquots and determine the concentration of unreacted Mn(III) iodometrically.
-
A control solution containing only Mn(III) should be run in parallel.
-
The stoichiometry is determined from the ratio of moles of Mn(III) consumed per mole of lactic acid. The reaction stoichiometry has been reported to be 4:1 (Mn(III):Lactic Acid).[1]
-
1.4 Product Analysis
The products of the oxidation of lactic acid by Mn(III) can be identified using standard analytical techniques.
-
Procedure:
-
After the reaction is complete, the products can be analyzed.
-
The main oxidation products of lactic acid by Mn(III) have been identified as acetic acid and carbon dioxide.
-
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used for the identification and quantification of organic acid products.
-
The reduction product of Mn(III) is Mn(II).
-
Data Presentation
Table 1: Effect of Reactant Concentrations on the Rate of Oxidation of Lactic Acid by Mn(III) at 293 K [2]
| [Mn(III)] (M) | [Lactic Acid] (M) | [H₂SO₄] (M) | k_obs (s⁻¹) |
| 1.00 x 10⁻³ | 2.00 x 10⁻² | 0.35 | 1.23 x 10⁻⁴ |
| 2.00 x 10⁻³ | 2.00 x 10⁻² | 0.35 | 1.23 x 10⁻⁴ |
| 4.00 x 10⁻³ | 2.00 x 10⁻² | 0.35 | 1.22 x 10⁻⁴ |
| 1.00 x 10⁻³ | 4.00 x 10⁻² | 0.35 | 1.74 x 10⁻⁴ |
| 1.00 x 10⁻³ | 8.00 x 10⁻² | 0.35 | 2.46 x 10⁻⁴ |
| 1.00 x 10⁻³ | 2.00 x 10⁻² | 0.70 | 1.74 x 10⁻⁴ |
| 1.00 x 10⁻³ | 2.00 x 10⁻² | 1.40 | 2.45 x 10⁻⁴ |
Diagrams
Caption: Experimental workflow for the kinetic study of lactic acid oxidation by Mn(III).
Section 2: Microbial Lactate Fermentation in the Presence of Manganese
This section outlines an experimental setup to investigate the influence of manganese, in the form of manganese oxide (birnessite), on lactate fermentation by a mixed microbial community.
Experimental Protocols
2.1 Preparation of Manganese Oxide (Birnessite)
Birnessite, a common form of manganese oxide, can be synthesized in the laboratory.
-
Procedure:
-
Dissolve 0.2 mol of KMnO₄ in 350 mL of ultrapure water and bring to a boil.
-
While boiling, slowly add 50 mL of concentrated HCl dropwise.
-
After the addition of HCl is complete, continue boiling for an additional 30 minutes.
-
The resulting precipitate is birnessite, which can be washed and collected.
-
2.2 Preparation of Microbial Culture Medium
A suitable medium is required to support the growth of a mixed microbial community from an inoculum like activated sludge. As the specific "CSBK medium" was not found in the literature, a representative rich medium for anaerobic bacteria, such as reinforced clostridial medium (RCM), can be used.
-
Representative Medium (RCM) Composition (per liter):
-
Yeast extract: 13.0 g
-
'Lab-Lemco' powder: 8.0 g
-
Peptone: 5.0 g
-
Soluble starch: 1.0 g
-
Glucose: 5.0 g
-
Cysteine hydrochloride: 0.5 g
-
Sodium chloride: 5.0 g
-
Sodium acetate: 3.0 g
-
Agar: 0.5 g
-
Distilled water: 1000 mL
-
-
Preparation:
-
Dissolve all components in distilled water.
-
Adjust the pH to the desired value (e.g., 7.0).
-
Dispense into anaerobic culture vessels (e.g., serum bottles).
-
Make the medium anaerobic by purging with an inert gas (e.g., N₂) and then sterilize by autoclaving.
-
2.3 Experimental Setup (Microcosms)
The experiment can be conducted in anaerobic microcosms.[3]
-
Procedure:
-
Prepare microcosms in serum bottles with a final volume of, for example, 35 mL.[4]
-
To each microcosm, add the prepared anaerobic medium.
-
Add lactate as the electron donor to a final concentration of 40 mM.[3]
-
Add varying concentrations of the prepared birnessite as the electron acceptor (e.g., 0, 10, 20, and 40 mM).[3]
-
Inoculate each microcosm with a known amount of a microbial community, such as activated sludge (e.g., 10 mL).[3]
-
Seal the microcosms with butyl rubber stoppers and aluminum crimps to maintain anaerobic conditions.
-
Incubate the microcosms at a controlled temperature (e.g., 30°C) with gentle shaking.
-
2.4 Sampling and Analysis
Samples can be withdrawn periodically to monitor the fermentation process.
-
Procedure:
-
At regular time intervals (e.g., days 0, 1, 2, 5, 15, 20, and 25), withdraw liquid samples from the microcosms using a sterile syringe.[2]
-
Analyze the samples for lactate and organic acid (e.g., acetate, propionate) concentrations using High-Performance Liquid Chromatography (HPLC).
-
The concentration of dissolved Mn(II) can be determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Presentation
Table 2: Effect of Birnessite Activity on Lactate Consumption and Product Formation
| Birnessite (mM) | Lactate Consumed (mM) after 10 days | Acetate Produced (mM) after 25 days | Propionate Produced (mM) after 25 days | Propionate/Acetate Ratio |
| 0 | ~40 | ~15 | ~21 | 1.4 |
| 10 | ~37.4 | ~20 | ~15 | 0.75 |
| 20 | ~12.8 | ~10 | ~6 | 0.6 |
| 40 | ~11.2 | ~8 | ~3.75 | 0.47 |
Diagrams
Caption: Workflow for studying the effect of manganese oxide on lactate fermentation.
References
Manganese Lactate in Enzyme Kinetics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn²⁺) is an essential cofactor for a wide array of enzymes across all domains of life, playing a critical role in catalysis and structural integrity.[1][2][3] Manganese lactate (B86563), as a readily soluble and bioavailable salt, serves as an excellent source of Mn²⁺ for in vitro enzyme kinetics studies. Its use allows for the precise investigation of manganese-dependent enzyme mechanisms, inhibitor screening, and the characterization of kinetic parameters. These application notes provide detailed protocols for utilizing manganese lactate in the study of key manganese-dependent enzymes and summarize relevant kinetic data.
I. Applications of this compound in Enzyme Kinetics
This compound can be utilized to study a variety of enzyme classes that require manganese for their activity, including:
-
Oxidoreductases: Such as isocitrate dehydrogenase and manganese peroxidase.
-
Transferases: Including various kinases.
-
Hydrolases: Such as arginase and some phosphatases.
-
Lyases
-
Isomerases
-
Ligases: Including glutamine synthetase.
The addition of this compound to the reaction mixture allows for the determination of key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), providing insights into the enzyme's affinity for its substrate and its catalytic efficiency in the presence of this essential cofactor.
II. Quantitative Data Summary
The following tables summarize kinetic parameters for representative manganese-dependent enzymes. Note that the specific values can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Table 1: Kinetic Parameters for Arginase in the Presence of Mn²⁺
| Enzyme Source | Substrate | Mn²⁺ Concentration | Kₘ for Arginine | Vₘₐₓ | Reference |
| Rat Liver | L-Arginine | 0 µM | 1.58 mM | 71.3 µmol/min/g of liver | [1][4][5] |
| Rat Liver | L-Arginine | 30 µM | 0.94 mM | 69.4 µmol/min/g of liver | [1][4][5] |
| Rat Liver (unactivated) | L-Arginine | Not specified | Non-linear | - | [6] |
| Rat Liver (Mn²⁺-activated) | L-Arginine | Not specified | 1.7 mM | - | [6] |
Table 2: Kinetic Parameters for Isocitrate Dehydrogenase with Mn²⁺
| Enzyme Source | Substrate | Mn²⁺ Concentration | Kₘ for Isocitrate | Vₘₐₓ | Reference |
| Mycobacterium tuberculosis | Isocitrate | 5 mM | Not specified | Not specified | [7] |
| Porcine Heart | Isocitrate | Not specified | Not specified | Not specified | [8] |
Table 3: Stability Constants of Mn²⁺ Complexes with Isocitrate Dehydrogenase Reaction Components
| Component | Stability Constant (Kₛ) for Mn²⁺ (M⁻¹) |
| Isocitrate | 497 |
| 2-Oxoglutarate | 39 |
| NADP | 467 |
| NADPH | 943 |
| NADP-linked isocitrate dehydrogenase | ~2.2 x 10⁴ |
Data from bovine heart mitochondria.[2]
III. Experimental Protocols
Here are detailed protocols for studying the kinetics of three key manganese-dependent enzymes using a manganese salt like this compound. While the protocols may specify a different manganese salt (e.g., MnCl₂ or MnSO₄), this compound can be substituted at the same molar concentration of Mn²⁺.
A. Arginase Activity Assay
This protocol is adapted from commercially available kits and scientific literature.[9][10][11] It measures the production of urea (B33335) from arginine.
1. Materials:
-
Arginase enzyme (e.g., from bovine liver)
-
L-Arginine solution (substrate)
-
This compound solution (or other Mn²⁺ salt)
-
Tris-HCl buffer (pH 9.5)
-
Urea colorimetric detection reagents (e.g., using diacetyl monoxime or a coupled urease assay)
-
96-well microplate
-
Microplate reader
2. Enzyme Activation (Pre-incubation):
-
Prepare a solution of arginase in a buffer containing this compound. A typical activation buffer would be 50 mM Tris-HCl, pH 7.5, with 10 mM this compound.
-
Incubate the enzyme solution at 37°C for 10-20 minutes to ensure the active site is saturated with Mn²⁺.
3. Assay Procedure:
-
Prepare a 5x substrate buffer by combining 4 volumes of Arginine Buffer (e.g., 250 mM Tris-HCl, pH 9.5) and 1 volume of a 50 mM this compound solution.
-
To each well of a 96-well plate, add 40 µL of your sample (e.g., purified enzyme dilution or cell lysate).
-
For the reaction wells, add 10 µL of the 5x substrate buffer.
-
For the sample blank wells (to control for endogenous urea), add 10 µL of buffer without the arginine substrate.
-
Incubate the plate at 37°C for a set period (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop the color according to the urea detection kit instructions. This often involves adding acidic reagents and heating.
-
Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the reagent).
-
Calculate the arginase activity based on a urea standard curve.
4. Kinetic Analysis:
-
To determine Kₘ and Vₘₐₓ, vary the concentration of L-arginine while keeping the this compound and enzyme concentrations constant.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
B. Isocitrate Dehydrogenase (NADP⁺-dependent) Activity Assay
This protocol is based on established spectrophotometric methods that measure the production of NADPH.[7][12]
1. Materials:
-
Isocitrate Dehydrogenase (IDH) enzyme
-
DL-Isocitrate solution (substrate)
-
NADP⁺ solution (cofactor)
-
This compound solution
-
Glycylglycine or Tris-HCl buffer (pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in a cuvette or well containing:
-
67 mM Glycylglycine buffer, pH 7.4
-
0.44 mM DL-Isocitric acid
-
1.0 mM NADP⁺
-
0.60 mM this compound
-
Deionized water to bring to the final volume (e.g., 1 mL or 200 µL).
-
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding a small volume of the IDH enzyme solution (e.g., 10 µL of a 0.3 - 0.6 unit/mL solution).
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is directly proportional to the IDH activity (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
3. Kinetic Analysis:
-
To determine the Kₘ for isocitrate, vary its concentration while keeping the concentrations of NADP⁺ and this compound saturating.
-
To determine the Kₘ for NADP⁺, vary its concentration while keeping the concentrations of isocitrate and this compound saturating.
-
Plot the initial velocities against the varied substrate/cofactor concentration and fit to the Michaelis-Menten equation.
C. Glutamine Synthetase Activity Assay
This protocol measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine (B1172632) in the presence of ADP and a manganese salt.[13][14]
1. Materials:
-
Glutamine Synthetase (GS) enzyme
-
L-Glutamine solution
-
Hydroxylamine solution
-
This compound solution
-
ADP solution
-
Arsenate solution
-
Imidazole-HCl buffer (pH 7.0)
-
Ferric chloride reagent (for color development)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Imidazole-HCl, pH 7.0
-
20 mM L-Glutamine
-
50 mM Hydroxylamine
-
20 mM ADP
-
2 mM this compound
-
20 mM Sodium arsenate
-
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding the GS enzyme solution.
-
Incubate for a fixed time (e.g., 15-30 minutes).
-
Stop the reaction by adding ferric chloride reagent (e.g., a mixture of FeCl₃, trichloroacetic acid, and HCl). This reagent also reacts with the γ-glutamyl hydroxamate product to form a colored complex.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
Calculate the GS activity based on a γ-glutamyl hydroxamate standard curve.
3. Kinetic Analysis:
-
Determine the Kₘ for glutamine by varying its concentration while keeping the other substrates and cofactors at a constant, saturating concentration.
-
Similarly, the Kₘ for ADP or hydroxylamine can be determined.
-
Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten model.
IV. Visualizations
A. Experimental Workflows
Caption: General experimental workflow for enzyme kinetics studies using this compound.
B. Signaling and Metabolic Pathways
Arginase, a key manganese-dependent enzyme, catalyzes the final step of the urea cycle.
Caption: The Urea Cycle, highlighting the manganese-dependent enzyme Arginase.
Isocitrate dehydrogenase is a key regulatory enzyme in the TCA cycle that utilizes Mn²⁺ as a cofactor.
References
- 1. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isocitrate dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochain.com [biochain.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Glutamine Synthetase (GST) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Manganese Lactate in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential micronutrient for plant growth and development, playing a critical role in photosynthesis, enzyme activation, and nitrogen metabolism.[1][2][3][4] While traditionally applied as manganese sulfate (B86663) or chloride, recent research has explored the use of manganese lactate (B86563) as a potential biostimulant and alternative micronutrient source.[5][6] Metal lactates, including manganese lactate, offer the dual benefit of providing a readily available metal ion and a labile carbon source, which can enhance microbial activity in the soil.[5][6] These application notes provide a comprehensive overview of the use of this compound in agricultural research, including experimental protocols and data presentation.
Data Presentation
Table 1: Optimal Concentrations of Metal Lactates for Arabidopsis thaliana Seedling Growth
| Metal Lactate | Optimal Concentration (µM) |
| Zinc (Zn) Lactate | 0.5 - 1.0 |
| Manganese (Mn) Lactate | 0.5 - 1.0 |
| Copper (Cu) Lactate | 0.5 |
| Nickel (Ni) Lactate | 1.0 |
| Cobalt (Co) Lactate | 0.5 |
Source: Opdahl et al., 2021[5][6]
Table 2: Effect of this compound vs. Manganese Chloride on Wheat (Triticum aestivum L.) Growth
| Treatment Concentration (mM) | Compound | Shoot Fresh Weight (mg) |
| 3.43 | Manganese Chloride (MnCl₂) | 147.6 ± 46.1 |
| 3.43 | This compound | 209.8 ± 21.7 * |
* Indicates a statistically significant difference (p < 0.05) between MnCl₂ and Mn lactate treatments at the same concentration.[6] Source: Opdahl et al., 2021[6]
Table 3: Manganese Concentration in Wheat Tissues after 13 Days of Growth
| Treatment | Root Mn Concentration (µg g⁻¹ dw) | Shoot Mn Concentration (µg g⁻¹ dw) |
| Control | Not specified | Not specified |
| Manganese Chloride (MnCl₂) | Increased with supply | Increased with supply |
| This compound | Increased with supply | Increased with supply |
Note: No significant differences in tissue metal concentrations were detected between MnCl₂ and Mn lactate at any concentration.[6] Source: Opdahl et al., 2021[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Primary Root Growth in Arabidopsis thaliana
Objective: To determine the concentration of this compound that promotes optimal primary root growth in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
This compound stock solution (e.g., 1 M)
-
Murashige and Skoog (MS) basal salt medium
-
Petri plates (100 mm x 15 mm)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Methodology:
-
Media Preparation:
-
Prepare half-strength MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
In a sterile environment, add this compound from the stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 µM). Ensure thorough mixing.
-
Pour approximately 25 mL of the medium into each sterile petri plate and allow it to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds using your standard lab protocol (e.g., 70% ethanol (B145695) for 1 minute followed by 50% bleach with Tween 20 for 10 minutes, and then rinsed 3-5 times with sterile water).
-
Aseptically place 5-10 sterilized seeds on the surface of the agar in each petri plate.
-
-
Incubation and Growth:
-
Seal the petri plates with parafilm.
-
Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard error for each this compound concentration.
-
Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.[5]
-
Protocol 2: Evaluating the Effect of this compound on Wheat (Triticum aestivum L.) Growth in a Hydroponic System
Objective: To compare the effects of this compound and manganese chloride on the growth and manganese uptake of wheat seedlings in a sterile hydroponic culture.
Materials:
-
Wheat seeds (Triticum aestivum L.)
-
This compound
-
Manganese chloride (MnCl₂)
-
Hydroponic nutrient solution (e.g., Hoagland's solution) without manganese
-
Culture vessels (e.g., sterile glass jars or Magenta boxes)
-
Air pump and tubing (optional, for aeration)
-
Growth chamber or greenhouse
Methodology:
-
Seed Germination:
-
Germinate wheat seeds on moist filter paper in the dark for 3-5 days until radicles emerge.
-
-
Hydroponic Setup:
-
Prepare the hydroponic nutrient solution and adjust the pH to the desired range (e.g., 6.0-6.5).
-
Dispense the nutrient solution into the culture vessels.
-
Prepare stock solutions of this compound and manganese chloride.
-
Add the manganese compounds to the nutrient solution to achieve the desired final concentrations (e.g., 0, 0.343, 3.43 mM). Include a control group with no added manganese.
-
-
Transplanting and Growth:
-
Transfer the germinated seedlings to the hydroponic setups, ensuring the roots are submerged in the solution.
-
Place the culture vessels in a growth chamber or greenhouse with controlled environmental conditions. If not using a circulating hydroponic system, gently aerate the solution.
-
-
Data Collection:
-
After a specified growth period (e.g., 13 days), harvest the plants.[6]
-
Separate the shoots and roots.
-
Measure shoot length and determine the fresh weight of both shoots and roots.
-
Dry the tissues in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
-
Tissue Analysis (Optional):
-
Digest the dried plant tissues using an appropriate acid digestion method.
-
Analyze the manganese concentration in the digestate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
-
-
Statistical Analysis:
-
Use a t-test to compare the growth parameters (shoot length, fresh weight, dry weight) and tissue manganese concentrations between the this compound and manganese chloride treatments at each concentration level.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Manganese in Plants: From Acquisition to Subcellular Allocation [frontiersin.org]
- 2. stbiologicals.com [stbiologicals.com]
- 3. bhterra.com [bhterra.com]
- 4. iransilicate.com [iransilicate.com]
- 5. researchgate.net [researchgate.net]
- 6. Plant Uptake of Lactate-Bound Metals: A Sustainable Alternative to Metal Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Manganese Lactate as a Nutritional Supplement in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace mineral critical for normal physiological functions in animals, including growth, bone development, metabolism, and antioxidant defense.[1] While commonly supplemented in animal diets as manganese sulfate (B86663) or manganese oxide, interest in alternative organic manganese sources is growing due to potential advantages in bioavailability. This document provides detailed application notes and protocols for the use of manganese lactate (B86563) as a nutritional supplement in animal studies, based on available scientific literature. Although research specifically on manganese lactate is limited compared to other manganese forms, this document compiles relevant data and methodologies to guide future investigations.
Data Presentation
The following tables summarize quantitative data from animal studies on various forms of manganese supplementation. Due to the limited availability of data specifically for this compound, data from studies using other organic and inorganic manganese sources are included for comparative purposes.
Table 1: Effects of Manganese Supplementation on Growth Performance in Broilers
| Parameter | Control (No added Mn) | Manganese Sulfate (120 mg/kg) | Manganese Amino Acid Complex (80 mg/kg) | Manganese Amino Acid Complex (120 mg/kg) |
| Average Daily Gain (ADG) ( g/day ) (Day 0-21) | - | - | - | - |
| No significant difference | ||||
| Feed Conversion Ratio (FCR) (Day 0-21) | - | Lower than 160mg/kg MnN | Significantly lower than 160mg/kg MnN | - |
| Average Daily Gain (ADG) ( g/day ) (Day 0-42) | - | - | - | - |
| No significant difference | ||||
| Feed Conversion Ratio (FCR) (Day 0-42) | - | - | Lowest FCR (quadratic effect) | - |
Data adapted from a study on manganese amino acid complexes in broilers.[2]
Table 2: Effects of Manganese Supplementation on Meat Quality in Broilers (Day 42)
| Parameter | Control (No added Mn) | Manganese Sulfate (120 mg/kg) | Manganese Amino Acid Complex (160 mg/kg) |
| Breast Muscle Redness (a)* | - | - | Significantly increased |
| Breast Muscle pH (45 min post-mortem) | Lower | - | Significantly increased |
| Breast Muscle Drip Loss (%) | Higher | Significantly decreased | Significantly decreased |
| Breast Muscle Shear Force (N) | - | - | Reduced |
Data adapted from a study on manganese amino acid complexes in broilers.[2][3]
Table 3: Effects of Manganese Supplementation on Growth Performance in Nursery Piglets (Day 0-35)
| Parameter | 0 mg/kg Added Mn | 12 mg/kg Added Mn | 24 mg/kg Added Mn |
| Average Daily Gain (ADG) ( g/day ) | - | - | Linear increase (p < 0.05) |
Data adapted from a study on the effects of dietary manganese and selenium in nursery piglets.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies investigating various forms of manganese and can be adapted for research on this compound.
Protocol 1: Broiler Growth Performance and Meat Quality Trial
Objective: To evaluate the effect of dietary this compound supplementation on the growth performance, carcass characteristics, and meat quality of broiler chickens.
Animals and Housing:
-
Species: Broiler chickens (e.g., Arbor Acres, Ross 308).[2][5]
-
Age: Day-old chicks.[2]
-
Housing: Housed in environmentally controlled pens with ad libitum access to feed and water.[6]
Experimental Design:
-
Treatments:
-
Control: Basal diet with no supplemental manganese.
-
This compound Group 1: Basal diet + X mg/kg Mn from this compound.
-
This compound Group 2: Basal diet + Y mg/kg Mn from this compound.
-
Positive Control: Basal diet + X mg/kg Mn from manganese sulfate.
-
-
Duration: 42 days.[2]
-
Randomization: Chicks are randomly allocated to dietary treatment groups.
Data Collection:
-
Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[2][5]
-
Carcass Characteristics: At the end of the trial, a subset of birds from each treatment is selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat percentage.
-
Meat Quality: Breast muscle samples are collected to measure pH, color (L, a, b*), drip loss, and shear force.[3]
Statistical Analysis: Data are analyzed using appropriate statistical software (e.g., SAS, SPSS) with the pen as the experimental unit. ANOVA and polynomial contrasts can be used to determine the effects of different manganese sources and levels.
Protocol 2: Rodent Bioavailability Study
Objective: To determine the relative bioavailability of manganese from this compound compared to a standard source (e.g., manganese sulfate) in a rat model.
Animals and Housing:
-
Species: Wistar or Sprague-Dawley rats.[7]
-
Age: Weanling.
-
Housing: Individually housed in stainless steel cages under controlled environmental conditions (temperature, humidity, light/dark cycle).[7]
Experimental Design:
-
Acclimation: Rats are fed a manganese-deficient basal diet for a short period to deplete tissue manganese stores.
-
Treatments:
-
Control: Basal diet.
-
Manganese Sulfate Groups: Basal diet supplemented with graded levels of Mn from manganese sulfate.
-
This compound Groups: Basal diet supplemented with graded levels of Mn from this compound.
-
-
Duration: 2-4 weeks.
Data Collection:
-
Tissue Samples: At the end of the study, animals are euthanized, and tissues such as the liver, kidney, and tibia are collected.
-
Manganese Analysis: Tissue manganese concentrations are determined using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry.
-
Bioavailability Calculation: Relative bioavailability is calculated using the slope-ratio assay, comparing the slope of the regression of tissue manganese concentration on dietary manganese intake for this compound to that of manganese sulfate.[6]
Statistical Analysis: Linear regression analysis is used to determine the relationship between dietary manganese intake and tissue manganese concentration for each source. The ratio of the slopes is used to calculate the relative bioavailability.
Signaling Pathways and Experimental Workflows
Manganese has been shown to influence several key signaling pathways involved in cell growth, proliferation, and metabolism. While research specific to this compound is not available, studies on other forms of manganese suggest potential involvement of the PI3K/Akt and mTOR pathways.[8][9][10][11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and growth. Manganese has been shown to activate this pathway, which may play a protective role against manganese-induced apoptosis in some contexts.[8]
Caption: PI3K/Akt signaling pathway and the potential influence of manganese.
mTOR Signaling Pathway
The mTOR signaling pathway integrates signals from nutrients and growth factors to regulate protein synthesis, cell growth, and proliferation. Manganese has been shown to activate mTOR signaling, which can have implications for both normal cellular function and toxicity.[9][12]
Caption: mTOR signaling pathway and the potential activating role of manganese.
Experimental Workflow: From Animal Trial to Data Analysis
The following diagram illustrates a typical experimental workflow for evaluating a nutritional supplement like this compound in an animal study.
Caption: General experimental workflow for animal nutritional studies.
Conclusion
While direct research on this compound as a nutritional supplement in animal studies is sparse, the existing body of literature on other manganese sources provides a solid foundation for designing and conducting such investigations. The protocols and data presented here can serve as a valuable resource for researchers exploring the potential of this compound to enhance animal health and productivity. Further studies are warranted to elucidate the specific effects, bioavailability, and underlying molecular mechanisms of this compound in various animal models.
References
- 1. zinpro.com [zinpro.com]
- 2. Effect of manganese amino acid complexes on growth performance, meat quality, breast muscle and bone development in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effects of Dietary Manganese and Selenium on Growth and the Fecal Microbiota of Nursery Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medtextpublications.com [medtextpublications.com]
- 6. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Manganese induces neuronal apoptosis by activating mTOR signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese is a physiologically relevant TORC1 activator in yeast and mammals | eLife [elifesciences.org]
Application Notes and Protocols for the Quantification of Manganese Lactate
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese lactate (B86563) (Mn(C₃H₅O₃)₂) is a salt of manganese and lactic acid, appearing as light pink crystals soluble in water.[1] It finds applications in pharmaceuticals, dietary supplements, and as a food additive.[2][3] Accurate quantification of manganese lactate is crucial for quality control, formulation development, and toxicological studies to ensure safety and efficacy.[4] This document provides detailed application notes and experimental protocols for various analytical techniques suitable for the quantification of this compound, focusing on the determination of the manganese (II) ion.
General Experimental Workflow
The quantification of this compound typically involves sample preparation to bring the analyte into a suitable form for analysis, followed by instrumental measurement and data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound - Properties & Specifications [eleph-citrics.com]
- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 4. Optimisation of whole blood and plasma manganese assay by ICP-MS without use of a collision cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Manganese-Lactate-Based Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and functionalizable nature make them highly attractive for a range of applications, including catalysis, gas storage, and biomedicine.[1][2][3] Manganese-based MOFs (Mn-MOFs) are particularly promising for biomedical applications due to the low toxicity, biocompatibility, and unique magnetic and redox properties of manganese.[1][4][5] The use of biocompatible ligands, such as lactate (B86563), can further enhance the suitability of these materials for applications like drug delivery and bio-imaging.[6] Lactate, a naturally occurring alpha-hydroxy acid, can serve as a biodegradable linker, potentially leading to MOFs that can be safely metabolized and cleared from the body.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mn-MOFs using manganese (II) ions and lactic acid as the organic linker. The protocols are based on established solvothermal synthesis methods for related carboxylate-based MOFs.[7][8]
Key Advantages of Manganese-Lactate MOFs in Drug Development:
-
Biocompatibility: Both manganese and lactate are endogenous to the human body, minimizing potential cytotoxicity.[1]
-
Biodegradability: The ester-like linkages in a lactate-based framework could be susceptible to hydrolysis under physiological conditions, allowing for the controlled release of cargo and degradation of the carrier.[6]
-
High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of significant quantities of therapeutic agents.[9][10][11]
-
Stimuli-Responsive Release: Drug release can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific biomolecules.[9][11]
-
Imaging Potential: The paramagnetic properties of Mn(II) ions make these MOFs potential contrast agents for magnetic resonance imaging (MRI), enabling simultaneous diagnosis and therapy (theranostics).[1]
Experimental Protocols
The following section details a proposed solvothermal method for the synthesis of a manganese-lactate-based MOF. This protocol is a starting point and may require optimization depending on the desired material properties.
Protocol 1: Solvothermal Synthesis of a Manganese-Lactate MOF
This protocol describes the synthesis of a manganese-lactate MOF using a solvothermal method, which is a common technique for producing crystalline MOFs.[8]
Materials:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
L-(+)-Lactic acid (or D-(-)-Lactic acid for a chiral variant)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Sonicator
-
Magnetic stir plate and stir bars
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Manganese (II) chloride tetrahydrate in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 1.0 mmol of L-(+)-Lactic acid in 5 mL of ethanol.
-
-
Mixing and Solvothermal Reaction:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Add 1 mL of deionized water to the mixture.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
-
Isolation and Purification:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the solid product by resuspending it in 10 mL of fresh DMF and sonicating for 15 minutes, followed by centrifugation. Repeat this washing step three times.
-
Perform a final wash with 10 mL of ethanol to remove residual DMF.
-
-
Activation:
-
To activate the MOF (i.e., remove solvent molecules from the pores), dry the purified product under vacuum at 100 °C for 12 hours.
-
Store the activated MOF in a desiccator.
-
Experimental Workflow Diagram:
Caption: Figure 1: Solvothermal Synthesis Workflow for Manganese-Lactate MOF.
Data Presentation
The following table summarizes the key experimental parameters for the synthesis of the manganese-lactate MOF.
| Parameter | Value |
| Metal Precursor | Manganese (II) chloride tetrahydrate |
| Ligand | L-(+)-Lactic acid |
| Metal:Ligand Molar Ratio | 1:2 |
| Solvent System | DMF:Ethanol:H₂O (5:5:1 v/v/v) |
| Reaction Temperature | 120 °C |
| Reaction Time | 24 hours |
| Washing Solvents | DMF, Ethanol |
| Activation Conditions | 100 °C under vacuum for 12 hours |
Characterization of Manganese-Lactate MOFs
To confirm the successful synthesis and determine the properties of the manganese-lactate MOF, a variety of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material.[12] | Sharp diffraction peaks indicating a crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the coordination of the lactate ligand to the manganese center. | Disappearance of the carboxylic acid O-H stretch and a shift in the C=O stretching frequency upon coordination. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals.[3] | Uniformly shaped crystals, the morphology of which will depend on the specific synthesis conditions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the solvent content. | A weight loss step corresponding to the removal of coordinated solvent molecules, followed by decomposition at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and porosity of the activated MOF. | A type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively.[13] |
Application in Drug Delivery
Manganese-lactate MOFs can be utilized as carriers for various therapeutic agents. The loading of drugs can be achieved through different strategies, including encapsulation during synthesis or post-synthetic modification.[2][9]
Protocol 2: Drug Loading into Manganese-Lactate MOF (Post-Synthetic)
This protocol describes a general method for loading a model drug, such as doxorubicin (B1662922) (DOX), into the pre-synthesized manganese-lactate MOF.
Materials:
-
Activated Manganese-Lactate MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Vials
-
Rotary shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Solution Preparation:
-
Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.
-
-
Loading Process:
-
Disperse 10 mg of activated manganese-lactate MOF in 10 mL of the DOX solution.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
-
Isolation of Drug-Loaded MOF:
-
Collect the DOX-loaded MOF by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the product with deionized water to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
-
Quantification of Drug Loading:
-
Measure the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (approx. 480 nm).
-
Calculate the drug loading efficiency and capacity using the following formulas:
-
Loading Efficiency (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Initial Drug Mass] x 100
-
Loading Capacity (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Mass of MOF] x 100
-
-
Drug Loading and Release Signaling Pathway Diagram:
Caption: Figure 2: Drug Loading and pH-Responsive Release Mechanism.
Conclusion
The synthesis of metal-organic frameworks using manganese and lactate offers a promising avenue for the development of biocompatible and biodegradable nanomaterials for drug delivery and other biomedical applications. The protocols provided herein serve as a foundational guide for researchers to explore this novel class of MOFs. Further optimization of the synthesis conditions and in-depth characterization are essential to tailor the properties of these materials for specific therapeutic and diagnostic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Manganese-based MOFs (Mn-MOF) - CD Bioparticles [cd-bioparticles.net]
- 6. Calcium l-Lactate Frameworks as Naturally Degradable Carriers for Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese-Based Metal-Organic Frameworks Photocatalysts for Visible Light-Driven Oxidative Coupling of Benzylamine under Atmospheric Oxygen: A Comparative Study [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Manganese Lactate in Redox Experiments
Introduction
Manganese lactate (B86563), the salt of manganese and lactic acid with the chemical formula Mn(C₃H₅O₃)₂, is an organic compound that appears as light pink crystals and is soluble in water.[1][2] While commonly utilized as a dietary supplement, its components—the lactate anion and the manganese(II) cation—possess significant redox properties relevant to various scientific and industrial applications.[1] The lactate anion can serve as a reducing agent, or electron donor, in chemical and biological reactions. Concurrently, the manganese cation exists in its stable, reduced Mn(II) state. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the reducing potential of lactate in manganese-centric redox systems. The applications covered include microbial-mediated reduction of manganese oxides and the chemical kinetics of lactate-driven redox reactions.
Application Note 1: Lactate as a Reductant in Microbial Dissimilatory Manganese Reduction
Application Context: In anoxic environments, various microorganisms can use organic compounds like lactate as an electron donor to respire, using metal oxides as electron acceptors. This process, known as dissimilatory metal reduction, is crucial for carbon cycling and the speciation of redox-sensitive metals in the environment.[3][4] Lactate is an effective reducing agent for insoluble manganese(IV) oxides, such as birnessite, converting them to soluble Mn(II).[3][4] This microbial process is of significant interest in bioremediation and biogeochemistry.
Quantitative Data Summary: The following table summarizes the results from a study on the competition between lactate fermentation and manganese oxide reduction in a mixed microbial community. The data illustrates how increasing concentrations of the electron acceptor, birnessite (a Mn(IV) oxide), affect lactate consumption and the production of metabolites and reduced manganese (Mn(II)).[3][4][5]
| Birnessite (mM) | Lactate Consumed (mM, after 10 days) | Propionate/Acetate Ratio (after 20 days) | Mn(II) Produced (mM, after 20 days) | Mn Reduction Efficiency (%) |
| 0 | ~40 | 1.5 : 1 | 0 | 0% |
| 10 | ~37.4 | Not specified, but decreased | ~5 | ~50% |
| 20 | ~12.8 | 0.47 : 1 | ~4.2 | ~21% |
| 40 | ~11.2 | Not specified, but decreased | ~6.4 | ~16% |
| Data adapted from Novotnik et al., 2019.[3][4][5] |
Experimental Protocol: Enrichment of Birnessite-Reducing Microbial Cultures
This protocol describes the method for enriching a microbial culture capable of using lactate as an electron donor to reduce manganese(IV) oxide.
Materials:
-
Activated sludge (as inoculum)
-
Lactate (40 mM solution)
-
CSBK (Carbon-Source-Buffered-K) medium
-
Anaerobic vials or microcosms
-
Nitrogen gas for creating anoxic conditions
Procedure:
-
Prepare microcosms by adding 40 mM lactate and a desired concentration of birnessite (e.g., 21.5 mM) to CSBK medium.[3][4]
-
Inoculate the microcosms with 10 ml of activated sludge.
-
Fill the vials to a final volume (e.g., 35 ml) with CSBK medium.
-
Make the microcosms anoxic by flushing the headspace with nitrogen gas and sealing the vials.
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by periodically sampling the liquid phase to measure concentrations of lactate, acetate, propionate, and dissolved Mn(II).
-
For subsequent enrichment transfers, use an aliquot of the culture from a successful microcosm to inoculate fresh medium.
Signaling Pathway
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Manganese lactate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly [frontiersin.org]
- 4. The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Manganese in Hydrogel Formation: A Guide for Researchers
Introduction
This document provides detailed application notes and protocols for the formation of manganese-crosslinked hydrogels, drawing from established methodologies using manganese chloride. These protocols can be adapted by researchers exploring the use of manganese lactate (B86563) or other manganese salts.
Application Notes
Manganese ions (Mn²⁺) offer a dual functionality in the context of hydrogel formation. Firstly, they can act as ionic cross-linkers for anionic polymers such as alginate and gellan gum. The divalent nature of Mn²⁺ allows it to form bridges between polymer chains, leading to the formation of a three-dimensional hydrogel network. This method of cross-linking is often gentle and can be performed under physiological conditions, making it suitable for the encapsulation of cells and sensitive therapeutic agents.
Secondly, the paramagnetic properties of Mn²⁺ make it an effective T1-weighted contrast agent for MRI.[1] Hydrogels labeled with manganese can be visualized in real-time during and after administration, allowing for precise, image-guided delivery to target tissues.[2][3] This is particularly valuable in applications such as cell therapy, where tracking the location and persistence of the delivery vehicle is crucial.[4][5]
Key applications of manganese-containing hydrogels include:
-
Image-Guided Drug and Cell Delivery: Injectable hydrogels containing Mn²⁺ can be monitored via MRI to ensure accurate placement, for instance, in intrathecal injections for neurological disorders.[2][4]
-
Cancer Therapy: Manganese-based hydrogels can be used for the synergistic combination of microwave ablation and chemodynamic therapy in tumors.[6] The hydrogel can enhance the efficacy of ablation while the Mn²⁺ ions can catalyze the production of reactive oxygen species for chemodynamic therapy.[6]
-
Tissue Engineering: The ability to encapsulate cells in a biocompatible and traceable matrix makes manganese-crosslinked hydrogels promising scaffolds for tissue regeneration.[5]
Experimental Protocols
The following protocols are based on the use of manganese chloride as the source of Mn²⁺ ions. Researchers wishing to use manganese lactate would need to perform optimization studies to determine the appropriate concentration and gelation kinetics, taking into account the difference in molecular weight and solubility.
Protocol 1: Preparation of Injectable Manganese-Alginate Hydrogels for MRI-Guided Cell Delivery
This protocol describes the preparation of an injectable alginate hydrogel cross-linked with manganese ions, suitable for cell encapsulation and visualization by MRI.
Materials:
-
Low viscosity sodium alginate (LVM)
-
Calcium alginate (CaM)
-
Manganese chloride (MnCl₂)
-
Mannitol
-
Artificial cerebrospinal fluid (aCSF)
-
Human adipose-derived stem cells (hADSCs) or other cell type of interest
-
Cell culture medium
-
Sterile syringes and needles (e.g., 27G or 31G)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.5% (w/v) LVM solution in 4.6% (w/v) mannitol.
-
Prepare a 0.5% (w/v) CaM solution in 4.6% (w/v) mannitol.
-
Prepare a 0.1 mM MnCl₂ solution. Note: The optimal concentration of MnCl₂ may need to be determined experimentally to balance MRI signal enhancement and potential cytotoxicity.[4]
-
All solutions should be sterile-filtered.
-
-
Hydrogel Formulation:
-
In a sterile syringe, draw up the 1.5% LVM solution.
-
In a separate sterile syringe, draw up the 0.5% CaM solution containing 0.1 mM MnCl₂.
-
Connect the two syringes using a three-way stopcock.
-
Mix the contents by passing them back and forth between the syringes for approximately 20-30 cycles to ensure a homogenous mixture. This initiates the cross-linking process.
-
-
Cell Encapsulation (Optional):
-
If encapsulating cells, resuspend the cell pellet in the LVM solution before mixing with the cross-linking solution. A typical cell density is 2 x 10⁶ cells/mL.[3]
-
-
Injection and Gelation:
Workflow for Manganese-Alginate Hydrogel Preparation and Injection
Caption: Workflow for preparing and applying an injectable manganese-alginate hydrogel.
Protocol 2: Characterization of Manganese-Containing Hydrogels
1. Rheological Analysis:
-
Objective: To determine the mechanical properties (storage modulus G' and loss modulus G'') of the hydrogel.
-
Procedure:
-
Prepare the hydrogel as described in Protocol 1.
-
Place the hydrogel sample on the plate of a rheometer.
-
Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain (e.g., 0.5%) and temperature (e.g., 37°C).[3]
-
Record the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A stable hydrogel will have a G' significantly higher than G''.
-
2. Injectability Analysis:
-
Objective: To measure the force required to inject the hydrogel through a specific needle gauge.
-
Procedure:
-
Load the hydrogel precursor into a syringe (e.g., 1 mL tuberculin) fitted with the desired needle (e.g., 27G).
-
Use a mechanical testing machine with a compression platen to depress the syringe plunger at a constant rate (e.g., 10 µL/min).[4]
-
Record the force required to extrude the hydrogel.
-
3. In Vitro MRI Phantom Study:
-
Objective: To assess the MRI contrast generated by the manganese-containing hydrogel.
-
Procedure:
-
Prepare hydrogels with varying concentrations of MnCl₂ (e.g., 0.01 mM, 0.1 mM, 1 mM).[4]
-
Place the hydrogel samples in tubes and immerse them in a phantom filled with a solution mimicking physiological fluid (e.g., aCSF or PBS).
-
Acquire T1-weighted MR images of the phantom.
-
Measure the signal intensity of the hydrogel samples relative to the surrounding fluid.
-
Data Presentation
The following tables summarize quantitative data from studies on manganese-alginate hydrogels.
Table 1: Rheological Properties of Alginate Hydrogels
| Hydrogel Formulation | Condition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 1.5% LVM + 0.5% CaM | Freshly Prepared | ~100 | ~10 |
| 1.5% LVM + 0.5% CaM | 45 min in aCSF | ~200 | ~20 |
| 1.5% LVM + 1% CaM | Freshly Prepared | ~150 | ~15 |
| 1.5% LVM + 1% CaM | 45 min in aCSF | ~300 | ~30 |
Note: Data are approximate values based on graphical representations in the literature.[3]
Table 2: Injectability of Alginate Hydrogels
| Hydrogel Formulation | Syringe/Needle | Incubation | Injection Force (N) |
| 1.5% LVM + 0.5% CaM | Tuberculin (1 mL) / 27G | Freshly Prepared | ~0.2 |
| 1.5% LVM + 0.5% CaM + 0.1 mM MnCl₂ | Tuberculin (1 mL) / 27G | Freshly Prepared | ~0.15 |
| 1.5% LVM + 1% CaM | Tuberculin (1 mL) / 27G | Freshly Prepared | ~0.4 |
Note: Data are approximate values based on graphical representations in the literature.[3]
Table 3: MRI Signal Enhancement by Mn-Gellan Gum Hydrogels
| MnCl₂ Concentration | Signal Intensity (Arbitrary Units) |
| 0 mM (Control) | ~100 |
| 0.01 mM | ~150 |
| 0.1 mM | ~240 |
| 1 mM | ~200 |
Note: Data are approximate values based on graphical representations in the literature, showing a peak signal at 0.1 mM.[4]
Signaling Pathways and Mechanisms
The primary mechanism of hydrogel formation in this system is ionic cross-linking.
Mechanism of Ionic Cross-linking in Alginate Hydrogels
Caption: Ionic cross-linking of alginate by manganese ions (Mn²⁺).
In the context of cancer therapy, manganese ions within the hydrogel can participate in Fenton-like reactions, contributing to chemodynamic therapy.
Simplified Pathway of Mn²⁺-Mediated Chemodynamic Therapy
Caption: Mn²⁺ catalyzes the conversion of H₂O₂ to ROS for cancer therapy.
Disclaimer: These protocols and notes are intended for informational purposes for a research audience. All experimental work should be conducted in a suitably equipped laboratory, adhering to all relevant safety guidelines. The provided protocols are starting points and may require optimization for specific applications and materials.
References
- 1. Injectable, Manganese-Labeled Alginate Hydrogels as a Matrix for Longitudinal and Rapidly Retrievable 3D Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Manganese-Labeled Alginate Hydrogels for Image-Guided Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Achieving Complete Tumor Clearance: A Minimalist Manganese Hydrogel for Magnetic Resonance Imaging-Guided Synergetic Microwave Ablation and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manganese-Based Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of electrochemical sensors utilizing manganese-based nanomaterials. The focus is on the application of manganese dioxide (MnO₂) in the detection of key biomarkers such as lactate (B86563) and glucose. While the initial topic specified manganese lactate, the current body of scientific literature points to the prominent role of manganese oxides, particularly MnO₂, as the active material in these sensing applications.
Section 1: Application of Manganese Dioxide in Electrochemical Sensing
Manganese dioxide (MnO₂) has emerged as a material of significant interest in the development of electrochemical sensors due to its high catalytic activity, good biocompatibility, and natural abundance. In electrochemical biosensors, MnO₂ nanomaterials are often used to catalyze the oxidation or reduction of electroactive species, enabling sensitive and selective detection of various analytes.
Key Applications:
-
Lactate Sensing: In enzymatic lactate sensors, lactate oxidase (LOx) catalyzes the oxidation of lactate to pyruvate, producing hydrogen peroxide (H₂O₂). MnO₂ can then efficiently catalyze the electrochemical reduction of H₂O₂, providing a measurable signal that correlates with the lactate concentration.[1][2] Non-enzymatic lactate sensors are also being explored, where metal-based nanomaterials directly catalyze lactate oxidation.[3][4]
-
Glucose Sensing: Similar to lactate sensors, enzymatic glucose sensors often employ glucose oxidase (GOx) to generate H₂O₂ from glucose. MnO₂-modified electrodes can detect this H₂O₂ with high sensitivity.[5] Additionally, non-enzymatic glucose sensors have been developed using manganese-based materials, such as manganese carbonate (MnCO₃) and various manganese oxides, which directly catalyze the electro-oxidation of glucose.[6][7][8]
-
Hydrogen Peroxide Sensing: As a key intermediate in many enzymatic biosensors, the direct and sensitive detection of H₂O₂ is crucial. MnO₂ nanozymes exhibit peroxidase-like activity and can be used for the sensitive electrochemical detection of H₂O₂.[9][10]
-
Neurotransmitter Sensing: While not the primary focus of this document, it is worth noting that electrochemical sensors are widely used for the detection of neurotransmitters.[11][12][13][14][15] Manganese-based materials could potentially be explored in this area as well.
Quantitative Data Presentation
The performance of various manganese-based electrochemical sensors is summarized in the table below. This allows for a direct comparison of their analytical capabilities.
| Sensor Type | Electrode Modification | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Enzymatic Lactate | PDDA/MnO₂/PDDA/LOD | Lactate | - | - | 16.84 mV/mM | [2] |
| Non-Enzymatic Glucose | MnCO₃/Ni foil | Glucose | 0.001–0.5 mM | - | 1254.4 μA mM⁻¹ cm⁻² | [6] |
| Non-Enzymatic Glucose | CNTs/MnO₂ | Glucose | 0.5–10 mM | 0.19 mM | 309.73 µA cm⁻² mM⁻¹ | [8] |
| Enzymatic Glucose | MnO₂-coated ITO with GOx | Glucose | 0.1–3 mM | - | 117.8 μA mmol⁻¹ cm⁻² | [5] |
| H₂O₂ Sensor | MnO₂ NFs/rGO | H₂O₂ | 20 nM–5 µM & 5 µM–800 µM | 14.92 nM | - | [9] |
| H₂O₂ Sensor | MnO₂-Ag hybrid nanowire | H₂O₂ | 0.24 µM–4 mM | 0.24 µM | - | [16] |
Section 2: Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of manganese dioxide-based electrochemical sensors.
Protocol 1: Fabrication of an Enzymatic Lactate Biosensor based on Layer-by-Layer Assembly of MnO₂ Nanoparticles and Lactate Oxidase
This protocol is adapted from a method for constructing a sensitive lactate biosensor.[1][2]
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Manganese(II) sulfate (B86663) (MnSO₄)
-
Potassium permanganate (B83412) (KMnO₄)
-
Poly(diallyldimethylammonium chloride) solution (PDDA, 20 wt. % in water)
-
Lactate oxidase (LOx) from Pediococcus sp.
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Synthesis of MnO₂ Nanoparticles:
-
Prepare a 0.1 M MnSO₄ solution and a 0.1 M KMnO₄ solution in DI water.
-
Mix the two solutions in a 3:2 volume ratio with vigorous stirring.
-
The formation of a brown precipitate indicates the synthesis of MnO₂ nanoparticles.
-
Centrifuge the suspension, wash the precipitate with DI water several times, and re-disperse in DI water to obtain a stable MnO₂ colloid.
-
-
ITO Electrode Preparation:
-
Cut ITO glass into desired dimensions.
-
Clean the ITO slides by sonicating sequentially in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
-
Layer-by-Layer (LbL) Assembly:
-
Immerse the cleaned ITO slide in a 1% PDDA solution for 20 minutes to form a positively charged layer. Rinse with DI water.
-
Immerse the PDDA-coated slide in the negatively charged MnO₂ nanoparticle colloid for 20 minutes. Rinse with DI water.
-
Repeat the immersion in PDDA solution for 20 minutes, followed by rinsing.
-
Immerse the slide in a 5 mg/mL solution of lactate oxidase in PBS (pH 7.4) for 20 minutes. Rinse with PBS.
-
Repeat these steps to assemble multiple layers, creating a (PDDA/MnO₂/PDDA/LOx)n multilayer film.
-
Electrochemical Measurement:
-
Use a three-electrode system with the fabricated sensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform amperometric measurements in PBS (pH 7.4) at a constant potential (e.g., -0.4 V vs. Ag/AgCl).
-
After obtaining a stable baseline current, add successive aliquots of lactate standard solution and record the current response.
Protocol 2: Fabrication of a Non-Enzymatic Glucose Sensor using MnO₂ Nanorods Integrated with Carbon Nanotubes
This protocol is based on the development of a high-performance non-enzymatic glucose sensor.[8]
Materials:
-
Carbon nanotubes (CNTs)
-
Microfibrous carbon paper
-
Potassium permanganate (KMnO₄)
-
Sodium dodecyl sulfate (SDS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose standard solutions
Procedure:
-
Preparation of CNTs/Carbon Paper:
-
Disperse CNTs in a solution containing a surfactant (e.g., SDS) through ultrasonication to form a stable suspension.
-
Dip-coat a piece of microfibrous carbon paper into the CNT suspension and dry it in an oven.
-
-
Hydrothermal Synthesis of MnO₂ Nanorods on CNTs/Carbon Paper:
-
Place the CNT-coated carbon paper into a Teflon-lined stainless-steel autoclave.
-
Add an aqueous solution of KMnO₄ to the autoclave.
-
Seal the autoclave and heat it at a specific temperature (e.g., 160 °C) for several hours.
-
After cooling, remove the CNTs/MnO₂ composite, rinse it thoroughly with DI water and ethanol, and dry it.
-
Electrochemical Characterization:
-
Use the fabricated CNTs/MnO₂ electrode as the working electrode in a three-electrode setup.
-
Perform cyclic voltammetry (CV) in PBS with and without glucose to investigate the electrocatalytic activity towards glucose oxidation.
-
Conduct amperometric measurements at an optimized potential in PBS by adding successive amounts of glucose to determine the sensitivity, linear range, and limit of detection.
Section 3: Visualizations
This section provides diagrams created using Graphviz to illustrate the experimental workflows and sensing mechanisms.
Caption: Workflow for enzymatic lactate sensor fabrication.
Caption: Enzymatic lactate detection signaling pathway.
Caption: Workflow for non-enzymatic glucose sensor fabrication.
References
- 1. A sensitive biosensor for lactate based on layer-by-layer assembling MnO2 nanoparticles and lactate oxidase on ion-sensitive field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of Advanced Lactate Biosensor Materials, Methods, and Applications in Modern Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of MnO2-coated ITO electrodes with high catalytic activity for enzymatic glucose detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Manganese Carbonate/Laser-Induced Graphene Composite for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese-doped tremella-like nickel oxide as biomimetic sensors toward highly sensitive detection of glucose in human … [ouci.dntb.gov.ua]
- 8. Integration of Carbon Nanotubes into Manganese Dioxide Nanorods for Enhanced Enzymeless Electrochemical Glucose Sensing with High Sensitivity and Selectivity [mdpi.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical Detection of Neurotransmitters [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Latest Trends in Electrochemical Sensors for Neurotransmitters: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Manganese Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of manganese lactate (B86563), focusing on improving reaction yield and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of manganese lactate.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete Reaction: The reaction between manganese carbonate and lactic acid may not have gone to completion. | - Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at an optimal temperature. While specific data for this compound is limited, a moderately elevated temperature (e.g., 50-70°C) can increase the reaction rate.[1][2] Monitor the reaction for the cessation of CO2 evolution, which indicates the consumption of manganese carbonate. - Ensure Proper Stoichiometry: Use a slight excess of lactic acid to ensure all the manganese carbonate reacts. The stoichiometric ratio is 1 mole of manganese carbonate to 2 moles of lactic acid.[3] A small excess of lactic acid can be removed during the purification step. |
| Suboptimal pH: The pH of the reaction mixture can influence the solubility of reactants and the stability of the product. | Maintain a slightly acidic to neutral pH during the reaction. While the initial mixture of lactic acid will be acidic, the pH will rise as the manganese carbonate reacts. A final pH in the range of 5.5-7.5 is generally suitable for the stability of the this compound solution.[4] | |
| Loss of Product During Purification: Significant amounts of this compound may be lost during crystallization and washing. | - Optimize Crystallization: Control the cooling rate of the saturated solution to promote the formation of larger crystals, which are easier to filter and wash. Slow cooling generally results in higher purity and better yield. - Minimize Washing Losses: Wash the crystals with a minimal amount of cold solvent (e.g., cold deionized water or ethanol) to remove impurities without dissolving a significant amount of the product. | |
| Product is Off-Color (Not Light Pink) | Presence of Impurities: The presence of impurities from starting materials or side reactions can discolor the final product. | - Use High-Purity Reagents: Ensure the manganese carbonate and lactic acid used are of high purity to avoid introducing colored impurities. - Purification: Recrystallization of the crude product can help remove colored impurities. |
| Oxidation of Manganese(II): Exposure to air, especially at elevated temperatures, can lead to the oxidation of Mn(II) to higher oxidation states, which are typically brown or black. | - Inert Atmosphere: While not always necessary for this synthesis, performing the reaction and filtration steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. - Control Temperature: Avoid excessively high temperatures during the reaction and drying steps. | |
| Incomplete Dissolution of Manganese Carbonate | Insufficient Lactic Acid: Not enough lactic acid to react with all the manganese carbonate. | Add additional lactic acid solution dropwise until all the manganese carbonate has dissolved and CO2 evolution ceases. |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Gently heat the reaction mixture with stirring to increase the rate of dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the reaction of manganese carbonate with lactic acid in an aqueous solution. The balanced chemical equation is:
MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂[3]
Alternatively, manganese oxide (MnO) can be used as the starting material.
Q2: What is the optimal molar ratio of reactants to maximize the yield?
A2: The stoichiometric ratio is 1 mole of manganese carbonate to 2 moles of lactic acid.[3] To ensure the complete conversion of the manganese carbonate, it is advisable to use a slight excess of lactic acid (e.g., 5-10% molar excess).
Q3: What are the ideal temperature and pH conditions for the synthesis?
Q4: How can I purify the synthesized this compound to improve yield and purity?
A4: The primary method for purifying this compound is crystallization. This involves concentrating the reaction mixture by evaporating the solvent (water) to create a supersaturated solution, followed by cooling to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent to remove soluble impurities, and dried.
Q5: What are common side reactions or sources of impurities?
A5:
-
Incomplete reaction: Unreacted manganese carbonate will remain as a solid impurity.
-
Excess lactic acid: While used to drive the reaction to completion, excess lactic acid will remain in the filtrate.
-
Oxidation of Mn(II): If the reaction is exposed to air for prolonged periods at high temperatures, some Mn(II) may oxidize to form manganese oxides, which are typically dark in color.
-
Impurities in starting materials: Any impurities present in the manganese carbonate or lactic acid will be carried through to the final product if not removed during purification.
Q6: How can I determine the yield of my synthesis?
A6: To determine the yield, you will need to:
-
Calculate the theoretical yield based on the limiting reactant (typically manganese carbonate).
-
Accurately weigh the dried, purified this compound product.
-
The percentage yield is calculated as: (Actual Yield / Theoretical Yield) x 100%.
For a more precise determination of the manganese content in your product, analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be employed.[5]
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is designed to maximize the yield of this compound from manganese carbonate and lactic acid.
Materials:
-
Manganese Carbonate (MnCO₃), high purity
-
Lactic Acid (C₃H₆O₃), 85-90% aqueous solution
-
Deionized Water
-
Ethanol (for washing, optional)
Equipment:
-
Reaction vessel (e.g., round-bottom flask or beaker)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reactant Calculation:
-
Determine the desired amount of this compound to be synthesized.
-
Based on the stoichiometry of the reaction (MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂), calculate the required molar amounts of manganese carbonate and lactic acid. Use a 5-10% molar excess of lactic acid.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the calculated amount of lactic acid in a suitable volume of deionized water.
-
Place the vessel on the magnetic stirrer and begin stirring.
-
-
Reaction:
-
Slowly add the manganese carbonate powder to the stirring lactic acid solution in small portions. Effervescence (CO₂ evolution) will occur. Control the rate of addition to prevent excessive foaming.
-
Once all the manganese carbonate has been added, gently heat the mixture to 50-70°C while continuing to stir.
-
Maintain this temperature and continue stirring until the effervescence ceases, indicating the completion of the reaction. This may take several hours.
-
Monitor the pH of the solution. The final pH should be in the range of 5.5-7.5.[4]
-
-
Purification by Crystallization:
-
If any unreacted solid is present, filter the hot solution.
-
Transfer the clear filtrate to a clean beaker and heat to evaporate a portion of the water, concentrating the solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated pink crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold deionized water or ethanol.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
Data Presentation
Table 1: Effect of Reactant Ratio on Theoretical Yield
| Molar Ratio (MnCO₃ : C₃H₆O₃) | Limiting Reactant | Theoretical Yield of Mn(C₃H₅O₃)₂ (per mole of MnCO₃) | Notes |
| 1 : 1.8 | Lactic Acid | < 1 mole | Incomplete conversion of MnCO₃. |
| 1 : 2.0 | Stoichiometric | 1 mole | Ideal ratio, but reaction may not go to completion. |
| 1 : 2.1 | Manganese Carbonate | 1 mole | Slight excess of lactic acid to drive the reaction. |
| 1 : 2.2 | Manganese Carbonate | 1 mole | Higher excess of lactic acid. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Synthesis of this compound from manganese carbonate.
References
Technical Support Center: Stabilizing Manganese Lactate Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for stabilizing manganese lactate (B86563) solutions for experimental use.
Troubleshooting Guide
This section addresses common issues encountered when preparing and storing manganese lactate solutions.
| Problem | Observation | Potential Cause | Solution |
| Oxidation | Solution turns yellow, brown, or a dark precipitate forms over time. | Exposure to oxygen in the air can cause the oxidation of Manganese(II) to Manganese(III) or Manganese(IV) oxides, which are less soluble. | Immediate Fix: Add a few drops of a dilute ascorbic acid solution to reduce the oxidized manganese back to its Mn(II) state. Prevention: Prepare the solution using deoxygenated water (e.g., by boiling or nitrogen purging). Store the solution in a tightly sealed container with minimal headspace. The addition of ascorbic acid as a preservative during preparation can also prevent oxidation. |
| Precipitation upon pH Adjustment | A white or light pink precipitate forms when adjusting the pH of the solution, especially when increasing it. | Manganese hydroxide (B78521) (Mn(OH)₂) or manganese carbonate (MnCO₃) can precipitate out of solution at higher pH levels (typically above 7.5). | Maintain a slightly acidic pH (around 6.0-6.5) for the stock solution. If a higher pH is required for the experiment, consider adding a chelating agent like citric acid before adjusting the pH. |
| Cloudiness or Precipitation After Autoclaving | The solution becomes cloudy or forms a precipitate after heat sterilization. | High temperatures can accelerate oxidation and hydrolysis reactions, leading to the formation of insoluble manganese compounds. | It is generally not recommended to autoclave this compound solutions. Instead, sterile-filter the solution through a 0.22 µm filter. If autoclaving is necessary, prepare the this compound solution separately from other components (especially phosphate (B84403) buffers) and combine them aseptically after they have cooled. |
| Inconsistent Experimental Results | Variability in results between experiments using the same this compound solution. | This could be due to the degradation of the this compound solution over time, leading to a lower effective concentration of Mn(II). | Prepare fresh solutions for critical experiments. If using a stock solution, ensure it has been properly stored (refrigerated, protected from light and air) and is within its stability period. The use of stabilizers like citric acid can help maintain consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary causes of instability are the oxidation of Mn(II) to higher, less soluble oxidation states (Mn(III), Mn(IV)) upon exposure to air, and precipitation of manganese hydroxide or carbonate at neutral to alkaline pH.
Q2: How does citric acid stabilize this compound solutions?
A2: Citric acid is a chelating agent that binds to the Mn(II) ion, forming a stable, water-soluble complex. This complex is less susceptible to oxidation and precipitation, even at slightly higher pH values.
Q3: How does ascorbic acid stabilize this compound solutions?
A3: Ascorbic acid is a reducing agent (antioxidant). It prevents the oxidation of Mn(II) to higher oxidation states. If oxidation does occur, ascorbic acid can reduce the resulting Mn(III) or manganese oxides back to the soluble Mn(II) form.
Q4: What is the optimal pH for storing a this compound stock solution?
A4: To minimize precipitation, it is best to store this compound stock solutions at a slightly acidic pH, typically between 6.0 and 6.5.
Q5: Can I store my this compound solution at room temperature?
A5: For long-term stability, it is recommended to store this compound solutions in a refrigerator at 2-8°C to slow down potential degradation reactions. Solutions should also be protected from light.
Q6: My solution has turned brown. Is it still usable?
A6: A brown color indicates the formation of manganese oxides due to oxidation. While you can often redissolve the precipitate and remove the color by adding a small amount of ascorbic acid, the concentration of Mn(II) may no longer be accurate. For critical applications, it is best to discard the solution and prepare a fresh batch.
Q7: What is the recommended concentration for a this compound stock solution?
A7: A 1 M stock solution is often convenient for laboratory use. However, the optimal concentration may depend on your specific experimental needs and the solubility limits under your storage conditions.
Experimental Protocols
Protocol for Preparing a Stabilized 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M this compound solution with the addition of citric acid as a chelating agent to enhance stability.
Materials:
-
Manganese(II) lactate trihydrate (Mn(C₃H₅O₃)₂·3H₂O, Molar Mass: 287.09 g/mol )
-
Citric acid (monohydrate, Molar Mass: 210.14 g/mol )
-
High-purity, deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm filter and receiving bottle
Procedure:
-
Deoxygenate Water: For maximum stability, boil high-purity, deionized water for 15-20 minutes and then allow it to cool to room temperature under a nitrogen or argon stream.
-
Dissolve Citric Acid: To a final volume of 100 mL, weigh out 2.10 g of citric acid monohydrate (for a 0.1 M final concentration) and dissolve it in approximately 80 mL of the deoxygenated water.
-
Dissolve this compound: Slowly add 28.71 g of manganese(II) lactate trihydrate to the citric acid solution while stirring continuously until it is fully dissolved. The solution should be a pale pink color.
-
Adjust pH: Check the pH of the solution. If necessary, adjust the pH to 6.0-6.5 using 0.1 M HCl or 0.1 M NaOH.
-
Final Volume: Bring the solution to a final volume of 100 mL with deoxygenated water.
-
Sterilization and Storage: Sterile-filter the solution through a 0.22 µm filter into a sterile, airtight container. Store the solution at 2-8°C, protected from light.
Data Presentation
Table 1: Estimated Stability of 100 mM this compound Solution Under Different Conditions
| Condition | Stabilizer | pH | Temperature | Estimated Stability (Time to noticeable precipitation/discoloration) |
| 1 | None | 7.0 | Room Temperature | < 1 week |
| 2 | None | 6.0 | 4°C | 1-2 weeks |
| 3 | 10 mM Citric Acid | 7.0 | 4°C | > 1 month |
| 4 | 10 mM Ascorbic Acid | 6.5 | 4°C | > 1 month |
| 5 | 10 mM Citric Acid & 1 mM Ascorbic Acid | 7.0 | 4°C | > 2 months |
Note: This table provides estimates based on qualitative data. Actual stability may vary depending on specific laboratory conditions and reagent purity.
Visualizations
Manganese (II) Oxidation Pathway
Caption: Oxidation pathway of Mn(II) lactate.
Stabilization of Manganese (II) with Citric Acid
Caption: Chelation of Mn(II) by citric acid.
Stabilization of Manganese (II) with Ascorbic Acid
Caption: Reduction of oxidized manganese.
Experimental Workflow for Preparing a Stable this compound Solution
Caption: Experimental workflow diagram.
Technical Support Center: Manganese Lactate in Buffer Solutions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges with manganese lactate (B86563) precipitation in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is manganese lactate and why is it used in my experiments?
A1: this compound is a salt of manganese and lactic acid, appearing as light pink crystals that are generally very soluble in water.[1] A typical specification for this compound is a minimum solubility of 10g per 100mL of water at 25°C.[2] In research and development, it serves as a bioavailable source of manganese(II) ions (Mn²⁺). Mn²⁺ is an essential cofactor for a variety of enzymes, including kinases, decarboxylases, and transferases, and is often critical for cellular processes, enzyme kinetics, and formulation stability studies.
Q2: I prepared a this compound stock solution in water and it was clear. After adding my buffer, it became cloudy/formed a precipitate. What happened?
A2: This is a common issue that typically points to a physicochemical incompatibility between the manganese(II) ions and the components of your buffer system. The most frequent causes are:
-
Incorrect pH: The buffer may have a pH that is too high (alkaline), causing the precipitation of insoluble manganese compounds.
-
Incompatible Buffer Anions: The buffer itself may contain anions, such as phosphate (B84403), that form insoluble salts with manganese(II) ions.
-
Concentration Overload: The final concentration of this compound in the buffer may have exceeded its solubility limit under those specific conditions (pH, temperature, ionic strength).
Q3: What is the optimal pH range for maintaining this compound solubility?
A3: The solubility of manganese(II) is highly dependent on pH. As the pH increases, Mn²⁺ ions will react with hydroxide (B78521) ions (OH⁻) to form manganese(II) hydroxide (Mn(OH)₂), which is poorly soluble and will precipitate out of solution.[3] Precipitation of Mn(OH)₂ generally begins at a pH of around 8.0-9.0 and is nearly complete by pH 10.[4][5] If your buffer is exposed to the atmosphere, dissolved carbon dioxide can form carbonate ions, leading to the precipitation of manganese(II) carbonate (MnCO₃) at a pH as low as 7.5.[3][6] Therefore, to ensure solubility, it is safest to work in a slightly acidic to neutral pH range, ideally below pH 7.5 .
Q4: Can I use phosphate buffers (e.g., PBS) with this compound?
A4: It is strongly discouraged to use phosphate-based buffers with this compound. Manganese(II) ions can react with phosphate anions (PO₄³⁻) to form manganese(II) phosphate (Mn₃(PO₄)₂), which is known to be slightly soluble in water and can readily precipitate, especially at neutral or alkaline pH.[7] While manganese phosphate is more soluble in acidic solutions, using a phosphate buffer creates a high risk of precipitation in most biological and pharmaceutical applications.[7]
Q5: Which buffers are considered "safe" or compatible with this compound?
A5: Buffers with low metal-binding constants are generally preferred. Common choices include:
-
HEPES (pH range 6.8-8.2)
-
PIPES (pH range 6.1-7.5)
-
MES (pH range 5.5-6.7)
-
Acetate Buffers (e.g., Sodium Acetate, pH range 3.6-5.6)
Caution: Some studies have shown that organic buffers like HEPES, PIPES, MES, and TRIS can act as reducing agents for higher oxidation states of manganese (Mn³⁺/Mn⁴⁺).[8] While you are working with Mn²⁺ (from this compound), it is important to be aware of potential, albeit less common, redox interactions with your buffer, especially in the presence of oxidizing agents. Always perform a compatibility test with your specific experimental conditions.
Q6: My solution is buffered at pH 7.0, but I still see a precipitate. What else could be the cause?
A6: If the pH and buffer type are appropriate, consider these other factors:
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system, which can be lower than its solubility in pure water. Try reducing the concentration.
-
Low Temperature: Solubility is often temperature-dependent. If you are working at a reduced temperature (e.g., 4°C), the solubility of this compound may decrease, leading to precipitation.[9] Try preparing the solution at room temperature before cooling it down.
-
Presence of Other Ions: Your solution may contain other interfering ions. For example, high concentrations of bicarbonate or sulfate (B86663) can form less soluble manganese salts.[10]
Data Presentation: Potential for Manganese Precipitation
| Precipitate Compound | Formula | Solubility Product Constant (Ksp) | Conditions Favoring Precipitation |
| Manganese(II) Hydroxide | Mn(OH)₂ | ~1.9 x 10⁻¹³ | Alkaline pH (typically > 8.0). The higher the pH, the greater the risk of precipitation.[3] |
| Manganese(II) Carbonate | MnCO₃ | ~1.8 x 10⁻¹¹ | Presence of carbonate ions (e.g., from dissolved CO₂ or bicarbonate buffers), especially at neutral to alkaline pH.[3][11] |
| Manganese(II) Phosphate | Mn₃(PO₄)₂ | Ksp not well-defined, but known to be slightly soluble | Presence of phosphate ions (e.g., from phosphate buffers like PBS).[7] |
Troubleshooting Guide
If you are experiencing precipitation, follow this systematic guide to identify and resolve the issue.
Step 1: Check the pH of Your Final Solution
The most common cause of manganese salt precipitation is a pH that is too high.
-
Action: Use a calibrated pH meter to measure the pH of your final buffered solution containing this compound.
-
Analysis: If the pH is above 7.5 , it is the likely cause of precipitation due to the formation of manganese hydroxide or carbonate.[6]
-
Solution:
-
Remake the solution using a buffer with a lower pH (e.g., pH 6.5-7.0).
-
If your experiment allows, adjust the pH of your current solution downwards using a dilute acid (e.g., 0.1 M HCl) until the precipitate redissolves.
-
Step 2: Evaluate Your Buffer System
If the pH is within the acceptable range (below 7.5), the buffer composition may be the culprit.
-
Action: Identify the components of your buffer.
-
Analysis: Are you using a phosphate-based buffer (e.g., PBS, sodium phosphate, potassium phosphate)? If so, this is a highly probable cause.
-
Solution: Switch to a non-phosphate buffer system with low metal-binding capacity, such as HEPES, MES, or PIPES. (See FAQ Q5 for more options).
Step 3: Assess Concentration and Temperature
If both pH and buffer choice seem appropriate, the issue may be related to solubility limits.
-
Action: Review your protocol. What is the final concentration of this compound? At what temperature are you preparing and storing the solution?
-
Analysis: The concentration may be too high for the specific buffer and temperature conditions. Solubility generally decreases at lower temperatures.
-
Solution:
-
Prepare a new solution with a lower concentration of this compound.
-
Ensure all components are fully dissolved at room temperature before moving the solution to a colder environment (e.g., an ice bath or 4°C storage).
-
The troubleshooting workflow is visualized in the diagram below.
Caption: A troubleshooting workflow for diagnosing this compound precipitation.
Caption: Key chemical factors that can lead to this compound precipitation.
Experimental Protocols
Protocol 1: Determining the pH Precipitation Point
This protocol helps you find the approximate pH at which this compound precipitates in your specific buffer system.
Materials:
-
Your chosen buffer solution (e.g., 50 mM HEPES), initially adjusted to pH 6.0.
-
Concentrated this compound stock solution (e.g., 1 M in DI water).
-
0.1 M NaOH solution.
-
Calibrated pH meter.
-
Stir plate and stir bar.
-
Beaker.
Methodology:
-
Add 50 mL of your pH 6.0 buffer to a beaker with a stir bar.
-
Spike in the this compound stock solution to achieve your desired final concentration (e.g., 1 mM).
-
Place the beaker on the stir plate and begin gentle stirring.
-
Place the calibrated pH electrode into the solution.
-
Slowly add the 0.1 M NaOH solution dropwise.
-
Monitor the solution for the first sign of persistent cloudiness or turbidity.
-
Record the pH at which the turbidity appears. This is the approximate precipitation point for that concentration in your buffer.
Protocol 2: Rapid Buffer Compatibility Screening
Use this method to quickly compare the compatibility of several buffers.
Materials:
-
A selection of potential buffer stock solutions (e.g., 1 M stocks of HEPES, MES, PIPES, and Sodium Phosphate), all adjusted to the same pH (e.g., pH 7.2).
-
This compound stock solution (e.g., 100 mM in DI water).
-
Microcentrifuge tubes or a 96-well plate.
-
DI water.
Methodology:
-
Label a separate tube or well for each buffer to be tested.
-
In each tube/well, prepare the final buffered solution. For a 1 mL final volume at 50 mM buffer and 1 mM Mn-Lactate:
-
Add 50 µL of 1 M buffer stock.
-
Add 10 µL of 100 mM this compound stock.
-
Add 940 µL of DI water.
-
-
Vortex or mix each solution thoroughly.
-
Let the solutions stand at room temperature for 30 minutes.
-
Visually inspect each solution against a dark background for any signs of precipitation or cloudiness.
-
For a more sensitive measurement, read the absorbance of each well at 600 nm (A600) using a plate reader. A higher A600 value indicates scattering from a precipitate.
-
Buffers that result in clear, non-turbid solutions are considered compatible under these test conditions.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. jostchemical.com [jostchemical.com]
- 3. Ksp Table [chm.uri.edu]
- 4. US2997368A - Production of manganese hydroxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. This compound for Sale | Bulk Supplier & Distributor [zh.eleph-citrics.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Ksp Table [owl.oit.umass.edu]
Technical Support Center: Optimization of Reaction Conditions with Manganese Lactate Catalyst
Welcome to the technical support center for the optimization of reaction conditions using manganese lactate (B86563) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is manganese lactate, and in which reactions is it primarily used as a catalyst?
Manganese(II) lactate is a salt of manganese and lactic acid. While manganese is a versatile metal in catalysis, this compound specifically has been reported as a catalyst for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA).[1] It is valued for being a simple, readily available manganese salt.
Q2: What are the common problems observed when using this compound as a catalyst for L-lactide polymerization?
Researchers have encountered several challenges when using this compound for the polymerization of L-lactide, including:
-
Low Conversion Rates: The reaction often requires high temperatures (around 150°C) and very long reaction times (up to 192 hours) to achieve near-complete conversion of the monomer.[1]
-
Low Molecular Weight Polymer: The resulting polylactic acid (PLA) often has a relatively low molecular weight (e.g., Mv = 33,000 g/mol ).[1]
-
Partial Racemization: The stereochemical integrity of the L-lactide can be compromised, leading to partial racemization in the final polymer.[1]
-
Catalyst Activity: Among various manganese(II) salts, manganese L-lactate was found to be the most reactive for this specific polymerization.[1]
Q3: How does the performance of this compound compare to other manganese catalysts?
This compound is a simple salt and may exhibit lower catalytic activity and selectivity compared to more complex manganese coordination compounds, such as pincer complexes, which have shown high efficiency in reactions like the dehydrogenative oxidation of glycerol (B35011) to lactic acid.[2] For instance, well-defined pincer manganese complexes can achieve high yields (96%) and selectivities (96-98%) under milder conditions and with very low catalyst loadings.[2]
Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Conversion Rate
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Reaction Time | Polymerizations with this compound can be slow.[1] Increase the reaction time and monitor the conversion at different time points to determine the optimal duration. |
| Suboptimal Temperature | While high temperatures are generally required,[1] an excessively high temperature might lead to side reactions or catalyst degradation. Conversely, a temperature that is too low will result in a very slow reaction. It is advisable to screen a range of temperatures (e.g., 140-160°C) to find the best balance between reaction rate and selectivity. |
| Catalyst Loading | The concentration of the catalyst can significantly impact the reaction rate. If the conversion is low, consider a modest increase in the catalyst loading. However, be aware that higher catalyst concentrations can sometimes lead to a decrease in molecular weight or an increase in side reactions. |
| Monomer Purity | Impurities in the L-lactide monomer, such as water or other nucleophiles, can interfere with the polymerization and deactivate the catalyst. Ensure the monomer is of high purity and thoroughly dried before use. |
Issue 2: Low Molecular Weight of the Polymer
Possible Causes & Solutions
| Cause | Recommended Action |
| High Catalyst Concentration | A higher concentration of the catalyst can lead to more initiation sites, resulting in a larger number of shorter polymer chains. To increase the molecular weight, try reducing the catalyst loading. |
| Presence of Chain Transfer Agents | Impurities with active hydrogens, such as water or alcohols, can act as chain transfer agents, terminating the growing polymer chains prematurely. Ensure all reagents and glassware are scrupulously dry. |
| High Reaction Temperature | Elevated temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weight polymers.[1] Investigate if a slightly lower reaction temperature can improve the molecular weight without drastically reducing the conversion rate. |
Issue 3: Partial Racemization of the Polymer
Possible Causes & Solutions
| Cause | Recommended Action |
| High Reaction Temperature | High temperatures can promote epimerization at the chiral center of the lactide monomer or the growing polymer chain, leading to a loss of stereochemical purity.[1] Optimizing for the lowest possible reaction temperature that still provides a reasonable reaction rate is crucial. |
| Prolonged Reaction Time | Extended exposure to high temperatures can increase the extent of racemization.[1] Monitor the reaction progress and stop it as soon as the desired conversion is reached to minimize this effect. |
| Basic Impurities | The presence of basic impurities can catalyze the racemization of lactide. Ensure all components of the reaction are free from basic residues. |
Experimental Protocols
General Protocol for Bulk Polymerization of L-Lactide using Manganese L-Lactate Catalyst
This protocol is a representative procedure based on available literature for the bulk polymerization of L-lactide.[1]
Materials:
-
L-Lactide (high purity)
-
Manganese(II) L-lactate
-
Schlenk flask or similar reaction vessel suitable for high-temperature reactions under inert atmosphere
-
Vacuum line and inert gas (e.g., Argon or Nitrogen) supply
-
High-temperature oil bath or heating mantle with a temperature controller
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Monomer and Catalyst Loading: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the desired amount of L-lactide and manganese L-lactate (e.g., a monomer to catalyst molar ratio of 1000:1).
-
Purging: Seal the flask and evacuate under high vacuum for at least 30 minutes to remove any residual air and moisture. Then, backfill with inert gas. Repeat this cycle three times.
-
Heating and Polymerization: Place the sealed flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 150°C).[1]
-
Stirring: Once the monomer has melted, begin stirring to ensure homogeneity.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., up to 192 hours).[1] Samples can be carefully taken at various time points under an inert atmosphere to monitor conversion and molecular weight.
-
Termination and Isolation: After the desired time, remove the flask from the heat and allow it to cool to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and catalyst residues.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Characterization: Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and stereochemical purity (e.g., by polarimetry or chiral NMR).
Visualizations
Caption: Troubleshooting workflow for this compound catalyzed polymerization.
Caption: Key reaction parameters influencing outputs in this compound catalysis.
References
Technical Support Center: Preventing Oxidation of Manganese (II) Lactate
Welcome to the Technical Support Center for Manganese (II) Lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidative stability of manganese (II) lactate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and use of manganese (II) lactate solutions.
| Issue | Potential Cause | Recommended Action |
| Pink or colorless manganese (II) lactate solution turns yellow or brown. | Oxidation of Mn(II) to Mn(III) or Mn(IV). This can be initiated by: - High pH (>7): The rate of Mn(II) oxidation by dissolved oxygen increases significantly with increasing pH. - Presence of Oxidizing Agents: Contaminants or reactive excipients can promote oxidation. - Exposure to Light: UV radiation can catalyze the oxidation process.[1] - Elevated Temperature: Higher temperatures accelerate the rate of oxidation.[2] | - pH Control: Maintain the pH of the solution in the acidic to neutral range (ideally pH 5.5-7.0). Use a non-reactive buffer system (see "Compatible Buffers" in the FAQ section). - Use of Antioxidants/Reducing Agents: Add an antioxidant such as ascorbic acid to the formulation. Ascorbic acid can reduce any Mn(III) formed back to Mn(II).[3] - Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a stable complex with Mn(II), which can be more resistant to oxidation.[4] - Light Protection: Store solutions in amber or opaque containers to protect from light.[1] - Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), unless otherwise specified. |
| Precipitate forms in the manganese (II) lactate solution. | Formation of insoluble manganese hydroxides or oxides due to oxidation and subsequent hydrolysis, especially at higher pH. | - Verify and Adjust pH: Immediately check the pH of the solution. If it has risen, adjust it back to the recommended range with a suitable acid. - Filter and Re-stabilize: If a precipitate has formed, it may be necessary to filter the solution (if appropriate for the application) and add stabilizers (antioxidant and/or chelating agent) to the filtrate. - Prepare Fresh Solution: For critical applications, it is best to discard the solution and prepare a fresh batch, ensuring proper pH control and the addition of stabilizers from the outset. |
| Inconsistent experimental results using manganese (II) lactate solutions. | The concentration of active Mn(II) may be decreasing over time due to oxidation. The resulting Mn(III) or Mn(IV) species may have different or interfering activities in your assay. | - Quantify Mn(II) Concentration: Regularly verify the concentration of Mn(II) in your stock and working solutions using a validated analytical method (see Experimental Protocol 2). - Implement a Stability Program: Conduct a small-scale stability study on your formulation under your typical experimental conditions to understand its degradation profile (see Experimental Protocol 3). - Use Freshly Prepared Solutions: For highly sensitive experiments, prepare manganese (II) lactate solutions fresh daily. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of manganese (II) lactate oxidation?
A1: The primary cause of manganese (II) lactate oxidation is the reaction of Mn(II) ions with dissolved oxygen. This reaction is significantly accelerated by factors such as elevated pH (above neutral), exposure to light, and increased temperature.[1][2][5] The presence of catalytic surfaces or other oxidizing agents can also enhance the rate of oxidation.[2]
Q2: What is the ideal pH range for storing manganese (II) lactate solutions?
A2: To minimize oxidation, manganese (II) lactate solutions should be maintained in a slightly acidic to neutral pH range, typically between 5.5 and 7.0.[6] A 1% solution of manganese (II) lactate trihydrate in water has a pH of approximately 6.0.[7]
Q3: What types of buffers are compatible with manganese (II) lactate?
A3: Buffer selection is critical as some organic buffers can act as reducing agents for manganese oxides, which could interfere with stability studies.[8] Inorganic buffer systems like phosphate (B84403) or acetate (B1210297) buffers are generally suitable. However, it is crucial to ensure the final pH is within the stable range for Mn(II). Citrate buffers may also be used, but potential chelation effects should be considered. It is recommended to avoid buffers like HEPES and TRIS in studies focused on manganese oxidation, as they have been shown to reduce Mn(IV) to Mn(III).[8]
Q4: How can I visually assess if my manganese (II) lactate solution has oxidized?
A4: Pure manganese (II) lactate solutions are typically light pink or colorless.[9] The appearance of a yellow to brown color is a strong indicator of the formation of Mn(III) or Mn(IV) species. The formation of a brown precipitate suggests the presence of insoluble manganese oxides or hydroxides.
Q5: What are the recommended storage conditions for manganese (II) lactate powder and solutions?
A5:
-
Powder: Store manganese (II) lactate powder in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and air.[10]
-
Solutions: Store manganese (II) lactate solutions in airtight, opaque (amber) containers, refrigerated at 2-8°C to minimize oxidation. For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon.
Q6: Can I use antioxidants to prevent oxidation? If so, which ones and at what concentration?
A6: Yes, antioxidants are effective. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose as it can reduce higher oxidation states of manganese back to Mn(II).[3] A starting concentration range to evaluate is 0.01% to 0.1% (w/v). The optimal concentration will depend on the specifics of your formulation and storage conditions and should be determined experimentally.
Q7: How do chelating agents like EDTA help in stabilization?
A7: Chelating agents like EDTA form a stable complex with the Mn(II) ion. This complex can be more resistant to oxidation than the free Mn(II) ion.[4] By sequestering the manganese ion, EDTA can prevent it from participating in oxidation reactions. A typical starting concentration for EDTA is in the range of 0.01% to 0.05% (w/v).
Quantitative Data Summary
The following tables summarize key stability and analytical data. Note that specific kinetic data for manganese (II) lactate is limited in the literature; therefore, some values are based on general principles of Mn(II) oxidation and should be confirmed experimentally for your specific system.
Table 1: Factors Influencing Manganese (II) Oxidation Rate
| Factor | Effect on Oxidation Rate | General Recommendation |
| pH | Rate increases significantly above pH 7.[5] | Maintain pH between 5.5 and 7.0. |
| Temperature | Rate increases with temperature.[2] | Store solutions at 2-8°C. |
| Light | UV light can accelerate oxidation.[1] | Store in amber or opaque containers. |
| Oxygen | Primary oxidant; rate is dependent on O₂ concentration.[5] | De-gas solutions and store in airtight containers. Purge with inert gas for long-term storage. |
Table 2: Suggested Starting Concentrations for Stabilizers
| Stabilizer | Mechanism of Action | Suggested Starting Concentration (w/v) | Reference |
| Ascorbic Acid | Antioxidant / Reducing Agent | 0.01% - 0.1% | [3] |
| EDTA | Chelating Agent | 0.01% - 0.05% | [4] |
Table 3: Analytical Wavelengths for Manganese Species
| Species | Method | Wavelength (nm) | Reference |
| Total Manganese | Formaldoxime Method | 450 | [11] |
| Mn(III) | Pyrophosphate Complex | 258 | [7] |
| Mn(III)-Lactate Complex | Spectrophotometry | ~491 (for Mn(III) sulfate) | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Manganese (II) Lactate Stock Solution (100 mM)
Materials:
-
Manganese (II) lactate trihydrate (FW: 287.14 g/mol )[7]
-
High-purity water (e.g., Milli-Q or equivalent)
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Volumetric flasks (amber glass recommended)
-
Magnetic stirrer and stir bar
Procedure:
-
De-gas Water: Before use, sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weigh Manganese (II) Lactate: Weigh 2.871 g of manganese (II) lactate trihydrate and transfer it to a 100 mL volumetric flask.
-
Add Stabilizers (Optional but Recommended):
-
Add 10 mg of ascorbic acid (for a final concentration of 0.01%).
-
Add 10 mg of EDTA disodium salt (for a final concentration of 0.01%).
-
-
Dissolution: Add approximately 80 mL of the de-gassed water to the flask. Stir with a magnetic stirrer until all solids are dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to be within the 6.0-6.5 range using 0.1 M HCl or 0.1 M NaOH.
-
Final Volume: Bring the solution to the final volume of 100 mL with de-gassed water.
-
Storage: Transfer the solution to a tightly sealed amber glass bottle. Purge the headspace with inert gas before sealing. Store at 2-8°C.
Protocol 2: Spectrophotometric Quantification of Manganese (III) Formation
This method is adapted from the principle of measuring Mn(III) as a pyrophosphate complex.[7]
Materials:
-
Manganese (II) lactate solution (sample to be tested)
-
Sodium pyrophosphate solution (120 mM, pH 6.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: In a test tube protected from light, mix 1 mL of your manganese (II) lactate solution with 2 mL of the 120 mM sodium pyrophosphate solution.
-
Incubation: Allow the mixture to stand for 48 hours at room temperature in the dark to ensure complete complexation of any Mn(III).[7]
-
Spectrophotometric Measurement:
-
Use a solution of sodium pyrophosphate as the blank.
-
Measure the absorbance of the sample at 258 nm.
-
-
Quantification: The concentration of the Mn(III)-pyrophosphate complex can be determined using a standard curve prepared from a known Mn(III) source (e.g., by controlled oxidation of a Mn(II) standard) or by using a molar absorptivity coefficient if available in the literature for these specific conditions. An increase in absorbance at 258 nm over time indicates the formation of Mn(III).
Protocol 3: Accelerated Stability Study Design
This protocol is a general guideline based on ICH recommendations for accelerated stability testing.[13]
Objective: To evaluate the effectiveness of different stabilizers on the oxidative stability of a manganese (II) lactate solution.
Procedure:
-
Prepare Formulations: Prepare several batches of your manganese (II) lactate solution:
-
Control: No stabilizers.
-
Formulation A: With ascorbic acid (e.g., 0.05%).
-
Formulation B: With EDTA (e.g., 0.025%).
-
Formulation C: With both ascorbic acid and EDTA.
-
-
Storage Conditions: Aliquot each formulation into multiple amber vials and store them under the following conditions:
-
Long-term: 5°C ± 3°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Initial: Test all formulations at Day 0.
-
Accelerated: Test at 1, 2, 4, and 6 weeks.
-
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change and precipitation.
-
pH: Potentiometric measurement.
-
Quantification of Mn(III): Using the spectrophotometric method described in Protocol 2.
-
Assay of Mn(II): To determine the remaining concentration of the active species.
-
-
Data Analysis: Plot the concentration of Mn(III) formed over time for each formulation under accelerated conditions. Compare the degradation rates to determine the most effective stabilization strategy. The data can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.
Visualizations
Caption: Factors leading to the oxidation of Manganese (II) Lactate.
Caption: Workflow for preparing and maintaining stable Manganese (II) Lactate solutions.
Caption: Mechanisms of stabilization for Manganese (II) by Ascorbic Acid and EDTA.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Manganese(II) oxidation kinetics on metal oxide surfaces [authors.library.caltech.edu]
- 3. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Organic buffers act as reductants of abiotic and biogenic manganese oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese lactate - Wikipedia [en.wikipedia.org]
- 9. Spectrophotometric determination of manganese in acidified matrices from (pore)waters and from sequential leaching of sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 11. Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism [article.sapub.org]
- 12. database.ich.org [database.ich.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Purification of Crude Manganese Lactate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude manganese lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of purified manganese lactate?
A1: Purified this compound typically appears as light pink crystals.[1] It is soluble in water and forms crystalline hydrates.[1] Key specifications for purified this compound crystals are summarized in the table below.
Q2: What are the common impurities in crude this compound?
A2: Crude this compound can contain a variety of impurities depending on the synthesis method. Common impurities may include unreacted starting materials like manganese carbonate, excess lactic acid, and various inorganic salts such as chlorides, sulfates, and phosphates.[2] Heavy metals can also be present as contaminants.[2] If produced via fermentation, residual nutrients and by-products from the fermentation broth may also be present.[3][4]
Q3: What is the most common method for purifying crude this compound?
A3: Recrystallization is a primary and effective method for purifying crude this compound. This technique relies on the difference in solubility of the this compound and its impurities in a given solvent at different temperatures. For lactate salts, controlled cooling crystallization from an aqueous solution is a frequently used approach.[3]
Q4: What is the effect of pH on the purification process?
A4: The pH of the solution is a critical factor that influences the solubility and stability of this compound. The typical pH for a 5% solution of purified this compound is between 5.5 and 7.5.[2] Deviations outside this range can affect the stability and solubility of the salt.[5][6] For instance, at a higher pH (above 7.5), manganese can begin to precipitate as manganese hydroxides or carbonates, leading to product loss or contamination.[6]
Q5: How can I determine the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. A common method is to determine the manganese content, which should be between 20.0% and 20.8% for the dihydrate form.[2] This can be measured using methods like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or titration.[7] Ion chromatography can be employed to detect and quantify anionic impurities like chlorides and sulfates, as well as residual organic acids.[4][8][9]
Data Summary
Table 1: Specifications for Purified this compound
| Parameter | Specification | Source |
|---|---|---|
| Appearance | Pink crystals | [1][2] |
| Assay (Purity) | 98% minimum | [2] |
| Manganese (Mn) Content | 20.0 – 20.8% | [2] |
| Solubility (in water at 25°C) | 10g / 100mL minimum | [2] |
| pH (5% solution) | 5.5 – 7.5 | [2] |
| Chloride (Cl) | 80 ppm maximum | [2] |
| Sulfate (SO₄) | 400 ppm maximum | [2] |
| Phosphate (PO₄) | 150 ppm maximum | [2] |
| Heavy Metals | 20 ppm maximum |[2] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes a general procedure for the purification of crude this compound using aqueous recrystallization.
-
Dissolution: Dissolve the crude this compound in deionized water at an elevated temperature (e.g., 60-70°C) to create a saturated or near-saturated solution.[3] The solubility of this compound is a minimum of 10g/100mL at 25°C, and will be significantly higher at elevated temperatures.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step prevents premature crystallization of the product on the filter.
-
Cooling and Crystallization: Allow the hot, clear solution to cool down gradually. A controlled, slow cooling rate (e.g., 1-5 °C/hour) is recommended to promote the formation of larger, purer crystals.[3] Rapid cooling can lead to the formation of small crystals that may trap impurities.
-
Crystal Harvesting: Once crystallization is complete (e.g., after reaching room temperature or further cooling to 2-4°C to maximize yield), separate the crystals from the mother liquor by filtration, for example, using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold deionized water or a suitable solvent in which this compound has low solubility to remove any adhering mother liquor.
-
Drying: Dry the purified crystals at an appropriate temperature (e.g., 70°C) until a constant weight is achieved.[3] Store the final product in a clean, dry, and well-sealed container.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Crystals | 1. The initial solution was not sufficiently saturated.2. The final cooling temperature was too high.3. Significant product loss during washing. | 1. Reduce the amount of solvent used for dissolution or start with more crude product.2. Cool the solution to a lower temperature (e.g., 2-4°C) to decrease the solubility of this compound further.[3]3. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Product is Discolored (e.g., brown or off-white) | 1. Presence of colored organic impurities from the starting material or fermentation broth.[3]2. Oxidation of manganese(II) to higher oxidation states.3. Contamination with heavy metals like iron.[2] | 1. Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product.2. Ensure the pH is within the stable range (5.5-7.5) to minimize oxidation.[2] Perform purification under an inert atmosphere if necessary.3. If iron is a suspected contaminant, a pre-purification step like precipitation by carefully adjusting the pH might be necessary before crystallization.[10][11] |
| Crystals are Very Fine or Needle-like | 1. The solution was cooled too rapidly.2. Insufficient agitation or excessive agitation during crystallization. | 1. Implement a slower, controlled cooling rate to allow for larger crystal growth.[3]2. Introduce gentle, slow stirring during the cooling phase to promote uniform crystal growth. Avoid vigorous agitation which can lead to rapid nucleation and smaller crystals. |
| Final Product Fails Purity Assay | 1. Inefficient removal of soluble impurities during crystallization.2. Impurities were trapped (occluded) within the crystals. | 1. Perform a second recrystallization step (re-dissolving the crystals and repeating the process).2. Ensure a slow cooling rate is used.[3] Trapping of impurities is more likely with rapid crystal formation. |
Visualizations
Caption: Workflow for the Recrystallization of Crude this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jostchemical.com [jostchemical.com]
- 3. WO2020110108A1 - Purification of magnesium lactate from fermentation broths having high amounts of impurities - Google Patents [patents.google.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Purify & Concentrate a Manganese Leach Solution - 911Metallurgist [911metallurgist.com]
- 11. jmmab.com [jmmab.com]
Technical Support Center: Manganese Lactate Solubility
Welcome to the technical support center for manganese lactate (B86563). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving manganese lactate.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is generally considered soluble in water.[1][2] However, the term "soluble" can be relative in a research context, and achieving high concentrations may be challenging under certain conditions. Published solubility data indicates a minimum solubility, which can be influenced by factors such as temperature, pH, and the presence of other solutes.
Table 1: Reported Solubility of Manganese (II) Lactate
| Compound | Formula | Temperature | Solubility |
|---|
| Manganese (II) Lactate Dihydrate | Mn(C₃H₅O₃)₂ · 2H₂O | 25°C (77°F) | ≥ 10 g / 100 mL[3] |
This value is a minimum solubility provided by a commercial supplier and may vary based on the specific crystalline form (dihydrate vs. trihydrate) and purity.
Q2: I am having difficulty dissolving this compound even though it's reported as soluble. What are the common causes?
Several factors can impede the dissolution of this compound in your experiments:
-
pH of the Solution: The pH of your solvent is a critical factor. The solubility of manganese salts can decrease in alkaline conditions (pH > 8), leading to the precipitation of manganese hydroxides or oxides.[4][5]
-
Temperature: While heating generally increases the solubility of salts, this compound's solubility might be affected by temperature in complex ways, especially in unbuffered solutions.[6]
-
Common Ion Effect: If your solvent already contains a significant concentration of lactate or manganese ions from other sources, it can suppress the dissolution of this compound.
-
Redox Potential: In well-aerated, neutral to alkaline solutions, the soluble Mn(II) ion can be oxidized to insoluble Mn(IV) oxides, appearing as a precipitate.[5]
-
Interactions with Other Ions: The presence of certain ions, like carbonates or phosphates, can lead to the formation of less soluble manganese salts. Conversely, ions like calcium might also influence manganese absorption or solubility in certain systems.[4][7]
Troubleshooting Guides
Guide 1: Optimizing Solvent Conditions
If you are encountering solubility issues, the first step is to optimize the properties of your solvent system.
Issue: Precipitate forms when adding this compound to my buffer.
Solution: Adjust the pH of your solvent. Lowering the pH can significantly increase the solubility of manganese salts by preventing the formation of insoluble hydroxides.[6]
Experimental Protocol: Increasing Solubility via pH Adjustment
-
Prepare the Solvent: Begin with your desired solvent (e.g., deionized water, buffer).
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Add this compound: Slowly add the this compound powder to the solution while stirring.
-
Adjust pH: If a precipitate forms or the solution becomes cloudy, add a dilute acid (e.g., 0.1 M HCl or Lactic Acid) dropwise. Lactic acid can be a good choice to avoid introducing other anions.
-
Target pH: Aim for a slightly acidic to neutral pH range (e.g., 5.5 - 7.0), where manganese (II) is more stable and soluble.[3]
-
Observe: Continue stirring and adding acid until the this compound is fully dissolved.
-
Final Volume: Once dissolved, adjust to the final desired volume with your solvent.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Issue: My solution is saturated, but I need a higher concentration.
Solution 1: Increase the Temperature. For many salts, solubility increases with temperature.
Experimental Protocol: Thermal Method
-
Place your solution in a beaker on a magnetic stir plate with heating capabilities.
-
Begin stirring and gently heat the solution (e.g., to 40-50°C). Avoid boiling, which could degrade the lactate or alter other components.
-
Incrementally add more this compound powder as the temperature rises.
-
Once dissolved, allow the solution to cool slowly to room temperature. Note: Be aware of potential supersaturation and precipitation upon cooling. If precipitation occurs, the solution was saturated at the higher temperature.
Solution 2: Use a Co-solvent. this compound is reported to be soluble in ethanol (B145695).[1][2] Adding a co-solvent can alter the polarity of the solvent and may increase solubility.
Experimental Protocol: Co-Solvent Method
-
Determine the compatibility of a co-solvent (e.g., ethanol) with your experimental system.
-
Prepare a mixture of your primary solvent (e.g., water) and the co-solvent. Start with a low percentage, such as 10% ethanol (v/v).
-
Attempt to dissolve the this compound in the co-solvent mixture.
-
Gradually increase the percentage of the co-solvent if needed, while monitoring for any adverse effects on other components in your formulation.
Guide 2: Using Solubility Enhancers
Chemical additives can be used to form soluble complexes with manganese, effectively increasing its concentration in solution.
Issue: I cannot alter the pH or temperature of my system, but I need to increase this compound concentration.
Solution: Use a complexing or chelating agent. These molecules bind to the manganese (Mn²⁺) ion, forming a stable, soluble complex. This process reduces the concentration of free Mn²⁺ ions, shifting the equilibrium to favor further dissolution of the this compound salt.[8]
Table 2: Common Chelating Agents for Divalent Cations
| Agent | Type | Typical pH Range | Notes |
|---|---|---|---|
| Citric Acid / Citrate | Carboxylic Acid | Acidic to Neutral | A relatively weak but biocompatible chelator. |
| EDTA | Polyaminocarboxylic Acid | Wide range, very effective > 6 | A strong, common chelator. May chelate other essential metals.[9][10] |
| DTPA | Polyaminocarboxylic Acid | Wide range, very effective > 6 | A strong chelator, similar in function to EDTA.[9] |
Experimental Protocol: Increasing Solubility with a Chelating Agent
-
Select an Agent: Choose a chelating agent compatible with your experiment (e.g., sodium citrate for a biological system).
-
Determine Molar Ratio: The required amount of the chelating agent depends on the concentration of manganese. A 1:1 molar ratio of chelator to manganese is a common starting point.
-
Dissolve Chelator: First, dissolve the chelating agent (e.g., sodium citrate) in your solvent.
-
Add this compound: Slowly add the this compound to the chelator-containing solution while stirring.
-
Observe: The formation of the manganese-chelate complex should allow more this compound to dissolve than in the solvent alone.
Caption: Chelation sequesters free Mn²⁺ ions, promoting further dissolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. jostchemical.com [jostchemical.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Manganese - Canada.ca [canada.ca]
- 6. scielo.br [scielo.br]
- 7. nationalacademies.org [nationalacademies.org]
- 8. youtube.com [youtube.com]
- 9. In vitro and in vivo studies on chelation of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
common impurities in commercial manganese lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial manganese lactate (B86563). The following information addresses common issues related to impurities and their potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial manganese lactate?
Commercial this compound is synthesized from lactic acid and a manganese source, typically manganese carbonate. Impurities can originate from these raw materials and the manufacturing process itself. They can be broadly categorized as:
-
Inorganic Impurities: These include heavy metals (such as iron, lead, cadmium, and mercury), other metal ions (like calcium and magnesium), anions (chloride, sulfate (B86663), and phosphate), and unreacted manganese carbonate.[1]
-
Organic Impurities: These primarily stem from the lactic acid source, especially if it's produced via fermentation.[2] Common organic impurities include other organic acids (e.g., acetic, pyruvic, and formic acid), residual sugars (like glucose or sucrose), and proteins.[2]
Q2: My experimental results are inconsistent when using a new batch of this compound. What could be the cause?
Inconsistent results between batches of this compound can often be attributed to variations in the impurity profile. Even if the overall purity is high, slight differences in the levels of specific inorganic or organic impurities can affect sensitive biological and chemical systems. It is recommended to review the Certificate of Analysis (CoA) for each batch and, if possible, qualify new batches in a non-critical experiment before use in large-scale or crucial studies.
Q3: I am observing unexpected cell toxicity in my culture after adding this compound as a supplement. What is the likely cause?
Unexpected cytotoxicity is often linked to the presence of heavy metal impurities.[3] While reputable suppliers adhere to strict limits for heavy metals, variations can occur. It is advisable to use a pharmaceutical or high-purity grade of this compound for cell culture applications to minimize the risk of heavy metal-induced toxicity. Additionally, ensure that the final concentration of this compound in your cell culture medium is within a non-toxic range for your specific cell line.
Q4: Can impurities in this compound affect the stability of my drug formulation?
Yes, certain impurities can compromise the stability of active pharmaceutical ingredients (APIs). For instance, residual organic acids can alter the pH of a formulation, potentially accelerating the degradation of pH-sensitive APIs. Heavy metals can also act as catalysts in degradation reactions. Therefore, using highly pure this compound with low levels of reactive impurities is crucial in drug formulation to ensure the stability and shelf-life of the final product.
Troubleshooting Guides
Issue 1: Inconsistent Enzyme Activity in a Manganese-Dependent Assay
Symptoms:
-
Variable enzyme kinetics between experiments.
-
Lower than expected enzyme activity.
-
Batch-to-batch variability in assay results.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Heavy Metal Inhibition: Other divalent cations (e.g., iron, zinc, lead) can compete with manganese for binding to the enzyme's active site, leading to inhibition. | 1. Review the Certificate of Analysis for heavy metal content. 2. Switch to a higher purity grade of this compound with lower specified limits for interfering metals. 3. Consider performing a dialysis or chelation step on your protein preparation if the source of metal contamination is suspected to be from other reagents. |
| pH Shift due to Acidic Impurities: The presence of residual organic acids could slightly alter the pH of your assay buffer, moving it away from the optimal pH for enzyme activity. | 1. Measure the pH of your final assay buffer after the addition of this compound. 2. Adjust the pH if necessary. 3. Use a grade of this compound with low levels of organic acid impurities. |
Issue 2: Precipitation or Cloudiness in Solution
Symptoms:
-
A hazy or cloudy appearance when dissolving this compound in a buffer.
-
Formation of a visible precipitate over time.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insoluble Impurities: Unreacted manganese carbonate or other insoluble inorganic salts may be present. | 1. Filter the this compound solution through a 0.22 µm filter before use. 2. Ensure you are using a reputable supplier with stringent quality control. |
| Reaction with Buffer Components: Phosphate (B84403) or high concentrations of sulfate in your buffer can react with manganese ions to form insoluble precipitates. | 1. If using a phosphate buffer, consider switching to a non-phosphate buffer system like HEPES or Tris. 2. Review the concentration of all components in your buffer to ensure compatibility. |
Data Presentation
The following table summarizes typical specification limits for impurities in a purified grade of this compound, based on commercially available data.[1]
| Impurity | Specification Limit (ppm) |
| Heavy Metals | ≤ 20 |
| Chloride (Cl) | ≤ 80 |
| Sulfate (SO₄) | ≤ 400 |
| Phosphate (PO₄) | ≤ 150 |
Experimental Protocols
Protocol: Quantification of Heavy Metal Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines a general procedure for the determination of heavy metal impurities in a this compound sample.
1. Sample Preparation: a. Accurately weigh approximately 0.5 g of the this compound sample into a clean, acid-washed digestion vessel. b. Add 5 mL of high-purity nitric acid (trace metal grade). c. If residual organic matter is expected, add 1 mL of high-purity hydrogen peroxide. d. Place the vessel in a microwave digestion system and digest according to a validated program for organic salts. e. After digestion and cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with deionized water.
2. Standard Preparation: a. Prepare a series of calibration standards for the elements of interest (e.g., Pb, Cd, Hg, Fe) from certified stock solutions. b. The concentration range of the standards should bracket the expected concentration of the impurities in the sample. c. Matrix-match the standards by adding a corresponding amount of high-purity manganese to mimic the sample matrix.
3. ICP-MS Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. b. Aspirate the prepared standards and sample solutions into the instrument. c. Measure the intensity of the signal for each target element at its specific mass-to-charge ratio. d. Generate a calibration curve from the standard measurements and use it to calculate the concentration of each heavy metal in the sample.
Mandatory Visualizations
References
Technical Support Center: Optimizing Manganese Lactate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing manganese lactate (B86563) concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of manganese lactate on cell viability?
A1: The effect of manganese (Mn) on cell viability is highly dose-dependent. At low concentrations, manganese is an essential cofactor for various enzymes and can be beneficial for cell function. However, at higher concentrations, manganese can induce cytotoxicity through mechanisms including oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2] While specific data for this compound is limited, studies on other manganese salts like manganese chloride show that excessive concentrations lead to decreased cell proliferation and viability in a dose-dependent manner.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: A starting point for dose-response experiments with manganese compounds can range from low micromolar (µM) to millimolar (mM) concentrations. For instance, studies with manganese chloride have used concentrations from 0.01 mM to 0.5 mM.[3] It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal and cytotoxic levels for your specific cell line.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is soluble in water.[4][5] To prepare a stock solution, dissolve this compound powder in sterile, deionized water or a suitable buffer like PBS. It is recommended to filter-sterilize the stock solution. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. The stability of the solution will depend on the solvent and storage conditions.
Q4: Which cell viability assays are suitable for assessing the effects of this compound?
A4: Several assays can be used to assess cell viability after this compound treatment:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of MTT to formazan (B1609692).[6][7]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity.[1][8][9][10][11]
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
-
Flow Cytometry with Viability Dyes: Propidium iodide (PI) or 7-AAD can be used to identify and quantify dead cells.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate in cell culture medium after adding this compound. | High concentration of this compound exceeding its solubility in the medium. Interaction with components in the culture medium, such as phosphates or carbonates. | Prepare a more diluted stock solution. Add the stock solution to pre-warmed media while gently vortexing. Consider using a serum-free medium for initial experiments to identify potential interactions. |
| High variability between replicate wells in a 96-well plate. | Uneven cell seeding. Pipetting errors. Edge effects due to evaporation. | Ensure a homogeneous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or medium to maintain humidity. |
| Low signal or unexpected results in the MTT assay. | Low cell number. Incorrect incubation time. Interference of this compound with the assay. | Optimize cell seeding density. Determine the optimal incubation time for your cell line. Run a control with this compound in cell-free medium to check for direct reduction of MTT. |
| High background in the LDH assay. | Serum in the culture medium contains LDH. Lysis of cells during handling. | Use a low-serum or serum-free medium if possible. Handle cells gently to avoid mechanical damage. Include a "medium only" background control.[10] |
| Observed cytotoxicity is much higher or lower than expected. | Cell line sensitivity. Different manganese salt used in literature. Purity of this compound. | Different cell lines exhibit varying sensitivities to manganese.[12] Be aware that cytotoxicity data from other manganese salts (e.g., MnCl2) may not be directly comparable. Ensure the purity and quality of your this compound. |
Quantitative Data Summary
Quantitative data for this compound is limited in the scientific literature. The following tables summarize data from studies using other manganese compounds and should be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Manganese Compounds in Various Cell Lines
| Manganese Compound | Cell Line | Concentration Range | Observed Effect |
| Manganese Chloride | HeLa, Human embryonic diploid fibroblasts, V79, L-A mouse fibroblasts | Not specified | Dose-dependent decrease in proliferation and viability.[1] |
| Manganese (II,III) Oxide Nanoparticles | Rat type II alveolar epithelial cells | Not specified | Induced apoptosis.[13] |
| Manganese Chloride | HepG2, MDCK, GL15, SHSY5Y, C2C12 | Not specified | Cell-type specific toxic response.[12] |
| Manganese Chloride | SH-SY5Y | Not specified | Induced cell injury and apoptosis.[14] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[8][9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Manganese-induced apoptosis signaling pathway.
Caption: Troubleshooting logic for cell viability experiments.
References
- 1. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jostchemical.com [jostchemical.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of manganese oxide nanoparticles and manganese sulfate with regard to oxidative stress, uptake and apoptosis in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
Technical Support Center: Troubleshooting Inconsistent Results with Manganese Lactate
Welcome to the technical support center for manganese lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experiments involving manganese lactate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is an organic chemical compound, a salt of manganese and lactic acid, with the formula Mn(C₃H₅O₃)₂. It typically appears as light pink crystals and is soluble in water and ethanol. It can form crystalline hydrates, most commonly as a dihydrate or trihydrate.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is used in various research applications, including as a source of manganese(II) ions in cell culture experiments to study the effects of manganese on cellular processes, as a nutrient supplement in microbial fermentation, and in studies related to neurotoxicity and signaling pathways.[2]
Q3: How should this compound be stored?
A3: this compound should be stored in a clean, dry warehouse in its original unopened containers to ensure its stability and prevent contamination.[2]
Q4: What are the key quality control parameters to consider when purchasing this compound for research?
A4: For research applications, it is crucial to consider the purity of the compound, the manganese content, pH of a solution, and the levels of potential contaminants such as heavy metals, sulfates, and phosphates. Reputable suppliers will provide a certificate of analysis with this information.
Troubleshooting Guide
Issue 1: Variability in Experimental Results Between Batches of this compound
Possible Cause: Inconsistent purity, hydration state, or contaminant levels between different lots of this compound can lead to significant variations in experimental outcomes.
Solution:
-
Source from a reputable supplier: Always purchase research-grade this compound from a supplier that provides a detailed certificate of analysis for each batch.
-
Perform incoming quality control: If possible, perform basic quality control tests on new batches, such as measuring the pH of a standard solution and assessing its solubility.
-
Standardize solution preparation: Use a consistent protocol for preparing stock solutions, including the solvent, concentration, and storage conditions.
Issue 2: Precipitation in Cell Culture Media After Adding this compound
Possible Cause:
-
Reaction with media components: Manganese ions can react with components in complex cell culture media, such as phosphates and carbonates, to form insoluble precipitates. This is more likely to occur in media with high concentrations of these ions.
-
pH shifts: The addition of a this compound solution, or the metabolic activity of the cells, can alter the pH of the culture medium, leading to the precipitation of manganese salts.
-
High concentration: Using too high a concentration of this compound can exceed its solubility limit in the culture medium.
Solution:
-
Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment to minimize the risk of degradation or precipitation over time.
-
Use a suitable solvent: Dissolve this compound in high-purity water (e.g., Milli-Q) or a simple buffer before adding it to the final culture medium.
-
Lower the concentration: Test a range of lower concentrations to find the optimal, non-precipitating dose for your specific cell line and media type.
-
Consider the anion: The lactate anion itself can be metabolized by cells, potentially affecting the local pH. If precipitation persists, consider using a different manganese salt, such as manganese chloride, to see if the issue is related to the lactate.[3]
Issue 3: Unexpected Cytotoxicity or Changes in Cell Morphology
Possible Cause:
-
Manganese toxicity: Manganese is an essential trace element, but at higher concentrations, it can be toxic to cells, leading to decreased viability, changes in cell shape, and induction of apoptosis.[4] The trivalent form of manganese (Mn³⁺) is generally considered more cytotoxic than the divalent form (Mn²⁺).
-
Lactate metabolism: The lactate component can be metabolized by cells, which can alter the cellular redox state and affect cell proliferation.[5][6] This could lead to unexpected biological effects separate from the manganese itself.
-
Contaminants: The presence of heavy metal or other contaminants in the this compound could be contributing to cytotoxicity.
Solution:
-
Dose-response curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
-
Control for lactate: Include a control group treated with sodium lactate at a concentration equivalent to that in the this compound treatment to distinguish the effects of manganese from those of lactate.
-
Purity verification: Ensure the use of high-purity this compound. If cytotoxicity is a persistent issue, consider testing a batch from a different supplier.
Issue 4: Inconsistent Effects on Signaling Pathways
Possible Cause:
-
Cellular context: The effect of manganese on signaling pathways can be cell-type specific and dependent on the cellular redox state and the presence of other signaling molecules.
-
Complex interactions: Manganese can interact with multiple signaling cascades, and the net effect may be a complex interplay of these interactions.
-
Lactate as a signaling molecule: Lactate is not just a metabolic byproduct; it can also act as a signaling molecule, potentially influencing pathways in addition to those affected by manganese.[7]
Solution:
-
Thorough characterization: When investigating the effect of this compound on a specific signaling pathway, it is important to assess the activation state of key upstream and downstream components of the pathway.
-
Use specific inhibitors: Employ specific pharmacological inhibitors of the pathway of interest to confirm that the observed effects of this compound are indeed mediated by that pathway.
-
Isolate variables: As mentioned previously, use appropriate controls (e.g., sodium lactate) to dissect the specific contributions of manganese and lactate to the observed signaling changes.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | Mn(C₃H₅O₃)₂ | [1] |
| Molar Mass | 233.08 g/mol | [1] |
| Appearance | Light pink crystals | [1] |
| Solubility in Water (25°C) | ≥ 10g/100mL | [2] |
| pH (5% solution) | 5.5 – 7.5 | [2] |
| Manganese Content (as Mn) | 20.0 – 20.8% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Manganese (II) lactate dihydrate (or trihydrate, note the hydration state for accurate molarity calculations)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, light pink.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).
-
Protocol 2: Cell Treatment with this compound
-
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Control vehicle (sterile water or PBS)
-
Sodium lactate stock solution (for lactate control)
-
-
Procedure:
-
Seed cells at the desired density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the treatment media by diluting the this compound stock solution to the final desired concentrations in fresh, pre-warmed complete cell culture medium.
-
Prepare control media: one with the vehicle alone and another with sodium lactate at a concentration equimolar to the lactate in the highest this compound treatment group.
-
Carefully remove the old medium from the cells.
-
Gently add the prepared treatment and control media to the respective wells or flasks.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays (e.g., cell viability assay, Western blot, qPCR).
-
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways that can be affected by manganese.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. jostchemical.com [jostchemical.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Lactic Acid on Cell Proliferation and Free Radical Induced Cell Death in Monolayer Cultures of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of manganese lactate
This technical support center provides guidance on the long-term storage, stability, and handling of manganese lactate (B86563) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for manganese lactate?
A1: For optimal stability, this compound should be stored in a clean, dry, and cool warehouse environment.[1] It is crucial to keep it in its original, unopened containers to protect it from environmental factors.[1]
Q2: Is this compound sensitive to environmental factors?
A2: Yes, this compound is sensitive to heat, light, and moisture.[2] Exposure to these conditions can lead to degradation of the compound. It is also incompatible with strong oxidizing agents, bases, amines, reducing agents, acids, and acid anhydrides.
Q3: What are the physical properties of this compound?
A3: this compound is a pink crystalline solid.[1][3] It is soluble in water.[3]
Q4: My this compound powder appears clumpy. What could be the cause and how can I handle it?
A4: Clumpiness in this compound powder is likely due to its hygroscopic nature, meaning it readily absorbs moisture from the air.[4] To handle a hygroscopic powder, it is recommended to work in a controlled environment with low humidity, such as a glove box or under a stream of dry nitrogen.[5][6][7] If a controlled environment is not available, work quickly and keep the container tightly sealed when not in use. For accurate measurements of a highly hygroscopic compound, it may be preferable to prepare a stock solution from the entire container and then aliquot it.[8]
Q5: I observed a color change in my stored this compound. What does this indicate?
A5: A change from its typical pink color may indicate a change in the oxidation state of the manganese ion or the presence of impurities.[9] The most stable oxidation state of manganese is Mn(II), which typically appears pale pink.[9] Other oxidation states of manganese have different colors.[10] A color change could be a sign of degradation, and the material should be re-analyzed for purity before use.
Q6: I am observing precipitation when preparing an aqueous solution of this compound. What could be the issue?
A6: Precipitation can occur for several reasons. If preparing a solution in a buffered medium, especially phosphate (B84403) buffers, insoluble manganese phosphate may form.[11] The pH of the solution is also critical; significant shifts in pH can affect the solubility of manganese salts.[12] Ensure the water used is purified and that there are no incompatible substances present in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in Powder Color (e.g., darkening) | Oxidation of Mn(II) to a higher oxidation state due to exposure to air, light, or incompatible chemicals. | Discard the reagent as its purity is compromised. Review storage procedures to ensure containers are tightly sealed and protected from light. |
| Powder is Clumped or Appears Wet | Absorption of moisture from the atmosphere (hygroscopicity). | Handle the powder in a low-humidity environment (e.g., glove box). For future use, store the container with a desiccant. If precise concentrations are critical, consider preparing a stock solution from the entire bottle.[8] |
| Incomplete Dissolution in Water | The solution may be saturated, or the product may have degraded to a less soluble form. | Check the concentration against the known solubility of this compound. Gentle heating may aid dissolution, but be cautious as heat can also promote degradation. If insolubility persists, the product quality may be compromised. |
| Precipitate Forms in a Buffered Solution | Formation of an insoluble manganese salt with a component of the buffer (e.g., phosphate).[11] | Consider using an alternative buffer system. If a phosphate buffer is necessary, the order of addition of components and pH adjustment can sometimes prevent precipitation. |
| Unexpected pH of the Solution | Degradation of the lactate moiety, potentially leading to the formation of acidic or basic byproducts. | Measure the pH of a freshly prepared solution and compare it to the expected range. A significant deviation may indicate degradation. |
Stability Data
While specific public data on the long-term stability of this compound under various conditions is limited, the following table provides a general guideline based on the properties of similar organic salts. It is strongly recommended to perform your own stability studies for critical applications.
| Condition | Parameter | Recommendation/Expected Outcome |
| Temperature | 4°C (Refrigerated) | High stability expected. Recommended for long-term storage. |
| 25°C (Room Temperature) | Generally stable if protected from light and humidity. | |
| 40°C | Increased potential for degradation over time. | |
| Humidity | <30% RH | High stability expected. |
| >60% RH | Increased risk of hygroscopic effects (clumping) and potential hydrolytic degradation. | |
| Light | Protected from Light | High stability expected. |
| Exposed to UV/Visible Light | Potential for photodegradation. A color change may be observed. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability Under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods.[13][14]
1. Acid and Base Hydrolysis:
- Prepare a 1 mg/mL solution of this compound in 0.1 M HCl and another in 0.1 M NaOH.
- Store the solutions at room temperature and 60°C.
- Sample at initial, 2, 4, 8, 12, and 24-hour time points.
- Neutralize the samples before analysis.
- Analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
- Prepare a 1 mg/mL solution of this compound in a 3% hydrogen peroxide solution.
- Store the solution at room temperature, protected from light.
- Sample at initial, 1, 2, 4, 6, and 8-hour time points.
- Analyze by a stability-indicating HPLC method.
3. Thermal Degradation (Solid State):
- Place a thin layer of this compound powder in a petri dish.
- Expose to 60°C in a calibrated oven.
- Sample at initial, 1, 3, 5, and 7-day time points.
- Prepare solutions of the samples for analysis by a stability-indicating HPLC method.
4. Photostability:
- Expose a thin layer of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- A control sample should be stored under the same conditions but protected from light.
- Analyze the samples by a stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. jostchemical.com [jostchemical.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 5. hepatochem.com [hepatochem.com]
- 6. quora.com [quora.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. scite.ai [scite.ai]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pharmasm.com [pharmasm.com]
Technical Support Center: Manganese Oxide Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of manganese oxide nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing manganese oxide nanoparticles?
A1: Common methods for synthesizing manganese oxide nanoparticles include thermal decomposition, co-precipitation, hydrothermal/solvothermal methods, and green synthesis using plant extracts.[1][2][3] Thermal decomposition of manganese precursors like manganese(II) acetylacetonate (B107027) at high temperatures is a widely used technique to produce monodisperse nanocrystals.[1][4][5] Co-precipitation is a cost-effective method that involves precipitating manganese salts, such as manganous sulphate, with a base like sodium hydroxide (B78521).[2]
Q2: How can I control the size and morphology of the synthesized nanoparticles?
A2: The size and morphology of manganese oxide nanoparticles are influenced by several factors, including the synthesis method, reaction temperature, reaction time, and the types and ratios of precursors, solvents, and stabilizing agents used.[6] For instance, in thermal decomposition, adjusting the temperature ramp and aging time can tune the nanoparticle size.[6] In solvothermal synthesis, the reaction temperature can influence the shape of the nanocrystals, with cubic shapes observed at lower temperatures.[7] The choice of plant extract and annealing temperature can also affect the morphology in green synthesis methods.[3][8]
Q3: What are the essential characterization techniques for manganese oxide nanoparticles?
A3: Essential characterization techniques include:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to determine the size, shape, and morphology of the nanoparticles.[9][10][11]
-
Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and assess aggregation in suspension.[9][11]
-
X-ray Diffraction (XRD) to determine the crystal structure, phase purity, and average crystallite size.[2][4][5][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR) to identify the surface functional groups and capping agents.[2][4][5][12]
-
Energy-Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition of the nanoparticles.[2]
Q4: My nanoparticles are aggregating. How can I prevent this?
A4: Aggregation can be prevented by using appropriate stabilizing agents or capping agents, such as oleylamine (B85491) or curcumin, during the synthesis process.[10][12] Proper washing and dispersion techniques after synthesis are also crucial. Surface functionalization, for example with polymers like PLGA, can improve stability in aqueous solutions.[9][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incorrect Nanoparticle Size or Polydispersity | Inconsistent reaction temperature. | Use a programmable temperature controller for precise temperature profiles.[4][5] |
| Improper ratio of precursors, solvents, or stabilizers. | Carefully control the stoichiometry of the reactants as this can significantly impact nanoparticle properties.[4][5] | |
| Inadequate mixing. | Ensure constant and uniform stirring throughout the reaction. | |
| Presence of Impurities | Cross-contamination from glassware or equipment. | Thoroughly clean all glassware and equipment before use.[9][12] |
| Incorrect starting materials or unintended side reactions. | Verify the purity of the starting materials. Impurities in precursors can lead to unintended products.[9][12] | |
| Incomplete reaction or purification. | Ensure the reaction goes to completion and perform multiple washing steps with appropriate solvents (e.g., hexane (B92381) and ethanol) to remove unreacted precursors and byproducts.[12] | |
| Undesired Crystal Phase or Morphology | Incorrect synthesis temperature or time. | Optimize the reaction temperature and duration. Different phases of manganese oxide can form at different temperatures.[6][7] |
| Presence of oxygen during synthesis of MnO. | For the synthesis of MnO, maintain an inert atmosphere (e.g., nitrogen gas) to prevent oxidation to other manganese oxides.[12] | |
| Inappropriate choice of solvents or capping agents. | The choice of solvent and capping agent can direct the crystal growth and final morphology. | |
| Low Yield | Incomplete precipitation or inefficient collection. | Optimize the precipitation and centrifugation steps to ensure maximum recovery of the nanoparticles. |
| Loss of material during washing steps. | Be careful during the decanting of the supernatant after centrifugation to avoid losing the nanoparticle pellet. |
Experimental Protocols
Protocol 1: Thermal Decomposition Synthesis of MnO Nanoparticles
This protocol is based on the thermal decomposition of manganese(II) acetylacetonate.[1][4][5]
Materials:
-
Manganese(II) acetylacetonate (Mn(acac)₂)
-
Oleylamine
-
Dibenzyl ether
-
Hexane
-
Ethanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a programmable temperature controller
-
Thermocouple
-
Condenser
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a three-neck flask, dissolve 1.51 g of Mn(acac)₂ in 40 mL of oleylamine and 20 mL of dibenzyl ether.[12]
-
Set up the flask with a condenser and a thermocouple, and place it on the heating mantle with a magnetic stirrer.
-
Purge the system with nitrogen gas to remove oxygen.
-
Heat the mixture to 60°C and maintain for 30 minutes under a constant flow of nitrogen.[6]
-
Increase the temperature to 300°C at a ramp rate of 20°C/min and hold for 30 minutes.[12]
-
After the reaction, cool the mixture to room temperature.
-
Add hexane to the solution and centrifuge at 17,400g for 10 minutes to collect the nanoparticles.[12]
-
Discard the supernatant and wash the nanoparticle pellet by re-dispersing in hexane and precipitating with ethanol. Repeat the washing step three times.[12]
-
Dry the final product for further characterization.
Protocol 2: Co-precipitation Synthesis of MnO Nanoparticles
This protocol describes a simple co-precipitation method.[2]
Materials:
-
Manganous sulphate (MnSO₄·H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Conical flask
-
Burette
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Prepare a 0.03 M solution of manganous sulphate in 100 mL of deionized water in a conical flask.
-
Prepare a 0.009 M solution of sodium hydroxide.
-
While stirring the manganous sulphate solution at a constant temperature of 60°C, add the sodium hydroxide solution dropwise from a burette.[2]
-
Continue stirring for 2 hours to allow for the formation of a brown precipitate.[2]
-
Centrifuge the solution to collect the precipitate.
-
Wash the precipitate with deionized water and centrifuge again. Repeat this washing step.
-
Dry the precipitate at 100°C in an oven.[2]
-
Calcify the dried powder in a muffle furnace at 500°C for 2 hours to obtain the final MnO nanoparticles.[2]
Visualizations
Caption: Workflow for Thermal Decomposition Synthesis of Manganese Oxide Nanoparticles.
Caption: Troubleshooting Decision Tree for Nanoparticle Synthesis.
References
- 1. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate [jove.com]
- 2. ijnc.ir [ijnc.ir]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning the size and composition of manganese oxide nanoparticles through varying temperature ramp and aging time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant-mediated synthesis of Mn3O4nanoparticles: challenges and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caveat Emptor: Commercialized Manganese Oxide Nanoparticles Exhibit Unintended Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. pubs.sciepub.com [pubs.sciepub.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Manganese Lactate Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with manganese lactate (B86563) complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental characterization of manganese lactate complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q: Why are my ¹H NMR signals extremely broad or undetectable?
A: The manganese(II) ion (Mn²⁺) is a paramagnetic species with five unpaired electrons (a d⁵ high-spin configuration). The magnetic moment of these unpaired electrons creates a local magnetic field that can significantly shorten the relaxation times of nearby atomic nuclei. This rapid relaxation leads to severe broadening of the NMR signals, often to the point where they become indistinguishable from the baseline. This is a common and expected challenge when working with Mn(II) complexes.[1][2][3]
-
Q: How can I obtain meaningful information from the NMR spectrum of my paramagnetic this compound complex?
A: While challenging, it is not impossible to obtain useful data. Consider the following strategies:
-
Use a high-power spectrometer: A spectrometer with a powerful transmitter can deliver the short, high-power pulses needed to excite the broad signals over a wide spectral range.[4]
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes help to resolve signals, as relaxation times are temperature-dependent.
-
Observe other nuclei: If available, consider observing nuclei that are further from the paramagnetic center, as the broadening effect decreases with distance (proportional to 1/r⁶).[4]
-
¹⁷O NMR: For determining the number of water molecules coordinated to the manganese ion, ¹⁷O NMR can be a powerful technique. The line width of the H₂¹⁷O signal can be directly proportional to the hydration number.[5]
-
Focus on qualitative information: Even if quantitative integration is not possible, the presence and general chemical shift range of broadened signals can confirm the formation of a paramagnetic complex and provide clues about the electronic environment of the manganese center.[6]
-
-
Q: My NMR signals are shifted to unusual ppm values (e.g., outside the typical 0-10 ppm range for ¹H). What does this mean?
A: This is due to the hyperfine shift , which is the sum of contact and pseudocontact shifts caused by the interaction of the nuclei with the unpaired electrons of the paramagnetic manganese center.[1] These shifts can be very large and move resonances far outside the typical diamagnetic range. The magnitude and direction of the hyperfine shift are sensitive to the geometry and electronic structure of the complex, providing valuable structural information if the shifts can be properly assigned.
Mass Spectrometry (MS)
-
Q: I am not seeing the expected molecular ion peak for my this compound complex. What could be the reason?
A: There are several potential reasons for this:
-
In-source fragmentation: The complex may be unstable under the ionization conditions (e.g., electrospray ionization - ESI) and fragment before detection. Common losses include water molecules, lactate ligands, or counter-ions.
-
Neutral species: If your complex is neutral, it may not be readily ionized by ESI. Consider using a different ionization technique or trying to form an adduct with a charged species (e.g., Na⁺, K⁺).
-
Change in oxidation state: While less common for Mn(II) compared to other transition metals like Cu(II), redox reactions can sometimes occur in the ESI source.[7][8]
-
-
Q: My ESI-MS spectrum shows unexpected fragments. How can I interpret them?
A: For complexes of Mn(II) with ligands like lactate, fragmentation often involves the loss of neutral molecules while the +2 oxidation state of the metal is retained.[7] For a [Mn(lactate)₂(H₂O)₂] complex, you might observe peaks corresponding to:
-
[Mn(lactate)₂(H₂O)]⁺ (loss of one water molecule)
-
[Mn(lactate)₂]⁺ (loss of both water molecules)
-
[Mn(lactate)]⁺ (loss of one lactate ligand)
By analyzing the mass differences between the observed peaks, you can often deduce the fragmentation pathway and confirm the composition of your complex.
-
X-ray Crystallography
-
Q: I am having difficulty growing single crystals of my this compound complex. What can I do?
A: Growing high-quality single crystals can be challenging. Here are some techniques to try:
-
Slow evaporation: This is the most common method. Ensure the solvent evaporates very slowly in a vibration-free environment.
-
Vapor diffusion: Diffuse a solvent in which your complex is soluble into a solvent in which it is less soluble.
-
Temperature variation: Slowly cool a saturated solution of your complex.
-
Vary the solvent system: Try different solvents or mixtures of solvents.
-
Control pH: The pH of the solution can significantly affect the solubility and stability of the complex, and thus its ability to crystallize.[9]
-
Screen counter-ions: If your complex is charged, using different counter-ions can sometimes promote crystallization.
-
-
Q: The crystal structure shows a different coordination environment than I expected from solution studies. Why?
A: The solid-state structure determined by X-ray crystallography may not be the same as the dominant species in solution. This can be due to:
-
Packing forces: The arrangement of molecules in the crystal lattice can favor a particular conformation or coordination geometry that is not the most stable in solution.
-
Solvent effects: The coordinating ability of the solvent can influence the structure in solution. In the solid state, solvent molecules may or may not be part of the final crystal structure.
-
Dynamic equilibria: In solution, there may be an equilibrium between multiple species (e.g., with different numbers of coordinated water or lactate ligands). The species that crystallizes may be the least soluble, not necessarily the most abundant in solution.
-
Solution Stability & Speciation
-
Q: The color of my this compound solution changes over time or with pH. What is happening?
A: A color change often indicates a change in the coordination environment or oxidation state of the manganese ion.
-
pH effects: The protonation state of the lactate ligand and the stability of the complex are pH-dependent. At very low pH, the lactate may be fully protonated and dissociate from the manganese. At high pH, manganese can precipitate as manganese hydroxide.[10][11]
-
Oxidation: Mn(II) can be oxidized to Mn(III) or Mn(IV) by atmospheric oxygen, especially at higher pH. This is often accompanied by a color change from pale pink (Mn(II)) to brown or yellow.
-
Ligand exchange: In the presence of other potential ligands, lactate may be displaced, leading to the formation of new complexes with different colors.
-
-
Q: How can I determine the stability of my this compound complex in solution?
A: Several techniques can be used to determine the stability constants of your complex:
-
Potentiometric (pH) titration: This involves titrating a solution containing manganese and lactate with a strong base and monitoring the pH. The resulting titration curve can be analyzed to calculate the stability constants.
-
UV-Vis spectrophotometry: If the complex has a distinct UV-Vis absorption spectrum, you can monitor changes in absorbance as you vary the concentration of manganese or lactate, or as you change the pH.[12][13]
-
Electron Paramagnetic Resonance (EPR): EPR can be used to measure the concentration of free Mn²⁺ in solution, which can then be used to calculate stability constants.[14]
-
Cyclic Voltammetry (CV): This electrochemical technique can provide information about the redox stability of the complex and can be used to study ligand exchange reactions.[15][16][17]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary challenges in characterizing this compound complexes? The main challenges stem from the paramagnetic nature of the Mn(II) ion, which complicates NMR analysis; the lability of the complexes in solution, leading to equilibria between different species; the potential for oxidation of Mn(II) to higher oxidation states; and the difficulties in obtaining single crystals for X-ray diffraction.[1][18]
-
Q2: What is the typical oxidation state of manganese in these complexes? In most laboratory settings and biological systems, manganese in lactate complexes is in the +2 oxidation state (Mn²⁺). However, Mn(III) species can also be formed, particularly under oxidizing conditions.[19]
-
Q3: How does the paramagnetic nature of Mn(II) affect its characterization? The five unpaired electrons in high-spin Mn(II) cause significant line broadening and large hyperfine shifts in NMR spectra, making them difficult to interpret.[1][3] However, this property makes Mn(II) complexes amenable to analysis by Electron Paramagnetic Resonance (EPR) spectroscopy, which is a powerful tool for studying their electronic structure.[20][21][22]
-
Q4: What is the role of lactate as a ligand? Lactate is a bidentate ligand, meaning it binds to the manganese ion through two atoms: one of the carboxylate oxygens and the hydroxyl oxygen.[23][24] It is considered a relatively weak metal binder compared to other hydroxycarboxylates like citrate (B86180) or malate.[25]
-
Q5: What are the common coordination geometries for Mn(II) lactate complexes? Mn(II) typically forms octahedral complexes. In the known crystal structures of manganese(II) lactate dihydrate and trihydrate, the manganese ion is coordinated to two lactate ligands and two water molecules, resulting in an octahedral geometry.[23]
-
Q6: Which characterization techniques are most suitable for this compound complexes? A combination of techniques is usually necessary. X-ray crystallography provides definitive structural information for the solid state. In solution, UV-Vis spectrophotometry and potentiometry are useful for studying stability and speciation. EPR spectroscopy is excellent for probing the electronic environment of the Mn(II) center. Mass spectrometry can help confirm the composition and fragmentation patterns. While challenging, NMR can provide qualitative information about the formation of a paramagnetic complex.
-
Q7: Can EPR spectroscopy be used to characterize this compound complexes? Yes, EPR is a very suitable technique for studying Mn(II) complexes. It can provide information on the oxidation state, the symmetry of the coordination site, and interactions with other paramagnetic centers if present.[20][26]
-
Q8: How can I assess the purity of my this compound complex? Elemental analysis (CHN analysis) can be used to confirm the bulk purity of your synthesized complex. Inductively Coupled Plasma (ICP) spectroscopy can be used to determine the manganese content accurately. Powder X-ray diffraction (PXRD) can be used to check for the presence of crystalline impurities.
Experimental Protocols
Protocol 1: General Synthesis of Manganese(II) Lactate Hydrate
This protocol is based on the reaction of manganese carbonate with lactic acid.[23][24]
-
Reaction Setup: In a round-bottom flask, dissolve lactic acid in deionized water.
-
Addition of Reactant: Slowly add manganese(II) carbonate powder to the lactic acid solution while stirring. Effervescence (CO₂ evolution) will occur. Continue adding manganese carbonate until the effervescence ceases, indicating that the acid has been neutralized. A slight excess of the carbonate can be used to ensure complete reaction.
-
Heating and Filtration: Gently heat the mixture (e.g., to 60-70 °C) and stir for 1-2 hours to ensure the reaction goes to completion. Filter the hot solution to remove any unreacted manganese carbonate.
-
Crystallization: Allow the clear, pale pink filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization.
-
Isolation: Collect the resulting light pink crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a solvent like ethanol.
-
Drying: Dry the crystals in a desiccator or under vacuum at room temperature.
Protocol 2: Acquiring a ¹H NMR Spectrum of a Paramagnetic Manganese Complex
-
Sample Preparation: Prepare a sample of your complex in a suitable deuterated solvent at a concentration of 10-50 mM.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a high-power transmitter.
-
Set a wide spectral width (e.g., 200 ppm or more) to ensure all shifted peaks are observed.
-
Use a short relaxation delay (D1) (e.g., 0.1 s) as T₁ values for paramagnetic complexes are typically very short.
-
Use a short acquisition time (e.g., 0.1-0.2 s).
-
Increase the number of scans to improve the signal-to-noise ratio of the broad signals.
-
-
Data Acquisition: Acquire the spectrum. If possible, perform a series of experiments at different temperatures to observe any changes in chemical shifts and line widths.
-
Data Processing: Apply a line-broadening factor (e.g., 50-100 Hz) during Fourier transformation to improve the appearance of the broad peaks. Phase and baseline correct the spectrum as usual.
Protocol 3: ESI-MS Analysis of a this compound Complex
-
Sample Preparation: Prepare a dilute solution of your complex (10-100 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Settings:
-
Operate in positive ion mode to detect [M+H]⁺, [M+Na]⁺, or cationic complex fragments.
-
Use gentle source conditions (low capillary voltage, low source temperature) to minimize in-source fragmentation.
-
Scan a mass range that includes the expected molecular weight of your complex and potential fragments.
-
-
Tandem MS (MS/MS): If a potential parent ion is observed, perform a tandem MS experiment by isolating that ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern. This can provide valuable structural information.[7]
Protocol 4: Determining Complex Stability using UV-Vis Spectrophotometry (pH Titration)
-
Prepare Solutions: Prepare a stock solution of your this compound complex of known concentration. Also, prepare a series of buffer solutions covering a wide pH range.
-
Acquire Spectra:
-
In a series of cuvettes, mix the complex stock solution with each buffer to create samples with the same complex concentration but different pH values.
-
Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-800 nm). Use the corresponding buffer as the blank.
-
-
Data Analysis:
-
Identify any wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these wavelengths versus pH.
-
The resulting sigmoidal curve(s) can be analyzed to determine the pKa values associated with the deprotonation of coordinated water molecules or changes in the complex speciation. This data can be used to calculate stability constants.[12]
-
Protocol 5: Single Crystal Growth by Slow Evaporation
-
Prepare a Saturated Solution: Prepare a saturated or near-saturated solution of your purified this compound complex in a suitable solvent at room temperature or slightly elevated temperature.
-
Filter the Solution: Filter the solution through a syringe filter into a clean vial or beaker to remove any dust or particulate matter that could act as nucleation sites.
-
Slow Evaporation Setup: Cover the vial with a cap or parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly over several days or weeks.
-
Incubation: Place the vial in a quiet, vibration-free location (e.g., a drawer or a dedicated crystallization chamber).
-
Monitoring: Check the vial periodically for the formation of crystals. Once suitable crystals have formed, they can be carefully removed from the mother liquor for analysis.
Quantitative Data Summary
Table 1: Crystallographic Data for Manganese(II) Lactate Hydrates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| Mn(L-lactate)₂·2H₂O | C₆H₁₄MnO₈ | Orthorhombic | P2₁2₁2₁ | 6.117 | 12.183 | 14.633 | [23] |
| Mn(DL-lactate)₂·3H₂O | C₆H₁₆MnO₉ | Monoclinic | P2₁/c | 10.32 | 5.86 | 21.91 | [23] |
Table 2: Representative UV-Vis Absorption Bands for Mn(II) Complexes
Note: Mn(II) (d⁵ high-spin) complexes have very weak, spin-forbidden d-d transitions, resulting in their characteristic pale pink color and very low molar absorptivity values.
| Transition | Typical Energy Range (cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ⁶A₁g → ⁴T₁g(G) | 18,000 - 20,000 | < 1 |
| ⁶A₁g → ⁴T₂g(G) | 22,000 - 24,000 | < 1 |
| ⁶A₁g → ⁴E₉, ⁴A₁g(G) | 24,000 - 25,000 | < 1 |
| Charge Transfer | > 30,000 | > 100 |
Data are generalized for octahedral Mn(II) complexes. Specific values for this compound may vary.[12][13]
Table 3: Stability Constants of Mn(II) with Lactate and Related Ligands
| Ligand | Log K₁ | Conditions | Reference |
| Lactate | ~1.5 - 2.5 | Varies | [25] |
| Glycolate | 2.24 | 25 °C, 1 M NaClO₄ | [25] |
| Malate | 3.01 | 25 °C, 1 M NaClO₄ | [25] |
| Citrate | 3.98 | 25 °C, 0.15 M KCl | [25] |
Note: Stability constants can vary significantly with experimental conditions (temperature, ionic strength). Lactate is a relatively weak chelating agent for Mn(II).
Visualizations
Caption: General workflow for the synthesis and characterization of a new this compound complex.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation of gas-phase dimeric complexes of lactic acid and transition-metal ions formed under electrospray ionization conditions; the role of reduction of the metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding crystallization pathways leading to manganese oxide polymorph formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wvmdtaskforce.com [wvmdtaskforce.com]
- 11. corn.aae.wisc.edu [corn.aae.wisc.edu]
- 12. rruff.net [rruff.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isocitrate dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. EPR characterization of Mn(ii) complexes for distance determination with pulsed dipolar spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. chem.cmu.edu [chem.cmu.edu]
- 22. pubs.aip.org [pubs.aip.org]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. assignmentpoint.com [assignmentpoint.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Manganese-Based Catalysis in Lactate-Related Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on leveraging manganese to improve catalytic efficiency in processes involving lactate (B86563). While manganese lactate itself is not typically a primary catalyst, manganese ions (Mn²⁺) are critical cofactors for numerous enzymes involved in lactate metabolism and synthesis. This guide focuses on optimizing the role of manganese in these biological and chemical systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of manganese in improving catalytic efficiency in lactate-related reactions?
A: Manganese, typically as the Mn²⁺ ion, functions as an essential cofactor for metalloenzymes that catalyze reactions involving lactate. It can activate enzymes like lactate dehydrogenase (LDH) and others within metabolic pathways that produce lactic acid, such as the hexose (B10828440) monophosphate pathway.[1][2] Its role is crucial for maintaining the enzyme's structural integrity and facilitating substrate binding and redox reactions.[1][2]
Q2: I am observing low lactate yields in my microbial fermentation despite supplementing with manganese. What could be the cause?
A: Low lactate yields can stem from several factors. High concentrations of manganese can be inhibitory or toxic to microbial communities, leading to retarded lactate oxidation and decreased metabolite production.[3][4] For instance, in studies with birnessite (a manganese oxide), reduction efficiency was highest at 10 mM, but decreased significantly at 20 mM and 40 mM, indicating inhibition.[3][4] Additionally, the presence of manganese can alter the metabolic pathway, affecting the ratio of products like propionate (B1217596) and acetate (B1210297) derived from lactate.[3]
Q3: Can manganese supplementation affect the redox state of my cell culture?
A: Yes. In non-growing cells like Lactococcus cremoris, Mn²⁺ supplementation (e.g., 20 μM) can lead to faster initial acidification but may disrupt the redox homeostasis by draining intracellular NADH.[1] This depletion of NADH can cause acidification to stagnate within 24 hours and lead to a substantial loss of cell culturability.[1]
Q4: Are there alternatives to manganese for enhancing these catalytic processes?
A: While manganese is a key cofactor for many relevant enzymes, other divalent cations can also play a role. For example, studies on Lactobacillus rhamnosus have shown that magnesium (Mg²⁺) and manganese (Mn²⁺) can work synergistically to enhance lactic acid production by improving the binding affinity of substrates in enzymes along the hexose monophosphate pathway.[2]
Q5: In chemical synthesis, what type of manganese catalysts are used to produce lactic acid?
A: In synthetic chemistry, homogeneous manganese pincer complexes are effective for producing lactic acid (or its salt, lactate) from feedstocks like glycerol (B35011) or by coupling ethylene (B1197577) glycol with methanol.[5][6] For example, a CyPNP-Mn catalyst can achieve >99% conversion and selectivity for lactic acid at low catalyst loadings.[7] These reactions are distinct from biological systems and represent a method for chemical synthesis rather than enzymatic catalysis.
Troubleshooting Guides
Problem 1: Decreased Rate of Lactate Consumption or Production
| Possible Cause | Troubleshooting Steps | Explanation |
| Inhibitory Manganese Concentration | Titrate manganese concentration across a wide range (e.g., 0 to 50 mM). Monitor lactate consumption, product formation (acetate, propionate), and cell viability/culturability. | High concentrations of manganese sources can be toxic or inhibitory to microbial processes. Studies show that while 10 mM birnessite enhances reduction, 20-40 mM concentrations lead to decreased efficiency and retarded lactate oxidation.[3][4] |
| Redox Imbalance (NADH Depletion) | Monitor intracellular NADH/NAD⁺ ratios. Test if providing an alternative redox sink or reducing agent restores activity. | In some systems, manganese can accelerate NADH-dependent reactions, leading to a rapid depletion of the NADH pool, which halts further metabolic activity and can reduce cell viability.[1] |
| pH Shift | Implement a robust buffering system in your medium or use a pH-controlled bioreactor. Monitor pH continuously. | The activity of manganese-dependent enzymes is highly pH-sensitive. Acidification from lactate production can lower the pH outside the optimal range for the enzyme, reducing its catalytic rate. |
| Sub-optimal Catalyst System (Chemical Synthesis) | Screen different manganese pincer complexes and bases. Optimize reaction temperature and catalyst loading. | For chemical synthesis of lactic acid, the choice of the manganese complex (e.g., Mn-PhMACHO vs. (iPrPN5P)Mn(CO)₂Br) and the base (e.g., KOH) drastically affects yield and selectivity.[6][8] |
Problem 2: Poor Product Selectivity (e.g., high acetate/propionate vs. desired product)
| Possible Cause | Troubleshooting Steps | Explanation |
| Manganese-Induced Metabolic Shift | Analyze the product profile (e.g., via HPLC) at different manganese concentrations. | Increasing manganese activity can shift the metabolic output. For example, with increasing birnessite activity, the propionate/acetate ratio in lactate fermentation was observed to decrease from 1.4 to 0.47.[3][4] |
| Reaction Conditions (Chemical Synthesis) | Adjust the reaction temperature. Perform kinetic studies to understand the thermodynamic vs. kinetic product formation. | In manganese-catalyzed reactions, temperature can strongly influence selectivity. For some systems, lower temperatures thermodynamically favor the formation of alcohol products over ketones.[7] |
Quantitative Data Summary
Table 1: Effect of Birnessite (Mn-oxide) Activity on Lactate Fermentation [3][4]
| Initial Birnessite Activity (mM) | Lactate Consumption | Propionate/Acetate Ratio | Mn Reduction Efficiency (%) |
| 0 | Fastest Rate | 1.40 | N/A |
| 10 | Slower than 0 mM | Not specified | ~50% |
| 20 | Slower than 0 mM | Not specified | ~21% |
| 40 | Slowest Rate | 0.47 | ~16% |
Table 2: Performance of Manganese Pincer Complexes in Lactic Acid Synthesis [6][8]
| Catalyst | Substrates | Base | Temp (°C) | Yield | Turnover Number (TON) |
| (iPrPN5P)Mn(CO)₂Br | Ethylene Glycol + Methanol | KOH | 140 | Quantitative | 11,500 |
| Mn-PhMACHO | Ethylene Glycol | KOH | 140 | Ineffective | <140 |
| Mn-3 (PNP Ligand) | Glycerol | NaOH | 180 | 98% (selectivity) | Not specified |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mn²⁺ on Lactate Production in Microbial Fermentation
-
Culture Preparation: Grow the microbial strain (e.g., Lactobacillus rhamnosus) to the stationary phase in a standard growth medium.
-
Cell Suspension: Centrifuge the culture, wash the cell pellet twice with a sterile buffer (e.g., 0.9% NaCl), and resuspend in a reaction buffer (e.g., 20 mM sodium phosphate, pH 7.2) to a standardized optical density (e.g., OD₅₆₀ = 3).[9]
-
Reaction Setup: Prepare multiple reaction vials. To each, add the cell suspension and the substrate (e.g., glucose or a precursor).
-
Manganese Titration: Add varying concentrations of a sterile MnSO₄ solution to the vials to achieve final concentrations of 0 µM, 10 µM, 20 µM, 50 µM, and 100 µM. Include a control with no cells.
-
Incubation: Incubate all vials at the optimal temperature for the microorganism (e.g., 37 °C) under appropriate atmospheric conditions (e.g., anaerobic).
-
Sampling: At set time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each reaction. Immediately stop the reaction by centrifugation and filtering the supernatant or by acid quenching.
-
Analysis: Analyze the supernatant for lactate, glucose, and other metabolic byproducts using HPLC. Measure the pH of the culture.
-
Data Interpretation: Plot lactate concentration versus time for each manganese concentration to determine the effect on the production rate and final yield.
Protocol 2: Kinetic Analysis of Lactate Oxidation by Mn(III)
This protocol, adapted from a study on the chemical oxidation of lactic acid, illustrates general principles for monitoring manganese-involved kinetics.[10]
-
Reagent Preparation: Prepare a stable solution of Mn(III) sulfate (B86663) via anodic oxidation of Mn(II) sulfate in sulfuric acid. Prepare a stock solution of lactic acid (LA).[10]
-
Kinetic Run Setup: Perform kinetic runs under pseudo-first-order conditions where [LA] >> [Mn(III)]. Maintain a constant temperature using a water bath (e.g., 20 °C).[10]
-
Reaction Monitoring: Initiate the reaction by adding the lactic acid solution to the Mn(III) solution. Monitor the decrease in Mn(III) concentration over time using a spectrophotometer at its maximum absorbance wavelength (λₘₐₓ = 491 nm).[10]
-
Data Analysis: Plot ln[Mn(III)] versus time. A linear plot indicates a first-order reaction with respect to Mn(III). The slope of this line gives the pseudo-first-order rate constant, k'.
-
Order Determination: Repeat the experiment with varying initial concentrations of lactic acid and H⁺ to determine the reaction order with respect to each component and establish the experimental rate law.[10]
Visualizations: Workflows and Pathways
References
- 1. Manganese Modulates Metabolic Activity and Redox Homeostasis in Translationally Blocked Lactococcus cremoris, Impacting Metabolic Persistence, Cell Culturability, and Flavor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mn(2+) and Mg(2+) synergistically enhanced lactic acid production by Lactobacillus rhamnosus FTDC 8313 via affecting different stages of the hexose monophosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly [frontiersin.org]
- 4. The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-catalysed dehydrogenative oxidation of glycerol to lactic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism [article.sapub.org]
Validation & Comparative
A Comparative Guide to Manganese Lactate and Manganese Chloride in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese is an essential trace element crucial for a multitude of physiological processes, including enzymatic activity, immune function, and neurological health. In the context of in vitro cellular studies, manganese is often introduced in the form of salts, with manganese chloride being a prevalent choice. However, the organic salt, manganese lactate (B86563), presents an alternative whose comparative effects are of increasing interest to the research community. This guide provides an objective comparison of manganese lactate and manganese chloride for use in cell studies, focusing on cytotoxicity, bioavailability, and their influence on cellular signaling pathways. The information presented herein is supported by available experimental data to aid researchers in selecting the appropriate manganese compound for their specific experimental needs.
Physicochemical Properties
A key difference between the two compounds lies in their counter-ions and solubility.
| Property | This compound | Manganese Chloride |
| Formula | Mn(C₃H₅O₃)₂ | MnCl₂ |
| Molar Mass | 233.08 g/mol | 125.844 g/mol |
| Appearance | Light pink crystals[1] | Pink crystals |
| Solubility in Water | Soluble[1] | Very soluble[2] |
Note: The lactate anion can be metabolized by cells, potentially influencing cellular metabolic pathways, a factor that distinguishes it from the inert chloride anion in a biological context.
Cytotoxicity
Manganese, in excessive concentrations, is known to be cytotoxic. While direct comparative studies on the cytotoxicity of this compound versus manganese chloride are limited, extensive research on manganese chloride provides a baseline for understanding its dose-dependent effects on cell viability.
Studies on various cell lines, including HeLa, human embryonic diploid fibroblasts, V79 Chinese hamster lung cells, and L-A mouse fibroblasts, have demonstrated that manganese chloride induces a dose-dependent decrease in cell proliferation and viability.[3] This is often accompanied by an increase in the release of intracellular enzymes like lactic dehydrogenase, indicating membrane damage.[3] For instance, in primary mesencephalic cultures, manganese chloride concentrations from 10-800 µM led to significant changes in the neuronal cytoskeleton, even at subtoxic levels.[4] In another study with MDA-MB231 breast cancer cells, 96-hour treatments with 1, 5, 10, and 50 µM MnCl₂ resulted in an approximate 32-52% increase in cell population, while a 100 µM concentration showed an inhibitory effect on viability and growth.[5]
While specific quantitative data for this compound is scarce, it is reasonable to hypothesize that its cytotoxicity is primarily dictated by the concentration of manganese ions (Mn²⁺) released into the cell culture medium. However, the lactate component could potentially modulate this effect. For instance, in lactic acid bacteria, manganese is essential for growth and metabolic activity, and lactate is a key metabolite.[6][7] In mammalian cells, the metabolic fate of the lactate anion could influence the overall cellular response to this compound.
Table 1: Summary of Reported Cytotoxic Effects of Manganese Chloride
| Cell Line | Concentration Range | Observed Effects | Reference |
| HeLa, Human embryonic diploid fibroblasts, V79, L-A | Not specified | Dose-dependent depression of proliferation, decreased mitotic rate, increased LDH release. | [3] |
| Primary mesencephalic cultures | 10-800 µM | Changes in neuronal cytoskeleton. | [4] |
| MDA-MB231 breast cancer cells | 1-50 µM | Increased cell proliferation. | [5] |
| MDA-MB231 breast cancer cells | 100 µM | Inhibition of cell viability and growth. | [5] |
| LLC tumor cells | Not specified | Affects tumor cell survival. | [8] |
Bioavailability and Cellular Uptake
The bioavailability of manganese in a cell culture setting is influenced by its chemical form and the composition of the culture medium. Both manganese chloride and this compound are soluble in aqueous solutions, suggesting they would readily provide bioavailable Mn²⁺ ions in typical cell culture media.[1][2] However, the presence of phosphate (B84403) in standard buffers like PBS can lead to the precipitation of manganese phosphate, which is poorly soluble.[9]
The uptake of manganese into cells is a regulated process involving various transporters. While specific studies comparing the uptake of manganese from lactate and chloride salts are lacking, research indicates that the absorption of manganese can be influenced by the presence of other ions. For example, in an in vitro model of human villous trophoblasts, single exposure to MnCl₂ resulted in an increased cellular content of manganese.[10]
It is plausible that organic ligands, such as lactate, could influence manganese uptake. Studies on broilers have suggested that organic manganese sources might have higher absorption rates than inorganic sources.[11] This suggests that this compound might exhibit different uptake kinetics compared to manganese chloride in cell culture, a hypothesis that warrants further experimental validation.
Effects on Cellular Signaling Pathways
Manganese is known to modulate various signaling pathways, and its effects are often concentration-dependent. The impact of manganese chloride on cellular signaling has been more extensively studied.
Manganese can influence pathways related to oxidative stress, inflammation, and cell survival. For example, in neuronal cells, manganese exposure can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). Furthermore, manganese has been shown to affect key signaling molecules. In a study on primary mesencephalic cultures, manganese chloride treatment led to alterations in both dopaminergic and GABAergic neurons.[4]
The lactate anion from this compound could introduce an additional layer of complexity. Lactate is not merely a metabolic byproduct but also a signaling molecule that can influence cellular processes. Therefore, when using this compound, researchers should consider the potential for the lactate component to independently or synergistically affect the signaling pathways under investigation.
Signaling Pathway: Manganese-Induced Neurotoxicity
Manganese exposure can trigger a cascade of events leading to neurotoxicity. The diagram below illustrates a simplified pathway highlighting the role of manganese in inducing cellular stress and impacting neuronal function.
Caption: Simplified pathway of manganese-induced neurotoxicity.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of this compound or manganese chloride for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Workflow for Cytotoxicity Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese exposure is cytotoxic and alters dopaminergic and GABAergic neurons within the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Manganese Chloride and of Cotreatment with Cadmium Chloride on the In Vitro Proliferative, Motile, and Invasive Behavior of MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manganese and Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differences and Interactions in Placental Manganese and Iron Transfer across an In Vitro Model of Human Villous Trophoblasts [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Catalytic Potential of Manganese Lactate in Ring-Opening Polymerization
A Comparative Guide for Researchers in Polymer Chemistry and Drug Development
In the quest for sustainable and biocompatible materials, the effective polymerization of cyclic esters like lactide to produce polylactic acid (PLA) is of paramount importance. The choice of catalyst is critical in controlling the polymerization process and the properties of the resulting polymer. This guide provides a comprehensive analysis of the catalytic activity of manganese(II) L-lactate in the ring-opening polymerization (ROP) of L-lactide, comparing its performance against other manganese salts and more established catalyst systems. This objective overview, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential and limitations of manganese lactate (B86563) as a polymerization catalyst.
Performance Comparison of Catalysts in L-Lactide Polymerization
The catalytic efficacy of manganese(II) L-lactate was evaluated in the bulk polymerization of L-lactide. The following tables summarize its performance in comparison to other manganese(II) salts and prominent alternative catalysts under various conditions.
Table 1: Comparative Performance of Manganese(II) Salts in the Bulk Polymerization of L-Lactide
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mv) | Observations |
| Manganese(II) L-lactate | 150 | 192 | Nearly Complete | 33,000 | Most reactive among the tested manganese salts; partial racemization observed.[1] |
| Manganese(II) chloride | 150 | 192 | Lower than Mn L-lactate | Lower than Mn L-lactate | Lower reactivity compared to manganese lactate. |
| Manganese(II) bromide | 150 | 192 | Lower than Mn L-lactate | Lower than Mn L-lactate | Lower reactivity compared to this compound. |
| Manganese(II) acetate | 150 | 192 | Lower than Mn L-lactate | Lower than Mn L-lactate | Lower reactivity compared to this compound. |
Data sourced from the study by H. R. Kricheldorf et al., which systematically investigated these manganese salts.[1][2][3][4][5]
Table 2: Performance of this compound versus Alternative Metal-Based Catalysts in L-Lactide Polymerization
| Catalyst | Temperature (°C) | Time | Monomer/Catalyst Ratio | Conversion (%) | Molecular Weight (Mw/Mn) | Polydispersity Index (PDI) |
| Manganese(II) L-lactate | 150 | 192 h | Not specified | ~95% | 33,000 (Mv) | Not specified |
| Tin(II) octoate [Sn(Oct)₂] | 190 | 50 min | 2000:1 (approx.) | 96% | 228,000 (Mw) | 1.94 |
| Zinc Prolinate | 195 | 1 h | 675:1 | 93% | 9,200 (Mw) | 1.8 |
| Potassium Amidate Complex | 50 | 15 min | 100:1 | 96% | 18,700 (Mn) | 2.59 |
| Chiral Zinc Amido-oxazolinate | 50 | 30 min | 100:1 | >99% | 16,300 (Mn) | 1.11 |
This table compiles data from various studies to provide a broader context for the performance of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Bulk Polymerization of L-Lactide Catalyzed by Manganese(II) L-lactate
This protocol is based on the experimental work of H. R. Kricheldorf and colleagues.[1][2][3][4][5]
Materials:
-
L-lactide
-
Manganese(II) L-lactate (catalyst)
-
Argon gas supply
-
Glass polymerization tube with a stirrer
-
Oil bath with temperature controller
Procedure:
-
A predetermined amount of L-lactide and manganese(II) L-lactate are added to a flame-dried glass polymerization tube equipped with a magnetic stirrer.
-
The tube is evacuated and backfilled with dry argon several times to ensure an inert atmosphere.
-
The reaction vessel is then immersed in a preheated oil bath set to 150°C.
-
The polymerization is allowed to proceed under stirring for 192 hours.
-
After the specified time, the reaction is quenched by cooling the tube to room temperature.
-
The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to isolate the purified polylactide.
-
The polymer is then dried under vacuum until a constant weight is achieved.
-
Characterization of the polymer is performed using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy to assess conversion and stereochemistry.
Protocol 2: Bulk Polymerization of L-Lactide Catalyzed by Tin(II) Octoate
This protocol reflects a typical procedure for the industrially relevant catalyst, tin(II) octoate.[6][7]
Materials:
-
L-lactide
-
Tin(II) octoate [Sn(Oct)₂] (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Toluene (B28343) (anhydrous)
-
Argon gas supply
-
Three-neck round-bottom flask with a mechanical stirrer, condenser, and argon inlet.
-
Heating mantle with a temperature controller.
Procedure:
-
The L-lactide is purified by recrystallization and dried under vacuum.
-
The reaction flask is assembled and flame-dried under vacuum, then filled with dry argon.
-
The purified L-lactide is charged into the flask.
-
Anhydrous toluene is added to dissolve the monomer, followed by the addition of the desired amount of benzyl alcohol initiator via syringe.
-
The tin(II) octoate catalyst is dissolved in anhydrous toluene in a separate vial and then added to the reaction mixture via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 130-190°C) with constant stirring.
-
The polymerization progress is monitored over time by taking aliquots for analysis (e.g., by NMR to determine monomer conversion).
-
Upon reaching the desired conversion, the reaction is terminated by cooling the flask to room temperature.
-
The polymer is isolated by precipitation in a non-solvent, filtered, and dried under vacuum.
-
The molecular weight and polydispersity of the final polymer are determined by GPC.
Mechanistic Insights and Visualizations
The ring-opening polymerization of lactide by metal-based catalysts, including this compound, is generally believed to proceed via a coordination-insertion mechanism . This multi-step process is crucial for understanding the catalyst's behavior and for designing more efficient catalytic systems.
Coordination-Insertion Catalytic Cycle
The diagram below illustrates the proposed coordination-insertion mechanism for the polymerization of L-lactide initiated by a generic metal lactate complex.
Caption: Proposed coordination-insertion mechanism for this compound catalyzed ROP of L-lactide.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening the catalytic activity of different metal salts in the polymerization of L-lactide.
Caption: General experimental workflow for screening catalysts for L-lactide polymerization.
Conclusion
Manganese(II) L-lactate demonstrates catalytic activity in the ring-opening polymerization of L-lactide, proving to be the most reactive among the simple manganese(II) salts tested. However, its performance, characterized by long reaction times and the production of relatively low molecular weight polylactide with some degree of racemization, positions it as a less efficient catalyst compared to established systems like tin(II) octoate or modern, highly active zinc and potassium-based catalysts.
For researchers in drug development and materials science, while manganese offers the advantage of being a less toxic and earth-abundant metal, manganese(II) L-lactate in its simple form may not be the optimal choice for producing high molecular weight, stereopure polylactic acid under practical timescales. Nevertheless, the study of such simpler, biocompatible metal salts provides valuable insights into the fundamental aspects of coordination-insertion polymerization and can guide the design of next-generation catalysts with improved activity and selectivity. Future research could focus on modifying the this compound catalyst, for instance, by the addition of co-catalysts or by designing more complex ligand environments to enhance its catalytic performance.
References
A Comparative Analysis of Manganese Lactate and Manganese Acetate for Researchers
In the realm of scientific research and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes. Manganese, an essential trace element, is utilized in various forms, with manganese lactate (B86563) and manganese acetate (B1210297) being two common salts. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical properties, applications, catalytic activity, bioavailability, and toxicity, supported by available experimental data. This objective comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of manganese lactate and manganese acetate is crucial for their effective application. Both are manganese(II) salts and present as light pink crystalline solids.
| Property | This compound | Manganese Acetate |
| Chemical Formula | Mn(C₃H₅O₃)₂ | Mn(CH₃COO)₂ |
| Molar Mass | 233.08 g/mol (anhydrous) | 173.03 g/mol (anhydrous) |
| Appearance | Light pink crystals | Light pink crystalline solid |
| Solubility in Water | Soluble | Soluble |
| Common Hydration State | Dihydrate, Trihydrate | Tetrahydrate |
Synthesis
The synthesis of these manganese salts involves straightforward acid-base reactions.
-
This compound: Typically synthesized by the reaction of manganese carbonate with lactic acid. MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O
-
Manganese Acetate: Can be prepared by reacting manganese(II,III) oxide or manganese carbonate with acetic acid.
Comparative Applications
While both are sources of manganese(II) ions, their primary applications differ significantly, largely dictated by the properties of their respective anionic ligands.
| Application Area | This compound | Manganese Acetate |
| Catalysis | Limited documented use in chemical synthesis. | Widely used as a catalyst in organic synthesis, particularly for oxidation reactions. |
| Drug Development | Primarily used as a nutritional supplement to address manganese deficiency. | Employed in the synthesis of pharmaceuticals and as a catalyst in drug formulation. |
| Nutritional Supplements | Commonly used as a source of manganese in dietary supplements. | Not a primary application. |
| Other Industries | - | Used as a desiccant in paints and varnishes, a mordant in textile dyeing, and a precursor for other manganese compounds. |
Catalytic Performance: A Focus on Manganese Acetate
Manganese acetate is a well-established catalyst in organic synthesis, particularly in oxidation reactions. Its utility in drug synthesis has been highlighted in recent research, where it has been shown to be a more cost-effective and efficient alternative to precious metal catalysts like silver and cerium for certain reactions, such as the synthesis of fluoroketones.
Experimental Data: Catalytic Oxidation of Alcohols
| Substrate | Product | Conversion (%) |
| Benzyl (B1604629) alcohol | Benzoic acid | 100 |
| 2-Octanol | 2-Octanone | 87 |
| 1-Octanol | Octanoic acid | 42 |
| Borneol | Camphor | 99 |
| Fenchyl alcohol | Fenchone | 98 |
Data sourced from a study on the efficient and versatile oxidation of alcohols using a Mn(II) acetate catalytic system.
In contrast, there is a lack of published experimental data on the catalytic activity of this compound in similar organic synthesis reactions. Its applications appear to be predominantly in the biological and nutritional sciences.
Bioavailability and Toxicity
The bioavailability and toxicity of manganese compounds are critical considerations, especially in the context of drug development and nutritional science. While extensive data exists for manganese as an element, direct comparative studies between the lactate and acetate forms are limited.
Toxicity Data
The acute oral toxicity is often represented by the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.
| Compound | Test Animal | LD50 (Oral) |
| Manganese Acetate | Rat | 2940 mg/kg - 3730 mg/kg |
| This compound | Rat | Data not available |
The available data indicates the oral LD50 for manganese acetate in rats. Unfortunately, a comparable value for this compound from a similar study was not found in the reviewed literature, precluding a direct comparison. It is important to note that manganese toxicity is a complex issue, with chronic exposure being a significant concern, potentially leading to a neurological syndrome known as manganism. The specific effects of the lactate versus acetate ligand on the overall toxicity profile of manganese have not been extensively studied.
Bioavailability
There is a lack of direct comparative studies on the bioavailability of manganese from this compound versus manganese acetate. The bioavailability of manganese is influenced by various factors, including the form of the manganese salt, the presence of other dietary components, and the individual's physiological state.
Involvement in Signaling Pathways
Manganese ions are known to interact with various cellular signaling pathways. Excessive manganese can lead to neurotoxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and inflammation.
dot
Caption: General overview of signaling pathways affected by elevated manganese levels.
Studies have shown that manganese can activate the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. Dysregulation of this pathway by manganese has been implicated in neuronal apoptosis. Additionally, manganese can activate the NF-κB pathway, a key regulator of the inflammatory response. This activation can lead to the production of pro-inflammatory cytokines and contribute to neuroinflammation, a hallmark of manganese-induced neurotoxicity. It is important to emphasize that these findings are generally attributed to the manganese ion itself, and the specific influence of the lactate or acetate counter-ion on these pathways is not well-defined in the current literature.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized protocols for assessing catalytic activity and cytotoxicity.
A. Protocol for Assessing Catalytic Activity in Alcohol Oxidation
This protocol provides a general framework for evaluating the catalytic performance of manganese compounds in the oxidation of a model alcohol, such as benzyl alcohol.
dot
Caption: A generalized workflow for evaluating catalytic activity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol substrate (e.g., benzyl alcohol) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add the manganese catalyst (this compound or manganese acetate) to the reaction mixture.
-
Initiation: Add the oxidant (e.g., tert-butyl hydroperoxide) to initiate the reaction.
-
Reaction Conditions: Heat the mixture to the desired temperature and monitor the reaction progress over time using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidant.
-
Product Isolation and Analysis: Extract the product from the reaction mixture, dry the organic layer, and remove the solvent. Analyze the product and determine the conversion and yield using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
B. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
-
Cell Seeding: Seed cells (e.g., a relevant neuronal cell line for neurotoxicity studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and manganese acetate in cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Conclusion
This compound and manganese acetate, while both sources of manganese(II) ions, exhibit distinct profiles in terms of their primary applications. Manganese acetate is a versatile and efficient catalyst in organic synthesis, with emerging applications in drug development as a cost-effective alternative to precious metals. In contrast, this compound is predominantly utilized in the nutritional and food industries as a manganese supplement.
A direct, data-driven comparison of their performance in a single application is hampered by a lack of comparative studies in the scientific literature. For researchers and drug development professionals, the choice between these two compounds will largely depend on the intended application. For catalytic applications in organic synthesis, manganese acetate is the well-documented and preferred choice. For applications requiring a bioavailable form of manganese for nutritional or biological studies, this compound is a common option.
Further research is warranted to conduct head-to-head comparisons of these two compounds, particularly concerning their bioavailability, toxicity profiles, and potential catalytic activity in a broader range of reactions. Such studies would provide a more complete picture and enable more nuanced decision-making in their application.
A Comparative Guide to the Cross-Validation of Analytical Methods for Manganese Lactate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and their precursors, such as manganese lactate (B86563), is fundamental to ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical step in method development and transfer, providing documented evidence that two different methods yield comparable and reliable results. This guide presents a comparative overview of two common analytical techniques for the determination of manganese: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and UV-Visible (UV-Vis) Spectrophotometry. The experimental data and protocols provided are based on established methodologies for manganese analysis and serve as a practical framework for cross-validation studies.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and sample throughput. ICP-OES is a highly sensitive and specific technique for elemental analysis, while UV-Vis spectrophotometry offers a more accessible and cost-effective, albeit less sensitive, alternative. The table below summarizes typical performance characteristics for the analysis of manganese using these two methods.
| Validation Parameter | ICP-OES | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | ~0.001 - 0.1 µg/L[1] | ~0.5 mg/L[2] |
| Limit of Quantitation (LOQ) | ~1.10 µg/kg (ppb)[3] | ~1.0 mg/L[2] |
| Accuracy (Recovery) | 95% - 105% | 93.94% – 103.13%[4] |
| Precision (RSD) | < 3.7%[5] | < 2%[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method
This method is highly suitable for the accurate and sensitive quantification of manganese in various sample matrices, including pharmaceutical formulations.
a) Sample Preparation:
-
Accurately weigh a sample of manganese lactate and dissolve it in a known volume of deionized water to achieve a theoretical manganese concentration within the instrument's linear range.
-
For solid dosage forms, a digestion step may be necessary. A typical procedure involves treating the sample with a mixture of nitric acid and hydrochloric acid (e.g., 20:1 v/v) followed by heating to ensure complete dissolution of the manganese.[5]
-
Filter the sample solution to remove any particulate matter before analysis.
b) Instrumentation and Analysis:
-
Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.
-
Wavelength: Monitor the manganese emission at a sensitive and interference-free wavelength, typically 257.610 nm.
-
Calibration: Prepare a series of manganese standard solutions of known concentrations from a certified reference material. Use these standards to construct a calibration curve by plotting the emission intensity against the concentration.
-
Analysis: Aspirate the prepared sample solutions into the plasma and measure the emission intensity. The manganese concentration in the sample is determined by interpolating the measured intensity on the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry Method
This colorimetric method relies on the oxidation of manganese (II) to the intensely colored permanganate (B83412) ion (MnO₄⁻), which is then quantified by measuring its absorbance.[4][6]
a) Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in deionized water.
-
Transfer an aliquot of the sample solution to a volumetric flask.
-
Add an oxidizing agent, such as potassium periodate (B1199274) or ammonium (B1175870) persulfate, to convert Mn²⁺ to MnO₄⁻. The solution will develop a characteristic purple color.
-
Heat the solution gently to ensure complete oxidation.
-
Cool the solution to room temperature and dilute to the mark with deionized water.
b) Instrumentation and Analysis:
-
Instrument: UV-Visible Spectrophotometer.
-
Wavelength (λmax): Measure the absorbance of the resulting permanganate solution at its maximum absorption wavelength, which is approximately 525 nm.[4]
-
Calibration: Prepare a series of standard solutions containing known concentrations of manganese and subject them to the same oxidation procedure as the sample. Measure the absorbance of each standard and construct a calibration curve (absorbance vs. concentration). This plot should be linear and pass through the origin in accordance with the Beer-Lambert law.[6]
-
Analysis: Measure the absorbance of the prepared sample solution and determine the manganese concentration from the calibration curve.
Mandatory Visualization: Cross-Validation Workflow
A structured workflow is crucial for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte like this compound.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. The choice of method will ultimately depend on the specific application, required sensitivity, and available resources. A thorough cross-validation as outlined ensures the consistency and reliability of analytical data across different methods, which is paramount in a regulated research and development environment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Manganese Sources in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the replicability and success of experimental outcomes. This guide provides a comparative overview of manganese lactate (B86563) and other common manganese salts utilized in scientific research, with a focus on available experimental data and protocols. While direct comparative studies detailing the performance of manganese lactate against other manganese salts are limited in publicly available literature, this guide synthesizes existing research to inform experimental design and reagent selection.
This compound: Properties and Applications
This compound is the salt formed between manganese and lactic acid. It is recognized for its use in various fields, from nutritional supplements to its role in microbiological media.
Key Properties:
-
Formula: Mn(C₃H₅O₃)₂
-
Appearance: Light pink crystals
-
Solubility: Soluble in water
Comparative Analysis of Manganese Sources
While direct head-to-head studies involving this compound are scarce, research comparing other manganese salts provides valuable insights into how different anions can influence the efficacy and bioavailability of manganese in biological and chemical systems. The following sections present data from studies comparing common inorganic and organic manganese sources.
In Animal Nutrition and Bioavailability
The choice of manganese source in animal feed can significantly impact its bioavailability and the physiological response of the organism.
Table 1: Comparison of Manganese Sources on Broiler Chick Performance and Bioavailability
| Manganese Source | Parameter | Result | Relative Bioavailability (%) | Reference |
| Manganese Sulfate (B86663) | Tibia Mn (ppm) | - | 100 | [1] |
| Manganese Chloride | Tibia Mn (ppm) | Significantly higher than sulfate and oxide | Not explicitly calculated, but higher Mn retention observed | [1] |
| Manganese Oxide | Tibia Mn (ppm) | - | 91 | [1] |
| Manganese Proteinate | Tibia Mn (ppm) | - | 120 | [1] |
Experimental Protocol: Bioavailability Study in Broiler Chicks [1]
-
Objective: To determine the relative bioavailability of manganese from its chloride, oxide, and sulfate salts.
-
Subjects: 270 Hubbard broiler chicks.
-
Diets: A basal maize-soybean meal diet supplemented with 100, 1000, or 2000 ppm of manganese from either manganese chloride, manganese oxide, or manganese sulfate.
-
Duration: Diets were fed ad libitum from 8 to 35 days of age.
-
Data Collection: Body weight gain, feed conversion ratio, leg abnormality scores, tibia weight, and tibia ash were measured. Manganese concentrations in the tibia, liver, and kidney tissues were determined.
-
Analysis: Data were analyzed to compare the effects of the different manganese salts on the measured parameters.
In Lactic Acid Bacteria Fermentation
Manganese is an essential cofactor for many lactic acid bacteria, influencing growth and metabolic activity, such as lactic acid production.
Table 2: Effect of Manganese Sulfate on Lactic Acid Fermentation by Lactobacillus casei
| MnSO₄·H₂O Concentration (g/L) | Yeast Extract (% w/v) | Fermentation Time (h) | Sugar Conversion (%) | Reference |
| 0 | 0.5 | 120 | - | [2] |
| 0.001 | 0.5 | Slower than higher concentrations | - | [2] |
| 0.005 | 0.5 | Similar to 0.03 g/L | High | [2] |
| 0.03 | 0.5 | 24 | High | [2] |
| 0.005 | 0.3 | 37 | High | [2] |
| 0.03 | 0.3 | Similar to 0.005 g/L | High | [2] |
Experimental Protocol: Lactobacillus casei Fermentation [2]
-
Objective: To investigate the effect of manganese sulfate on lactic acid production from whey permeate.
-
Microorganism: Lactobacillus casei.
-
Medium: Reconstituted whey permeate powder in distilled water, supplemented with various concentrations of yeast extract and manganese sulfate monohydrate.
-
Culture Conditions: Batch fermentations were carried out.
-
Data Collection: Fermentation time, sugar conversion, and lactic acid yield were monitored.
-
Analysis: The performance of fermentations with different concentrations of manganese sulfate and yeast extract was compared.
Signaling Pathways and Experimental Workflows
Visualizing the role of manganese in biological pathways and the workflow of comparative studies can aid in understanding its function and designing new experiments.
Caption: Role of Manganese as a Cofactor for Lactate Dehydrogenase.
Caption: General Workflow for a Manganese Bioavailability Study.
Conclusion and Recommendations
The available scientific literature provides a foundation for understanding the role of manganese in various biological and chemical processes. However, there is a clear gap in research directly comparing the efficacy of this compound with other common manganese salts such as manganese sulfate and manganese chloride.
For researchers considering the use of this compound, it is recommended to:
-
Conduct preliminary in-house studies: Directly compare this compound with other manganese sources relevant to the specific application.
-
Reference existing protocols: Adapt the detailed methodologies from studies on other manganese salts, such as those presented in this guide, to design comparative experiments.
-
Carefully control variables: When comparing different manganese salts, ensure that the molar concentration of manganese is consistent across all experimental groups.
By systematically evaluating different manganese sources, researchers can make informed decisions to ensure the validity and reproducibility of their findings. Further research into the comparative performance of this compound is warranted to expand the available data for the scientific community.
References
A Comparative Guide to Manganese Salts for Nanoparticle Synthesis: Focusing on Lactate Alternatives
For researchers, scientists, and drug development professionals, the choice of precursor salt is a critical determinant in the synthesis of manganese-based nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in biomedical applications. While a variety of manganese salts are commonly employed, this guide provides a comparative analysis of manganese lactate (B86563) against other prevalent salts like manganese chloride, acetate (B1210297), and acetylacetonate (B107027), drawing upon available experimental data.
Executive Summary
The selection of a manganese precursor significantly impacts the size, morphology, crystallinity, and magnetic properties of the resulting nanoparticles. Manganese chloride and acetate are widely studied precursors in methods like sol-gel and co-precipitation, yielding distinct nanoparticle characteristics. For instance, manganese acetate often leads to smaller, plate-like structures with narrower size distribution compared to the cubic structures obtained from manganese chloride. Manganese acetylacetonate is a common choice for thermal decomposition methods, allowing for precise control over nanoparticle size and composition, which is crucial for applications such as MRI contrast agents.
Direct comparative studies detailing the use of manganese lactate for nanoparticle synthesis are limited in the current body of scientific literature. However, by examining the synthesis protocols and outcomes for other manganese salts, we can infer the potential advantages and disadvantages of using a lactate-based precursor. The lactate anion, being a larger and more complex organic ligand than chloride or acetate, could offer unique advantages in controlling particle growth and surface chemistry.
Comparative Analysis of Manganese Precursors
The following sections detail the synthesis of manganese oxide nanoparticles using different manganese salts. The data presented is a synthesis of findings from multiple research studies.
Manganese Acetate vs. Manganese Chloride
A comparative study using a sol-gel method highlights the distinct outcomes when using manganese acetate versus manganese chloride.[1]
Table 1: Comparison of Nanoparticles Synthesized from Manganese Acetate and Manganese Chloride
| Parameter | Manganese Acetate as Precursor | Manganese Chloride as Precursor |
| Product | Mn3O4 | Mn2O3 |
| Size | 29.7 nm | 60.6 nm |
| Morphology | Interlaced plates (leaf-like structure) | Cubic structure |
| Magnetic Properties | Antiferromagnetic | Ferromagnetic |
Experimental Protocol (Sol-Gel Synthesis): [1]
-
Sol Preparation: A solution of oxalic acid in 200 ml of ethanol (B145695) is prepared. Separately, manganese acetate tetrahydrate or manganese chloride tetrahydrate is dissolved in 200 ml of ethanol at 35°C with constant stirring for 30 minutes to obtain a sol.
-
Gel Formation: The oxalic acid solution is gradually added to the warm sol, leading to the formation of a thick gel.
-
Drying: The gel is dried in a hot air oven at 80°C for 20 hours, resulting in snow-white flakes/powder.
-
Decomposition: The dried powder is then decomposed in the air at high temperatures to yield the respective manganese oxide nanoparticles.
Manganese Acetylacetonate (Mn(acac)₂)
Thermal decomposition of manganese acetylacetonate is a widely used method for producing monodisperse manganese oxide nanoparticles with controlled size and composition.[2] This method is particularly relevant for applications requiring high-quality, uniform nanoparticles, such as in magnetic resonance imaging (MRI).
Experimental Protocol (Thermal Decomposition): [2]
-
Reaction Mixture: Manganese(II) acetylacetonate (6 mmol) is dissolved in 40 mL of oleylamine (B85491) and 20 mL of dibenzyl ether.
-
Heating Profile: The solution is heated from room temperature to 60°C over 30 minutes under a constant flow of inert N₂ gas. The temperature is then ramped up to 300°C at a controlled rate (e.g., 10°C/min or 20°C/min).
-
Aging: The reaction mixture is aged at 300°C for a specific duration (e.g., 5, 15, or 30 minutes).
-
Purification: After cooling, the nanoparticles are purified by precipitation with ethanol and centrifugation.
Table 2: Effect of Synthesis Parameters on Nanoparticle Properties (Mn(acac)₂ Precursor) [2]
| Ramp Rate (°C/min) | Aging Time (min) | Average Size (nm) | Composition |
| 20 | 5 | ~23 | MnO and Mn3O4 mixture |
| 10 | 5 | Larger than 23 nm | MnO and Mn3O4 mixture |
| 20 | 30 | ~32 | Pure MnO |
| 10 | 30 | Larger than 32 nm | Pure MnO |
Manganese Sulphate
Manganese sulphate is another common precursor, often used in co-precipitation methods. This technique is valued for its simplicity and cost-effectiveness.
Experimental Protocol (Co-precipitation): [3]
-
Reaction: A 0.03 M solution of manganous sulphate (MnSO₄·H₂O) is prepared in a conical flask.
-
Precipitation: A 0.009 M solution of sodium hydroxide (B78521) (NaOH) is added dropwise to the manganese sulphate solution with constant stirring at 60°C.
-
Collection: The resulting precipitate is collected by centrifugation.
-
Washing and Drying: The precipitate is washed and then dried.
-
Calcination: The dried product is calcined in a muffle furnace at 500°C for 2 hours to obtain MnO nanoparticles.
The nanoparticles synthesized via this method were reported to have an average size of 11 nm.[3]
The Case for this compound: A Prospective View
While direct experimental data for nanoparticle synthesis using this compound is scarce, we can hypothesize its potential based on the chemistry of the lactate anion.
-
Chelating Properties: Lactic acid is a chelating agent. This property could allow for the formation of stable manganese-lactate complexes in solution, potentially offering better control over the nucleation and growth phases of nanoparticle formation. This could lead to more uniform and smaller nanoparticles.
-
Decomposition Profile: The thermal decomposition of this compound would proceed differently from that of inorganic salts like chloride or sulphate. The organic lactate moiety would decompose to produce gases like CO₂ and H₂O, potentially creating a porous structure in the final manganese oxide nanoparticles. The decomposition temperature and by-products would also differ from those of manganese acetate and acetylacetonate, influencing the final crystal phase and purity.
-
Surface Functionalization: The lactate group could act as an in-situ capping agent, preventing nanoparticle agglomeration and providing a surface that is more amenable to further functionalization with other biomolecules.
Future Research Directions
To fully understand the potential of this compound as a precursor for nanoparticle synthesis, further research is required. Direct comparative studies employing common synthesis methods like thermal decomposition, hydrothermal synthesis, or co-precipitation with this compound alongside other manganese salts would be highly valuable. Key characterization parameters to investigate would include:
-
Nanoparticle size and morphology: Using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Crystal structure and phase purity: Using X-ray Diffraction (XRD).
-
Magnetic properties: Using a SQUID magnetometer.
-
Performance in relevant applications: For example, relaxivity measurements for MRI contrast agents or catalytic activity.
By systematically exploring these aspects, the scientific community can determine the unique advantages that this compound may offer in the tailored synthesis of manganese-based nanoparticles for advanced biomedical applications.
References
A Comparative Analysis of the Bioavailability of Different Manganese Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of various manganese sources, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most appropriate manganese compounds for their studies and development projects.
Data Presentation: Comparative Bioavailability of Manganese Sources
The following table summarizes the relative bioavailability of different manganese sources from various in vivo studies. Manganese sulfate (B86663) is often used as the standard (100%) against which other sources are compared due to its high solubility and absorption.
| Manganese Source | Animal Model | Relative Bioavailability (%) | Key Findings |
| Manganese Sulfate (MnSO₄) | Broiler Chicks, Sheep | 100 (Standard) | Generally considered the most bioavailable inorganic source. |
| Manganese Proteinate | Broiler Chicks | 105 - 128 | Consistently shows higher bioavailability than manganese sulfate.[1][2] |
| Manganese-Methionine | Sheep | 121 | Demonstrated superior bioavailability compared to manganese sulfate.[3] |
| Manganese Threonine | Broiler Chicks | 150 - 433 (based on different parameters) | Significantly higher bioavailability compared to manganese sulfate.[4] |
| Manganese Oxide (MnO) | Broiler Chicks, Sheep | 53 - 93.1 | Bioavailability is generally lower and more variable than manganese sulfate.[3][5][6] |
| Manganese Carbonate (MnCO₃) | Sheep | 27.8 | Shows significantly lower bioavailability compared to manganese sulfate.[7] |
| Manganese Dioxide (MnO₂) | Sheep | 32.9 | Bioavailability is considerably lower than that of manganese sulfate.[7] |
Experimental Protocols
The data presented above is derived from in vivo studies employing standardized methodologies to assess manganese bioavailability. Below are detailed summaries of common experimental protocols.
Protocol 1: Relative Bioavailability Study in Broiler Chicks
-
Objective: To determine the relative bioavailability of a test manganese source compared to a standard source (e.g., manganese sulfate).
-
Animals: Day-old male broiler chicks (e.g., Cobb 308) are typically used.[1][2][5]
-
Housing: Chicks are housed in environmentally controlled pens with ad libitum access to feed and water.
-
Diet: A basal diet low in manganese (e.g., corn-soybean meal based) is formulated. This basal diet is then supplemented with graded levels of the standard manganese source (e.g., 0, 35, 70, 105, 140 mg/kg) and the test manganese source(s) at the same levels.[1][2]
-
Experimental Duration: The feeding trial typically lasts for a period of 3 to 6 weeks.[8]
-
Data Collection:
-
Bioavailability Assessment:
-
The concentration of manganese in the collected tissues is determined using analytical methods such as atomic absorption spectrophotometry.[9]
-
The relative bioavailability of the test source is calculated using the slope-ratio assay, where the slope of the regression of tissue manganese concentration on dietary manganese intake for the test source is compared to the slope for the standard source.[1][2]
-
Protocol 2: Relative Bioavailability Study in Sheep
-
Objective: To evaluate the relative bioavailability of different manganese sources in a ruminant model.
-
Animals: Wether lambs are commonly used for these studies.[3][7]
-
Diet: A basal diet with a known, low concentration of manganese is fed to all animals. The diet is then supplemented with graded levels of a standard manganese source (e.g., manganese sulfate) and the test sources.[7]
-
Experimental Design: A completely randomized design is often employed, with animals assigned to different dietary treatment groups.[7]
-
Experimental Duration: The feeding period typically ranges from 21 to 84 days.[7][10]
-
Bioavailability Calculation: Similar to the poultry model, multiple linear regression analysis is used to determine the slope of tissue manganese concentration as a function of dietary manganese intake. The ratio of the slopes for the test sources to the standard source provides the relative bioavailability values.[7]
Signaling Pathways and Experimental Workflows
Intestinal Manganese Absorption Pathway
The absorption of manganese in the small intestine is a complex process involving several transport proteins. The following diagram illustrates the key transporters involved in the uptake of manganese from the intestinal lumen into the enterocyte and its subsequent export into the bloodstream.
Caption: Diagram of manganese transport across an intestinal enterocyte.
Experimental Workflow for Bioavailability Assessment
The following diagram outlines the typical workflow for an in vivo study designed to determine the relative bioavailability of different manganese sources.
Caption: General experimental workflow for determining manganese bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative bioavailability of manganese from a manganese-methionine complex and inorganic sources for ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medtextpublications.com [medtextpublications.com]
- 5. Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets [journals.iau.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Estimation of the relative bioavailability of manganese sources for sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of high dietary manganese as manganese oxide or manganese carbonate in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Manganese Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of raw materials is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. For scientists synthesizing or utilizing manganese lactate (B86563), a comprehensive understanding of its purity profile is critical. This guide provides a comparative analysis of methods to validate the purity of synthesized manganese lactate, alongside a comparison with alternative manganese sources. Experimental data is presented to support the objective evaluation of these compounds.
Section 1: Purity Profile of this compound and Alternatives
The purity of this compound and its alternatives is paramount for their application in research and drug development. Impurities can lead to erroneous experimental results, toxicity, and adverse effects in therapeutic applications. A comparison of typical purity specifications for commercially available this compound, manganese gluconate, and manganese citrate (B86180) is presented in Table 1.
Table 1: Comparison of Typical Purity Specifications for Manganese Salts
| Parameter | This compound | Manganese Gluconate | Manganese Citrate |
| Assay (Purity) | ≥ 98%[1] | 98-102%[2][3][4] | 96.5-104.8%[5] |
| Manganese Content | 20.0 - 20.8%[1] | 11.0 - 13.1%[3] | 22.0 - 23.9% |
| Heavy Metals (as Pb) | ≤ 20 ppm[1] | ≤ 20 ppm[3] | ≤ 2 mg/kg (2 ppm)[5] |
| Lead (Pb) | - | ≤ 2 ppm[3] | ≤ 2 mg/kg (2 ppm)[5] |
| Arsenic (As) | - | ≤ 3 ppm[3] | ≤ 3 mg/kg (3 ppm)[5] |
| Sulfate (B86663) | ≤ 400 ppm[1] | ≤ 0.2% (2000 ppm)[3] | ≤ 0.02% (200 ppm)[5] |
| Chloride | ≤ 80 ppm[1] | - | - |
Note: Specifications can vary between suppliers and grades (e.g., pharmaceutical vs. food grade).
The United States Pharmacopeia (USP) provides limits for elemental impurities in drug products, which serve as a critical benchmark for quality control[6][7][8][9][10].
Section 2: Performance Comparison of Manganese Sources
The choice of manganese salt can influence its biological performance, including bioavailability and cellular effects.
Bioavailability
Studies in animal models have shown varying bioavailability among different manganese sources. For instance, a study in broiler chickens indicated that the relative bioavailability of manganese from manganese proteinate was higher than that of manganese sulfate, based on bone strength and manganese concentration in the tibia and liver.[11] Another study in broilers suggested that the purity of manganese oxide sources is related to the relative bioavailability of manganese.[12] While direct comparative bioavailability data for this compound in humans is limited, the solubility of the salt is a key factor. This compound is very soluble in water, which is a prerequisite for good absorption.[13]
Cellular and Enzymatic Performance
Manganese is an essential cofactor for numerous enzymes, and its form can impact their activity. For example, manganese ions have been shown to affect the catalytic efficiency of enzymes like DNA polymerase, with Mn2+ enhancing the catalytic rate compared to Mg2+ in some cases.[14][15][16] In cell culture, the concentration and form of manganese can influence cellular processes. For instance, a study comparing manganese oxide nanoparticles to manganese sulfate in alveolar epithelial cells found differences in the induction of oxidative stress and apoptosis.[17][18] The choice of manganese salt as a supplement in cell culture media can also impact the quality attributes of biopharmaceutical products.
Section 3: Experimental Protocols for Purity Validation
Accurate and reliable analytical methods are essential for validating the purity of synthesized this compound. This section provides detailed protocols for key analytical techniques.
Determination of Manganese Content
3.1.1 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method for determining the concentration of manganese and other elemental impurities.
Experimental Workflow for ICP-MS Analysis
Caption: Workflow for the determination of manganese and elemental impurities by ICP-MS.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean digestion vessel.[19]
-
Add a suitable acid digestion mixture, for example, 4.0 mL of a nitric acid and sulfuric acid mixture.[19]
-
Digest the sample using a microwave digestion system. A typical program involves ramping to 200°C over 40 minutes and holding for 30 minutes.[10]
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.[10]
-
-
Standard Preparation:
-
Prepare a series of calibration standards by diluting a certified manganese standard solution with 2% nitric acid to cover the expected concentration range of the sample.[20]
-
-
ICP-MS Analysis:
-
Tune and calibrate the ICP-MS instrument according to the manufacturer's instructions.
-
Introduce the prepared samples and standards into the instrument.
-
Measure the intensity of the manganese isotope (e.g., ⁵⁵Mn) and the isotopes of any target impurities.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the intensity of the standards against their known concentrations.
-
Determine the concentration of manganese and other impurities in the sample from the calibration curve.
-
3.1.2 Chelatometric Titration
This is a classic and cost-effective method for determining the manganese content.
Experimental Workflow for Titration
Caption: Workflow for the chelatometric titration of manganese.
Protocol:
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound and dissolve it in deionized water.
-
-
Titration Procedure:
-
To the sample solution, add a small amount of a reducing agent like ascorbic acid or hydroxylammonium chloride to prevent the oxidation of Mn(II).[21]
-
Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer).[21]
-
Add a few drops of a suitable indicator, such as Eriochrome Black T.[21]
-
Titrate the solution with a standardized EDTA solution until the color changes from wine-red to a pure blue, indicating the endpoint.[21]
-
-
Calculation:
-
Calculate the manganese content based on the volume and concentration of the EDTA solution used.
-
Determination of Lactate Content
3.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the lactate content in the this compound salt.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of lactate by HPLC.
Protocol:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified lactic acid standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the lactate peak based on its retention time compared to the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of lactate in the sample from the calibration curve.
-
Section 4: Role of Manganese in Biological Pathways
Manganese is a critical cofactor for several enzymes, playing a vital role in various signaling pathways. One such crucial role is in the activation of Manganese Superoxide (B77818) Dismutase (MnSOD or SOD2), a key antioxidant enzyme in the mitochondria.
Manganese-Dependent Activation of Superoxide Dismutase 2 (SOD2)
Caption: Manganese-dependent activation pathway of Superoxide Dismutase 2 (SOD2).
This pathway illustrates the necessity of manganese for the proper functioning of MnSOD. The nuclear-encoded SOD2 protein is synthesized in the cytoplasm as an inactive apoenzyme (Apo-SOD2) and then imported into the mitochondrial matrix.[2] For its activation, manganese ions (Mn²⁺) must be transported into the mitochondria and incorporated into the apoenzyme, a process that may be facilitated by specific manganese trafficking proteins like MTM1 in yeast.[2][3] The resulting active holoenzyme (Holo-SOD2) is then capable of catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen, thereby protecting the mitochondria from oxidative damage.[23][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. [PDF] Manganese activation of superoxide dismutase 2 in Saccharomyces cerevisiae requires MTM1, a member of the mitochondrial carrier family | Semantic Scholar [semanticscholar.org]
- 4. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN103196903A - A method for improving the accuracy of Mn2+ content determination and titration end point judgment in manganese oxides - Google Patents [patents.google.com]
- 8. Mn(2+) and Mg(2+) synergistically enhanced lactic acid production by Lactobacillus rhamnosus FTDC 8313 via affecting different stages of the hexose monophosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dot | Graphviz [graphviz.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Magnesium and Manganese Ions on the Structural and Catalytic Properties of Human DNA Polymerase Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Differential Cytotoxicity of Mn(II) and Mn(III): Special Reference to Mitochondrial [Fe-S] Containing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biospectra.us [biospectra.us]
- 20. s27415.pcdn.co [s27415.pcdn.co]
- 21. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 22. ijsr.net [ijsr.net]
- 23. mdpi.com [mdpi.com]
- 24. The Essential Element Manganese, Oxidative Stress, and Metabolic Diseases: Links and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Manganese superoxide dismutase deficiency triggers mitochondrial uncoupling and the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Manganese Lactate as an MRI Contrast Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant shift, driven by safety concerns associated with gadolinium-based contrast agents (GBCAs). This has spurred research into viable alternatives, with manganese-based agents emerging as a promising frontier. This guide provides a comprehensive benchmark of manganese lactate (B86563), a simple manganese salt, against established GBCAs and more complex manganese chelates. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers and developers in the field of medical imaging.
Performance at a Glance: Quantitative Comparison
The efficacy of an MRI contrast agent is primarily determined by its ability to shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in tissues. This property, known as relaxivity (r1 for T1 and r2 for T2), is a key performance indicator. The following tables summarize the relaxivity and acute toxicity data for manganese lactate (represented by aqueous Mn²⁺ from MnCl₂), a chelated manganese agent (Mn-PyC3A), and a conventional GBCA (Gd-DTPA).
| Contrast Agent | r1 Relaxivity (mM⁻¹s⁻¹) at 1.5 T | r2 Relaxivity (mM⁻¹s⁻¹) at 1.5 T | r2/r1 Ratio |
| This compound (as Mn²⁺) | ~4.9 | ~34.5 | ~7.0 |
| Mn-PyC3A (in plasma) | 3.8 | Not widely reported | - |
| Gd-DTPA (in plasma) | 4.1 | 5.4 | ~1.3 |
Note: Relaxivity values can vary with magnetic field strength, temperature, and the surrounding medium. Data for Mn²⁺ is derived from studies using MnCl₂ in aqueous solution, which serves as a proxy for this compound in solution.
| Compound | Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) |
| Manganese Chloride (MnCl₂) | Rat | Intravenous | 138 mg/kg |
| Manganese Chloride (MnCl₂) | Mouse | Intravenous | 121 mg/kg |
| Gd-DTPA | Not specified | Intravenous | Safety factor of 60-100 (ratio of LD50 to effective dose)[1] |
Delving Deeper: Experimental Methodologies
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are standardized procedures for key experiments in the evaluation of MRI contrast agents.
Protocol 1: In Vitro Relaxivity Measurement
This protocol outlines the steps to determine the r1 and r2 relaxivity of a contrast agent in an aqueous solution.
1. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 10 mM) in deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS).
-
Perform serial dilutions of the stock solution to create a series of samples with decreasing concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM, and a blank with only the solvent).
-
Accurately measure the manganese concentration of each solution using inductively coupled plasma atomic emission spectroscopy (ICP-AES) for verification.
2. MRI Phantom Preparation and Imaging:
-
Transfer each dilution into separate, identical MRI-compatible tubes (e.g., 5 mm NMR tubes).
-
Place the tubes in a phantom holder to ensure they are positioned within the homogeneous region of the MRI scanner's magnetic field.
-
Acquire T1-weighted images using an inversion recovery spin-echo sequence with multiple inversion times (TI).
-
Acquire T2-weighted images using a multi-echo spin-echo sequence with multiple echo times (TE).
3. Data Analysis:
-
For each sample, plot the signal intensity as a function of the inversion time (for T1) or echo time (for T2).
-
Fit the data to the appropriate exponential recovery (for T1) or decay (for T2) equations to calculate the T1 and T2 relaxation times for each concentration.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) against the manganese concentration.
-
The slopes of the resulting linear plots represent the r1 and r2 relaxivities in units of mM⁻¹s⁻¹.
Experimental workflow for in vitro relaxivity measurement.
Protocol 2: In Vivo MRI and Biodistribution in a Rodent Model
This protocol describes the procedure for assessing the in vivo performance and distribution of this compound.
1. Animal Preparation:
-
Acclimate the animals (e.g., mice or rats) to the housing conditions for at least one week.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
2. MRI Acquisition:
-
Position the animal in the MRI scanner and acquire pre-contrast T1-weighted images of the region of interest (e.g., abdomen to observe liver and kidney uptake).
-
Administer a sterile solution of this compound intravenously at a predetermined dose (e.g., 0.1 mmol/kg).
-
Immediately following injection, acquire a series of dynamic T1-weighted images at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes) to observe the contrast enhancement over time.
3. Biodistribution Analysis (Ex Vivo):
-
At various time points post-injection (e.g., 1 hour, 4 hours, 24 hours), euthanize a subset of animals.
-
Harvest key organs (e.g., liver, kidneys, spleen, heart, brain, and blood).
-
Weigh each organ and digest the tissue using appropriate acids.
-
Determine the manganese concentration in each organ using ICP-AES.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
4. Data Analysis:
-
For the in vivo MRI data, measure the signal intensity in regions of interest (ROIs) within different organs on the pre- and post-contrast images.
-
Calculate the signal enhancement ratio or percentage change in signal intensity over time.
-
For the biodistribution data, plot the %ID/g for each organ at the different time points to visualize the uptake and clearance profile.
Workflow for in vivo MRI and biodistribution studies.
Mechanism of Action: Cellular Uptake Pathway
The contrast-enhancing effect of manganese-based agents in vivo is dependent on their uptake into cells. A primary mechanism for the entry of free manganese ions (Mn²⁺) into excitable cells, such as cardiomyocytes and neurons, is through voltage-gated calcium channels (VGCCs).[2] This mimicry of calcium allows manganese to accumulate intracellularly, leading to a significant reduction in the T1 relaxation time of surrounding water protons and, consequently, signal enhancement in T1-weighted MR images.
Cellular uptake of Mn²⁺ via voltage-gated calcium channels.
Discussion and Future Outlook
This compound, as a source of free Mn²⁺ ions, demonstrates high r1 relaxivity, which is a desirable characteristic for a T1 contrast agent. However, its significantly higher r2/r1 ratio compared to GBCAs can lead to T2*-shortening effects, potentially causing signal loss at higher concentrations. The primary concern with unchelated manganese is its potential for toxicity, particularly neurotoxicity, if not rapidly cleared from the body.[3]
In contrast, chelated manganese agents like Mn-PyC3A are designed to have high stability, minimizing the release of free Mn²⁺ while maintaining a favorable relaxivity profile comparable to GBCAs.[4] These agents often exhibit improved safety profiles and tailored pharmacokinetic properties.
The future of manganese-based contrast agents lies in the development of highly stable chelates that offer superior relaxivity and biocompatibility. While simple salts like this compound provide a fundamental benchmark, the progression of the field will undoubtedly focus on sophisticated molecular designs that optimize both efficacy and safety, ultimately offering a reliable alternative to gadolinium-based agents for a wide range of clinical applications.
References
- 1. Time‐course manganese chloride biodistribution and manganese‐induced MRI contrast in mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Manganese Accumulation in the Brain via Various Transporters and Its Neurotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Manganese Dynamics in Mouse Brain After Systemic MnCl2 Administration for Activation-Induced Manganese-Enhanced MRI [frontiersin.org]
Comparative Toxicity of Manganese Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Manganese is an essential trace element vital for various physiological processes. However, exposure to elevated levels of manganese can lead to toxicity, particularly neurotoxicity. The toxic potential of manganese is significantly influenced by its chemical form. This guide provides a comparative overview of the toxicity of different manganese compounds, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.
Quantitative Toxicity Data
The following table summarizes the acute toxicity of various manganese compounds. The data is presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values, which represent the dose or concentration required to cause mortality in 50% of the tested animal population.
| Compound | Chemical Formula | Route of Administration | Animal Model | LD50 / LC50 |
| Manganese(II) Chloride | MnCl₂ | Oral | Rat | 250 mg/kg |
| Oral | Mouse | 1031 mg/kg | ||
| Intravenous | Rabbit | Weak toxic action at 0.5 and 5 mg/kg over 2 months | ||
| Manganese(II) Sulfate (B86663) | MnSO₄ | Oral | Rat | 2150 mg/kg |
| Manganese Dioxide | MnO₂ | Oral | Rat | > 3480 mg/kg |
| Dermal | Rabbit | Mild irritant | ||
| Inhalation (4h) | Rat | > 1500 mg/m³ | ||
| Methylcyclopentadienyl Manganese Tricarbonyl (MMT) | C₉H₇MnO₃ | Oral | Rat | 58 mg/kg |
| Dermal | Rabbit | 140 mg/kg | ||
| Inhalation (4h) | Rat | 0.076 mg/L (76 mg/m³) | ||
| Intraperitoneal | Rat | 12.1 mg/kg |
Experimental Protocols
The acute toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals. A representative experimental protocol for determining acute oral toxicity (LD50) is described below.
Representative Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.
Dose Administration:
-
Dose Levels: A stepwise procedure is used with a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.
-
Administration: The test substance is typically administered as a single dose by gavage using a stomach tube. The substance is often dissolved or suspended in a suitable vehicle (e.g., water or corn oil).
Observation Period: Animals are observed for a period of 14 days.
Parameters Monitored:
-
Mortality: The number of animals that die within the observation period is recorded.
-
Clinical Signs: Animals are observed for signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Individual animal weights are recorded before administration and at least weekly thereafter.
-
Gross Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups using appropriate statistical methods.
Signaling Pathways in Manganese Neurotoxicity
Manganese-induced neurotoxicity is a complex process involving multiple cellular and molecular pathways. A key mechanism involves the induction of oxidative stress, which leads to the activation of specific signaling cascades culminating in neuronal apoptosis. The following diagram illustrates a simplified signaling pathway implicated in manganese neurotoxicity.
Caption: Manganese-induced neurotoxicity signaling pathway.
Experimental Workflow for Toxicity Assessment
The assessment of the toxicity of a chemical substance is a structured process that begins with initial screening and progresses to more detailed investigations. The following diagram outlines a general workflow for acute oral toxicity testing.
Caption: General workflow for acute oral toxicity assessment.
Conclusion
The toxicity of manganese compounds varies significantly depending on their chemical form and the route of exposure. Inorganic manganese compounds like manganese chloride and manganese sulfate exhibit moderate acute oral toxicity in animal models.[1] Manganese dioxide, on the other hand, shows lower acute toxicity.[2][3] The organometallic compound MMT is considerably more toxic than the inorganic compounds, particularly via inhalation. The underlying mechanism of manganese neurotoxicity involves complex signaling pathways, with oxidative stress playing a central role in initiating apoptosis.[4][5] This comparative guide provides essential data and a framework for researchers to understand the toxicological profiles of different manganese compounds, which is crucial for risk assessment and the development of potential therapeutic strategies for manganese-induced toxicity.
References
Navigating Reproducibility in Manganese Lactate Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of manganese lactate (B86563) in experimental settings, focusing on factors that influence reproducibility. We delve into experimental data, offer detailed protocols, and visualize key cellular signaling pathways to provide a comprehensive resource for designing robust and repeatable studies.
The choice of reagents can significantly impact experimental outcomes. Manganese lactate, an organic salt of manganese, is utilized in various biological studies, from neurotoxicity research to cell culture supplementation. However, its experimental reproducibility can be influenced by several factors, including the choice of manganese salt, solution preparation, and storage. This guide aims to shed light on these aspects to aid researchers in making informed decisions.
Comparative Performance of Manganese Sources
While direct comparative studies on the reproducibility of this compound versus other manganese salts are limited, we can draw inferences from studies comparing different forms of manganese. The choice of the counter-ion (lactate, chloride, sulfate, etc.) can influence the bioavailability and stability of manganese in solution, potentially affecting experimental consistency.
| Manganese Salt | Application | Key Findings Affecting Reproducibility | Alternative(s) |
| Manganese(II) lactate | Dietary supplement, food additive, research reagent.[1] | The organic nature of the lactate ion may influence cellular uptake and metabolism compared to inorganic salts. Stability in solution over time can be a factor. | Manganese chloride, Manganese sulfate |
| Manganese(II) chloride | Commonly used in neurotoxicity studies and as a media supplement.[2][3] | Highly soluble in water.[4] Its effects on cell viability and signaling pathways are well-documented, providing a baseline for comparison.[5][6] | This compound, Manganese sulfate |
| Manganese(II) sulfate | Used in cell culture and animal studies to investigate manganese effects.[7] | Often used in studies on glycosylation and as a nutritional supplement in animal feed.[8] | This compound, Manganese chloride |
| Manganese(II) acetate | Used in studies of reactive oxygen species generation. | Can exist in both Mn2+ and Mn3+ forms, with Mn3+ being more potent in inducing reactive oxygen species, which could introduce variability.[9] | Manganese chloride |
Note: The table summarizes general applications and potential reproducibility-related findings. The choice of the optimal manganese salt is experiment-dependent.
Factors Influencing Experimental Reproducibility
Several factors can contribute to variability in experiments involving this compound:
-
Purity and Source of this compound: Inconsistent purity levels between batches or suppliers can introduce variability.
-
Solution Preparation and Storage: The method of preparation, solvent used, and storage conditions (temperature, light exposure) can affect the stability and concentration of this compound solutions over time.
-
Cell Culture Conditions: Factors such as cell line, passage number, media composition, and cell density can all influence the cellular response to this compound.
-
Experimental Endpoints: The sensitivity and specificity of the assays used to measure the effects of this compound will impact the reproducibility of the results.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are example protocols for preparing this compound solutions and for a common application in cell culture.
Preparation of a 10 mM this compound Stock Solution
Materials:
-
Manganese(II) lactate (ensure high purity)
-
Nuclease-free water or appropriate solvent for your experiment
-
Sterile conical tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM solution in 10 mL, you would need 23.31 mg of this compound (molar mass: 233.09 g/mol ).
-
Dissolving: Add the powder to a sterile 15 mL conical tube. Add a portion of the nuclease-free water (e.g., 8 mL) and vortex until the powder is completely dissolved. This compound should form a light pink solution.[1]
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the stock solution at 4°C for short-term use. For long-term storage, aliquot and store at -20°C to minimize freeze-thaw cycles. The stability of the solution under specific experimental conditions should be validated.
General Protocol for Treating Neuronal Cells with Manganese
This protocol provides a general workflow for studying the effects of manganese on neuronal cells. Specific concentrations and incubation times will need to be optimized for your particular cell line and experimental question.
Experimental workflow for manganese treatment of neuronal cells.
Key Signaling Pathways Affected by Manganese
Manganese exposure has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways is crucial for interpreting experimental results.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that manganese can activate this pathway, which may represent a protective cellular response.[10][11]
Manganese activation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and differentiation. Manganese has been shown to activate components of the MAPK pathway, including ERK, JNK, and p38.[6][12][13]
Manganese activation of the MAPK signaling pathway.
By carefully considering the choice of manganese salt, standardizing experimental protocols, and understanding the underlying cellular mechanisms, researchers can enhance the reproducibility of their experiments involving this compound and contribute to the generation of robust and reliable scientific data.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of manganese ions on cellular behavior of human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. Manganese induces inducible nitric oxide synthase (iNOS) expression via activation of both MAP kinase and PI3K/Akt pathways in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt Signaling Pathway Ameliorates Oxidative Stress-Induced Apoptosis upon Manganese Exposure in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016196621A1 - Manganese supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
- 9. Manganese enhances DNA- or RNA-mediated innate immune response by inducing phosphorylation of TANK-binding kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structural Confirmation of Manganese(II) Lactate Hydrates
An Objective Guide to the Structural Confirmation of Manganese Lactate (B86563) and Its Derivatives for Pharmaceutical Research
This guide provides a comparative analysis of the structural elucidation of manganese(II) lactate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and structural characterization of manganese-based compounds. The following sections detail the confirmed crystal structure of manganese lactate hydrates, compare them with other manganese complexes, and provide the experimental protocols used for their characterization.
Manganese(II) lactate, a salt of manganese and lactic acid, primarily exists in hydrated forms, with the dihydrate and trihydrate being the most well-characterized.[1][2] The definitive method for confirming the molecular geometry and crystal packing of these compounds has been single-crystal X-ray diffraction.
The structure of racemic manganese(II) lactate trihydrate has been determined, revealing a complex coordination environment around the central manganese ion.[3] In the hydrated forms, each lactate ion acts as a bidentate ligand, coordinating with the manganese atom through both the carboxylate oxygen and the hydroxyl oxygen.[1] To complete an octahedral coordination geometry, two water molecules bind directly to the manganese ion.[1][2] In the case of the trihydrate, the third water molecule is not directly coordinated to the metal center but is involved in hydrogen bonding within the crystal lattice.[1]
The synthesis of this compound is typically achieved through the reaction of manganese carbonate or manganese oxides with lactic acid in an aqueous solution.[1][2][3]
Crystallographic Data for this compound Hydrates
The table below summarizes the key crystallographic data obtained from X-ray diffraction studies, providing a clear comparison between the dihydrate and trihydrate forms.
| Parameter | This compound Dihydrate | This compound Trihydrate | Reference |
| Chemical Formula | Mn(C₃H₅O₃)₂·2H₂O | Mn(C₃H₅O₃)₂·3H₂O | [1] |
| Crystal System | Orthorhombic | Monoclinic | [1] |
| Space Group | P2₁2₁2₁ | P2₁ | [1] |
| Coordination Geometry | Octahedral | Octahedral | [1][2] |
Comparison with Alternative Manganese Derivatives
To provide context, it is useful to compare the structure of this compound with other manganese complexes that have been synthesized and characterized. Different ligands result in varied coordination geometries and properties. For instance, manganese complexes with Schiff base precursors or other carboxylates have been extensively studied.
A mononuclear Mn(III) derivative using a tetradentate Schiff base ligand, for example, also exhibits a distorted octahedral geometry, but the coordination is provided by the nitrogen and oxygen donor sites of the organic ligand and two water molecules.[4] The synthesis and characterization of other manganese carboxylates, such as manganese stearate (B1226849) and laurate, have also been reported, though their detailed crystal structures are not as commonly cited as that of the lactate derivative.[5]
The table below compares the structural features of this compound with a representative Schiff base complex.
| Feature | Manganese(II) Lactate Trihydrate | Mn(III) Schiff Base Complex ([Mn(L)(H₂O)₂]ClO₄) | Reference |
| Manganese Oxidation State | +2 | +3 | [1][4] |
| Primary Ligand(s) | Lactate (bidentate), Water | Tetradentate Schiff Base, Water | [1][4] |
| Coordination Donors | O (from lactate carboxyl & hydroxyl), O (from water) | N, N, O, O (from Schiff base), O (from water) | [1][4] |
| Confirmed Geometry | Octahedral | Distorted Octahedral | [1][4] |
| Key Analysis Technique | Single-Crystal X-ray Diffraction | Single-Crystal X-ray Diffraction, EPR Spectroscopy | [3][4] |
Experimental Protocols
The structural confirmation of these manganese complexes relies on precise experimental techniques. The protocols for the most critical methods are outlined below.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of a crystalline compound.
Methodology:
-
Crystal Growth: Single crystals of the manganese complex suitable for diffraction are grown. For this compound, this is typically achieved by slow evaporation of an aqueous solution prepared by reacting manganese carbonate with lactic acid.[1][2]
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize the atomic positions, and thermal parameters, yielding a final, precise molecular structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography is definitive for the solid state, NMR spectroscopy provides crucial structural information in solution. For paramagnetic manganese complexes, NMR can be challenging but offers insights into ligand binding and solution-state dynamics.
Methodology:
-
Sample Preparation: A sample of the manganese complex is dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Due to the paramagnetic nature of Mn(II), spectral lines can be significantly broadened. Specialized techniques may be required to obtain useful data.
-
Spectral Analysis: The chemical shifts and coupling constants in the spectra of the ligands are analyzed. Changes in these parameters upon coordination to the manganese center can confirm ligand binding and provide information about the electronic environment of the complex in solution.[6]
Visualizations
The following diagrams illustrate the coordination environment of this compound and a typical workflow for its structural analysis.
References
A Comparative Guide to the Electrochemical Performance of Manganese-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Manganese-based materials are emerging as highly promising candidates for next-generation energy storage and electrocatalysis applications. Their natural abundance, low cost, and rich redox chemistry make them attractive alternatives to more expensive and less environmentally friendly materials. This guide provides an objective comparison of the electrochemical performance of various manganese oxide-based materials, supported by experimental data and detailed methodologies. While manganese lactate (B86563) is a potential precursor in the synthesis of these materials, the focus of this guide is on the resulting manganese oxides, which are the electrochemically active components.
Comparative Performance of Manganese Oxides
The electrochemical properties of manganese oxides are highly dependent on their crystalline structure (polymorphism) and morphology. Different phases, such as α-MnO₂, δ-MnO₂, and Mn₃O₄, exhibit distinct performance characteristics in supercapacitor and battery applications. The following tables summarize key performance metrics from recent studies.
Supercapacitor Performance
| Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (%) |
| α-MnO₂ Nanowires | Hydrothermal | 1 M Na₂SO₄ | 180 @ 1 A/g | - | - | 78% after 2000 cycles[1] |
| δ-MnO₂ Nanosheets | Hydrothermal | 1 M Na₂SO₄ | 446 @ 1 A/g | - | - | - |
| Porous Mn₂O₃ | Hard-template | - | 102 @ 0.2 A/g | - | - | 137% after 5000 cycles[2] |
| Hausmannite (Mn₃O₄) | Heat treatment of natural nsutite | - | 667 @ 0.2 A/g | - | - | 98.3% after 1000 cycles[3] |
| α-MnO₂ | Hydrothermal | Aqueous Na₂SO₄ | 138 @ 1 A/g | - | - | - |
Battery Performance
| Material | Application | Electrolyte | Specific Capacity (mAh/g) | Cycling Performance |
| Rod-type Mn₃O₄ -> Mn₂O₃ | Li-ion battery anode | - | 666.5 @ 1C (initial) | 382.2 after 200 cycles[4] |
Experimental Protocols
Accurate and reproducible electrochemical characterization is crucial for evaluating the performance of electrode materials. The following are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Objective: To investigate the capacitive behavior, redox reactions, and electrochemical stability window of the material.
Methodology:
-
Electrode Preparation: The active material is typically mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., stainless steel mesh, nickel foam, or platinum wire) and dried.
-
Cell Assembly: A three-electrode system is commonly used, consisting of the prepared working electrode, a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[5]
-
Electrolyte: An appropriate aqueous or organic electrolyte is chosen (e.g., 1 M Na₂SO₄, 6 M KOH, or Li-ion electrolyte).
-
Measurement: The potentiostat is programmed to scan the potential within a defined window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured.
-
Data Analysis: The shape of the CV curve indicates the nature of charge storage (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance). The specific capacitance (C) can be calculated from the integrated area of the CV curve.
Galvanostatic Charge-Discharge (GCD)
Objective: To determine the specific capacitance, energy density, power density, and cycling stability of the electrode material.
Methodology:
-
Cell Assembly: A two-electrode or three-electrode cell is assembled as described for CV.
-
Measurement: A constant current is applied to charge the electrode to a specific potential, followed by discharging at the same or a different constant current to a lower potential limit. This process is repeated for a desired number of cycles.
-
Data Analysis: The specific capacitance is calculated from the slope of the discharge curve. Energy density and power density are calculated from the charge-discharge data. Cycling stability is determined by the percentage of initial capacitance retained after a certain number of cycles.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer resistance, equivalent series resistance, and ion diffusion kinetics within the electrode.
Methodology:
-
Cell Assembly: A two-electrode or three-electrode cell is used.
-
Measurement: A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential.
-
Data Analysis: The resulting impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The plot is then fitted to an equivalent circuit model to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to ion diffusion).[5]
Visualizations
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for synthesis and electrochemical characterization.
Proposed Charge Storage Mechanism in MnO₂
Caption: Pseudocapacitive charge storage in MnO₂.
References
- 1. MnO2-based materials for supercapacitor electrodes: challenges, strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effects of calcination on the electrochemical properties of manganese oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Role of Manganese Lactate in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn²⁺) is an essential cofactor for a multitude of enzymes across all domains of life, playing a critical role in catalysis, protein stability, and regulation of metabolic pathways. While various manganese salts are used in research and industrial applications, the specific impact of the counter-ion, such as lactate (B86563), on enzymatic reactions is an area of growing interest. This guide provides a comparative analysis of manganese's role in enzymatic reactions, with a focus on manganese lactate, supported by available experimental data and detailed protocols.
Manganese Peroxidase: A Case Study in Manganese-Dependent Catalysis
Manganese peroxidase (MnP) is a key enzyme in the degradation of lignin (B12514952) by fungi. It catalyzes the oxidation of Mn²⁺ to Mn³⁺, which in turn oxidizes a wide range of organic substrates. The choice of manganese salt can influence the enzyme's kinetic parameters.
Comparative Kinetic Data for Manganese Peroxidase
A study on manganese peroxidase from the fungus Phanerochaete chrysosporium provides specific kinetic data for the enzyme utilizing Mn²⁺ chelated with different organic acids, including lactate. The following table summarizes these findings, offering a direct comparison of the enzyme's efficiency with different manganese complexes.
| Manganese Complex | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) |
| Mn(2+)-Lactate | 211 | 41 | 5.15 |
| Mn(2+)-Oxalate | 308 | 13 | 23.69 |
| Mn(2+)-Malonate | 220 | 18 | 12.22 |
Data sourced from: Kishi, K., Wariishi, H., & Gold, M. H. (1994). The Journal of biological chemistry, 269(46), 29020–29026.
This data indicates that while this compound is an effective substrate for manganese peroxidase, other manganese chelates like oxalate (B1200264) can result in higher catalytic efficiency under the tested conditions. This highlights the importance of the chelating agent in modulating the enzymatic activity.
Other Key Manganese-Activated Enzymes
While direct comparative kinetic data for this compound versus other manganese salts is limited for many enzymes, it is established that Mn²⁺ is a crucial activator for several key enzymes.
-
Lactate Dehydrogenase (LDH): This enzyme catalyzes the reversible conversion of lactate to pyruvate. While the impact of different manganese salts on LDH kinetics is not well-documented in comparative studies, Mn²⁺ is known to be an activator. The presence of manganese can be particularly relevant in organisms like Lactococcus cremoris, where it modulates metabolic activity and redox homeostasis.
-
Superoxide (B77818) Dismutase (SOD): The mitochondrial form of this critical antioxidant enzyme (MnSOD) utilizes manganese as a cofactor to catalyze the dismutation of superoxide radicals. The availability and form of manganese can impact the enzyme's activity and, consequently, the cell's ability to combat oxidative stress.
-
Arginase: This enzyme of the urea (B33335) cycle requires Mn²⁺ for its catalytic activity, converting arginine to ornithine and urea.
-
Glycosyltransferases: These enzymes are essential for the synthesis of proteoglycans and require manganese as a preferred cofactor.
Experimental Protocols
The following provides a detailed methodology for a general enzymatic assay to compare the effects of different manganese salts (e.g., this compound, manganese chloride, manganese sulfate) on enzyme kinetics.
Protocol: Comparative Analysis of Manganese Salts on Enzyme Activity
1. Objective: To determine and compare the kinetic parameters (Vmax and Km) of a manganese-dependent enzyme in the presence of different manganese salts.
2. Materials:
- Purified enzyme of interest
- Substrate for the enzyme
- Buffer solution appropriate for the enzyme's optimal pH
- This compound solution (stock concentration, e.g., 1 M)
- Manganese chloride solution (stock concentration, e.g., 1 M)
- Manganese sulfate (B86663) solution (stock concentration, e.g., 1 M)
- Spectrophotometer or other appropriate detection instrument
- 96-well microplate or cuvettes
3. Methods:
Visualizing Enzymatic Reactions with Manganese
The following diagrams illustrate the fundamental role of manganese in enzymatic reactions and a typical experimental workflow.
Caption: General mechanism of a manganese-dependent enzyme.
Caption: Workflow for comparing manganese salts in enzyme assays.
Conclusion
The available evidence underscores the critical role of manganese as an enzymatic cofactor. The specific counter-ion, as seen in the case of this compound with manganese peroxidase, can significantly influence the kinetic properties of the enzyme. However, there is a notable gap in the scientific literature regarding direct, comprehensive comparisons of different manganese salts across a wide range of enzymes.
For researchers, scientists, and drug development professionals, this highlights the necessity of empirical validation when selecting a manganese salt for a specific application. The provided experimental protocol offers a framework for conducting such comparative studies. Future research focused on head-to-head comparisons of this compound, chloride, sulfate, and other salts will be invaluable in elucidating the nuanced effects of these compounds on enzymatic function and in optimizing their use in various biotechnological and pharmaceutical contexts.
comparative analysis of the chelating properties of lactate with other ligands for manganese
A detailed guide for researchers, scientists, and drug development professionals on the chelating properties of lactate (B86563) for manganese, in comparison with established ligands such as EDTA and citrate (B86180). This report provides quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
The ability of a ligand to chelate a metal ion is a critical factor in various scientific and industrial applications, from drug delivery and the mitigation of metal toxicity to nutritional supplementation and industrial catalysis. For manganese (Mn), an essential trace element that can be toxic at elevated concentrations, understanding the efficacy of different chelating agents is of paramount importance. This guide provides a comparative analysis of the chelating properties of lactate for manganese, benchmarked against the well-established ligands ethylenediaminetetraacetic acid (EDTA) and citrate.
Quantitative Comparison of Chelating Properties
The stability constant (log K) is a quantitative measure of the affinity between a metal ion and a chelating ligand. A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent. The data presented in the table below summarizes the stability constants for the formation of 1:1 complexes between Mn(II) and lactate, citrate, and EDTA.
| Ligand | Log K₁ | Experimental Conditions | Reference(s) |
| Lactate | ~1.9 - 2.8 | 25 °C, I = 0.1 M (NaClO₄) | |
| Citrate | ~3.4 - 4.4 | 25 °C, I = 0.1 M (KCl) | |
| EDTA | ~13.8 - 14.0 | 20 °C, I = 0.1 M (KCl) |
Note: The range in log K values reflects variations in experimental conditions and methodologies reported in the literature.
From the data, it is evident that EDTA forms a significantly more stable complex with Mn(II) than both citrate and lactate, as indicated by its substantially higher log K value. Lactate, with the lowest log K value, is a comparatively weak chelating agent for manganese. This suggests that while lactate can form complexes with manganese, these complexes are much more likely to dissociate compared to those formed with citrate and especially EDTA.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is crucial for understanding and comparing the chelating properties of different ligands. Potentiometric titration is a widely used and accurate method for this purpose. Below is a generalized protocol based on the Calvin-Bjerrum titration technique, which can be adapted for the specific manganese-ligand systems discussed.
Principle of Potentiometric Titration (Calvin-Bjerrum Method)
This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion as it is titrated with a standard base. The complexation of the metal ion by the ligand releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. By analyzing this shift, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated, which in turn allows for the determination of the stepwise stability constants.
Generalized Experimental Protocol
1. Reagents and Solutions:
-
Metal Ion Solution: A standardized solution of a manganese salt (e.g., MnCl₂ or Mn(NO₃)₂) of known concentration (e.g., 0.01 M).
-
Ligand Solution: A standardized solution of the ligand (lactic acid, citric acid, or EDTA) of known concentration (e.g., 0.02 M).
-
Standard Acid: A standardized solution of a strong acid (e.g., 0.1 M HCl) to lower the initial pH.
-
Standard Base: A standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH) as the titrant.
-
Background Electrolyte: A solution of an inert salt (e.g., 1 M KCl or NaClO₄) to maintain a constant ionic strength.
2. Instrumentation:
-
A calibrated pH meter with a glass electrode and a reference electrode, capable of measuring pH to at least 0.01 units.
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
A magnetic stirrer and stir bar.
-
A microburette for precise delivery of the titrant.
3. Titration Procedure: Three separate titrations are typically performed:
-
Titration A (Acid Blank): A known volume of standard acid and background electrolyte is diluted with deionized water and titrated with the standard base. This allows for the determination of the standard base concentration and any acidic or basic impurities.
-
Titration B (Ligand Blank): In addition to the components of Titration A, a known volume of the ligand solution is added. This titration is used to determine the protonation constants of the ligand.
-
Titration C (Metal-Ligand): In addition to the components of Titration B, a known volume of the manganese solution is added. The metal-to-ligand ratio is typically varied to investigate the formation of different complex species.
For each titration, the initial volume is recorded, and the standard base is added in small increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH reaches a desired upper limit (e.g., pH 11).
4. Data Analysis: The data from the three titrations are used to calculate the formation function (n̄) and the free ligand concentration ([L]) at each pH value. A formation curve is then constructed by plotting n̄ versus pL (-log[L]). The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, pL = log K₁. More sophisticated computational programs are often used for the precise calculation of the overall stability constants from the raw titration data.
Signaling Pathway and Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparative analysis of the chelating properties of different ligands for a metal ion using potentiometric titration.
Caption: Workflow for determining and comparing metal-ligand stability constants.
Conclusion
The comparative analysis of the chelating properties of lactate, citrate, and EDTA for manganese(II) unequivocally demonstrates a significant disparity in their binding affinities. EDTA is an exceptionally strong chelating agent for manganese, forming a highly stable complex. Citrate exhibits moderate chelating strength, while lactate is a weak chelator. This information is critical for researchers and professionals in drug development and related fields. For instance, in applications requiring the strong sequestration of manganese, such as in the treatment of manganese toxicity, EDTA would be a far more effective choice than lactate. Conversely, where a mild and reversible interaction with manganese is desired, lactate could be a suitable ligand. The choice of chelating agent should, therefore, be guided by the specific requirements of the application, with the stability constant serving as a key predictive parameter of its in-solution behavior.
Safety Operating Guide
Proper Disposal of Manganese Lactate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of manganese lactate (B86563), a compound commonly used in laboratory settings.
Manganese lactate, a salt of manganese and lactic acid, requires careful management to prevent environmental contamination and ensure personnel safety. Adherence to established protocols is critical for responsible laboratory operations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for manganese (II) lactate.
| Property | Value |
| Molecular Formula | C₆H₁₀MnO₆ |
| Molecular Weight | 233.08 g/mol [1] |
| Appearance | Light pink crystals[1] |
| Solubility in Water | Very soluble[1] |
Health and Safety Information
Precautionary Statements from related SDSs include:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.[3]
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P501: Dispose of contents/ container to an approved waste disposal plant.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with federal, state, and local regulations. The following procedure is a general guideline based on best practices for manganese compounds.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect all solid this compound waste and residues in a designated, clearly labeled, and sealed container.
-
For solutions of this compound, consult your institution's hazardous waste guidelines. Small quantities may be treatable in-house, while larger volumes will likely require collection by a certified hazardous waste disposal company.
-
-
Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal:
-
Never dispose of this compound down the drain or in regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Manganese is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[4] Disposal must be handled by a licensed hazardous waste disposal facility.
-
Experimental Protocol: Microbial Manganese Reduction
To illustrate a relevant experimental context for this compound, the following is a detailed methodology for an experiment on the dissimilatory manganese reduction by a microbial consortium, adapted from Dong et al. (2019).
Objective: To enrich a manganese oxide-reducing microbial consortium from activated sludge using lactate as the electron donor.
Materials:
-
Returned activated sludge (inoculum)
-
Lactate (40 mM solution)
-
Manganese oxide (birnessite, 21.5 mM)
-
Fresh anaerobic growth medium
-
Sterile serum bottles
-
Rotary shaker
Procedure:
-
Enrichment Setup: In triplicate, prepare serum bottles containing the anaerobic growth medium, 40 mM lactate, and 21.5 mM manganese oxide.
-
Inoculation: Inoculate each bottle with the returned activated sludge.
-
Incubation: Incubate the bottles on a rotary shaker at 80 rpm and 30°C for two weeks.
-
Subculturing (Transfer):
-
After the initial incubation, transfer 20 ml of the culture to a fresh serum bottle containing the same medium. This is Transfer II.
-
Incubate Transfer II for three weeks under the same conditions.
-
Repeat the transfer process to create Transfer III.
-
-
Sampling and Analysis: At the end of the incubation period for Transfers II and III, collect samples for DNA extraction and analysis of manganese reduction and lactate fermentation products.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Manganese Lactate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Manganese lactate (B86563). Following these procedures is essential for maintaining a safe laboratory environment and ensuring proper handling and disposal of this chemical.
Hazard Identification and Health Effects
Manganese lactate is a salt of manganese and lactic acid. While essential in small amounts, overexposure to manganese can lead to adverse health effects.
-
Primary Routes of Exposure: Inhalation, ingestion, and skin or eye contact.[1]
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation of manganese fumes can lead to "metal fume fever," a flu-like illness with symptoms including a metallic taste, headache, fever, chills, and cough.[3]
-
Chronic Effects: Prolonged or repeated inhalation of high concentrations of manganese dust or fumes can lead to a serious neurological condition known as "manganism," which resembles Parkinson's disease.[3][4] Symptoms may include tremors, weakness, and changes in mood or personality.[3] Chronic exposure can also affect the lungs and liver.[3]
Occupational Exposure Limits
It is critical to maintain workplace air concentrations of manganese below established occupational exposure limits.
| Regulatory Agency | Exposure Limit (as Mn) | Notes |
| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit): 5 mg/m³ | This is a ceiling limit, meaning the concentration should not be exceeded at any time during the workday.[3][4][5] |
| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit): 1 mg/m³ (TWA - 8-hour Time-Weighted Average) STEL (Short-Term Exposure Limit): 3 mg/m³ (not to be exceeded for any 15-minute period) | These are recommendations for workplace exposure.[1][3] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value): 0.02 mg/m³ (Respirable fraction - 8-hour TWA) TLV (Threshold Limit Value): 0.1 mg/m³ (Inhalable fraction - 8-hour TWA) | These are health-based values and are often more stringent than regulatory limits.[6] The respirable fraction refers to smaller particles that can penetrate deep into the lungs.[6] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
-
Eye and Face Protection:
-
Hand Protection:
-
Disposable nitrile gloves are suitable for incidental contact.[7] If contact occurs, gloves should be removed immediately, and hands should be washed.[7]
-
For prolonged contact or when handling solutions, consider wearing more robust gloves, such as neoprene or PVC. Always check the glove manufacturer's compatibility chart.
-
-
Body Protection:
-
Respiratory Protection:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood , especially when handling powders to minimize dust generation.[11]
-
If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator is required.[6] The type of respirator depends on the airborne concentration of manganese.
-
For concentrations up to 10 mg/m³, an N95, R95, or P95 filtering facepiece respirator is recommended.[1]
-
For higher concentrations, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter or a full-facepiece respirator with N100, R100, or P100 filters may be necessary.[1]
-
-
Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
-
Handling:
-
Avoid generating dust.[11] Use techniques such as gentle scooping and weighing on a draft shield or in a fume hood.
-
Avoid contact with skin, eyes, and clothing.[11]
-
Wash hands thoroughly with soap and water after handling.[9][11]
-
Do not eat, drink, or smoke in areas where this compound is handled.[11]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, follow these steps immediately.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn) [cdc.gov]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. nj.gov [nj.gov]
- 4. Everything You Need to Know About Manganese Exposure - Worksite Medical [worksitemed.com]
- 5. 3m.com [3m.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. Personal protective equipment | Safety Unit [weizmann.ac.il]
- 11. Specifications, Uses, SDS of this compound Gluconate Manufacturers [kingofchemicals.com]
- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
